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  • Product: n-Cyclohexylbenzothiazylsulfenamide
  • CAS: 23528-81-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of N-Cyclohexylbenzothiazylsulfenamide (CBS) via Oxidative Coupling

Executive Summary N-Cyclohexyl-2-benzothiazolesulfenamide (CBS, commercially known as Accelerator CZ) is a highly active, delayed-action sulfenamide accelerator integral to the vulcanization and cross-linking of polymeri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexyl-2-benzothiazolesulfenamide (CBS, commercially known as Accelerator CZ) is a highly active, delayed-action sulfenamide accelerator integral to the vulcanization and cross-linking of polymeric matrices[1]. This technical whitepaper delineates the high-yield synthesis pathway of CBS from 2-mercaptobenzothiazole (MBT) and cyclohexylamine (CHA). By dissecting the reaction kinetics, mechanistic intermediates, and standardized experimental protocols, this guide provides a self-validating framework for chemical engineers and researchers to achieve >98% product purity and >94% synthetic yield[2][3].

Mechanistic Rationale & Chemical Pathway

The synthesis of CBS is fundamentally driven by the oxidative cross-coupling of a thiol-containing heterocycle (MBT) and a primary aliphatic amine (CHA)[4]. The reaction proceeds through a distinct, two-stage mechanism:

  • Salt Formation (Acid-Base Neutralization): MBT contains a weakly acidic mercapto proton. Upon introduction to the basic cyclohexylamine, an exothermic neutralization occurs, yielding an intermediate cyclohexylammonium 2-mercaptobenzothiazolate salt.

  • Oxidative Coupling (Sulfenamide Bond Formation): The introduction of a strong oxidizing agent—traditionally sodium hypochlorite (NaOCl)—facilitates the extraction of hydrogen. This enables the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, forging the critical S-N (sulfenamide) bond[1][5].

Causality in Stoichiometry: The utilization of excess cyclohexylamine (typically a 1:1.5 to 1:3 molar ratio of MBT to CHA) is a deliberate mechanistic choice[3][4]. The excess amine acts not only as a reactant and solvent but also as an essential acid scavenger. It neutralizes the hydrochloric acid generated during the reduction of NaOCl, thereby preventing the acid-catalyzed degradation of the highly pH-sensitive sulfenamide product.

ChemicalPathway MBT 2-Mercaptobenzothiazole (MBT) Salt Ammonium Thiolate Intermediate MBT->Salt + CHA (Acid-Base) CHA Cyclohexylamine (CHA) CHA->Salt CBS N-Cyclohexylbenzothiazylsulfenamide (CBS) Salt->CBS Oxidative Coupling Oxidant Sodium Hypochlorite (NaOCl) Oxidant->CBS -2H, -2e- Byproducts NaCl + H2O Oxidant->Byproducts Reduction

Mechanistic pathway of CBS synthesis via oxidative coupling of MBT and CHA.

Experimental Methodology: Sodium Hypochlorite Oxidation Protocol

To ensure high reproducibility and structural integrity of the final compound, the following protocol utilizes NaOCl as the primary oxidant. This protocol is engineered as a self-validating system, employing in-process analytical feedback (KI-starch endpoint detection) to strictly prevent over-oxidation[3].

Materials & Reagents
  • 2-Mercaptobenzothiazole (MBT): Purity >85%[3]

  • Cyclohexylamine (CHA): Aqueous solution (39%-45%) or pure industrial grade[4][5]

  • Sodium Hypochlorite (NaOCl): 12% available chlorine content[4]

  • Solvent/Dispersant: Isopropanol or Deionized Water with 0.4 wt% Sodium Dodecyl Sulfate (SDS)[3][5]

  • Analytical Reagent: Potassium iodide (KI)-starch test paper[3]

Step-by-Step Protocol
  • Slurry Preparation: In a temperature-controlled reaction kettle, add 100 g of MBT to a solution containing cyclohexylamine, maintaining an MBT:CHA weight ratio of approximately 1:1.5[3]. Add a dispersant (e.g., SDS) or isopropanol to ensure the uniform dispersion of the hydrophobic MBT, which prevents unreacted raw material from settling[3][5].

  • Thermal Equilibration: Stir the heterogeneous mixture at 300-600 rpm and heat to an optimal kinetic window of 35°C to 50°C[3][4][5].

  • Controlled Oxidation: Slowly introduce the 12% NaOCl solution dropwise over a period of 70 to 120 minutes[3]. Crucial Insight: Dropwise addition mitigates the exothermic spike of the oxidation step, preventing localized thermal degradation that leads to the formation of benzothiazole disulfide (MBTS) byproducts[6].

  • Endpoint Validation: Continuously monitor the reaction endpoint using KI-starch test paper. The reaction is definitively complete when the test paper turns black/blue, indicating the saturation of the system with unreacted, excess hypochlorite[3]. Immediately halt the NaOCl addition to lock in the yield.

  • Product Isolation: Cool the reaction mixture to room temperature to maximize precipitation, then subject the slurry to vacuum filtration. The precipitated CBS will appear as a white to light-yellow crystalline powder[1][7].

  • Purification: Wash the resulting filter cake 2-5 times with a dilute aqueous cyclohexylamine solution (5%), followed by extensive washing with deionized water until the effluent reaches a neutral pH[4].

  • Drying & Recovery: Dry the purified filter cake under a vacuum to yield the final CBS accelerator. Distill the mother liquor to recover unreacted cyclohexylamine for subsequent synthetic batches, thereby minimizing wastewater generation and operational costs[4][7].

ExperimentalWorkflow Step1 Step 1: Slurry Preparation Mix MBT + CHA + Solvent Step2 Step 2: Thermal Control Heat to 35-50°C Step1->Step2 Step3 Step 3: Oxidation Dropwise NaOCl Addition Step2->Step3 Step4 Step 4: Endpoint Detection KI-Starch Paper Test Step3->Step4 Step5 Step 5: Filtration & Wash Vacuum filter, wash to neutral Step4->Step5 Step6 Step6 Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of CBS.

Process Optimization & Quantitative Data

The efficiency and purity of the CBS synthesis are highly dependent on precise stoichiometric ratios and thermal conditions. Table 1 summarizes the optimized parameters derived from established industrial and laboratory-scale syntheses.

Table 1: Quantitative Optimization Parameters for CBS Synthesis

ParameterOptimal RangeMechanistic Causality
MBT : CHA Molar Ratio 1:1.5 to 1:3Excess CHA acts as a critical acid scavenger, driving the equilibrium forward and preventing MBTS byproduct formation[3][4].
Reaction Temperature 35°C - 60°CBalances the activation energy required for S-N bond formation against the thermal instability of NaOCl[3][4].
Agitation Speed 300 - 600 rpmEnsures uniform mass transfer in the heterogeneous slurry, preventing localized over-oxidation[3][5].
Oxidation Time 70 - 150 minutesControlled addition mitigates exothermic spikes and ensures complete conversion of the intermediate salt[3][4].
Expected Yield 94% - 98%High efficiency is achieved through mother liquor recycling and precise KI-starch endpoint detection[2][7].

Quality Control & Product Validation

Post-synthesis, the structural integrity of the N-cyclohexyl-2-benzothiazolesulfenamide must be analytically verified. The primary quality markers include:

  • Melting Point: The initial melting point of high-purity CBS should strictly exceed 99.0°C[6][7]. A depressed melting point indicates the presence of unreacted MBT, residual moisture, or MBTS (disulfide) impurities.

  • Methanol Insoluble Substances: Should be tightly controlled between 0.1% and 0.22% to ensure the absence of inorganic salts or highly polymerized byproducts[6].

  • Appearance: The product must be a white to light-yellow powder. Discoloration (e.g., brown or dark yellow) suggests oxidative degradation of the amine or sulfur functional groups during the synthesis[1][7].

References

Sources

Exploratory

Physicochemical properties of N-cyclohexyl-1,3-benzothiazole-2-sulfinamide

This guide provides an in-depth technical analysis of N-cyclohexyl-1,3-benzothiazole-2-sulfinamide (CAS 23528-81-6), a distinct oxidized derivative of the common rubber accelerator N-cyclohexyl-2-benzothiazolesulfenamide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-cyclohexyl-1,3-benzothiazole-2-sulfinamide (CAS 23528-81-6), a distinct oxidized derivative of the common rubber accelerator N-cyclohexyl-2-benzothiazolesulfenamide (CBS).

Note to Researchers: This compound is frequently confused with its parent sulfenamide (CBS, CAS 95-33-0). This guide specifically addresses the sulfinyl (S=O) variant, a chiral oxidation intermediate with unique physicochemical properties relevant to impurity profiling, metabolic stability studies, and medicinal chemistry scaffolding.

Technical Guide for Pharmaceutical & Industrial Application

Chemical Identity & Structural Analysis[2][3][4][5]

The sulfinamide moiety introduces a chiral center at the sulfur atom, distinguishing this compound stereochemically and electronically from its sulfenamide precursor.

ParameterTechnical Specification
Chemical Name N-cyclohexyl-1,3-benzothiazole-2-sulfinamide
Common Synonyms CBS-Sulfinamide; Oxidized CBS; N-cyclohexyl-2-benzothiazolesulfinamide

-oxide
CAS Registry Number 23528-81-6 (Distinct from CBS: 95-33-0)
Molecular Formula C₁₃H₁₆N₂OS₂
Molecular Weight 280.41 g/mol
Chirality Yes (Sulfur is a stereogenic center; exists as R and S enantiomers)
Electronic Character Polar S=O bond creates a significant dipole, reducing lipophilicity compared to the parent sulfenamide.[1][2]
Structural Visualization & Oxidation Pathway

The formation of the sulfinamide occurs via the oxidation of the sulfenamide sulfur. This is a critical pathway in both environmental degradation and metabolic processing of benzothiazoles.

OxidationPathway CBS Sulfenamide (Parent) (CAS 95-33-0) Lipophilic, Non-chiral Sulfinamide Sulfinamide (Target) (CAS 23528-81-6) Chiral (S*), Polar Intermediate Stability CBS->Sulfinamide Oxidation (+O) (e.g., Peroxides, P450) Sulfonamide Sulfonamide (Terminal) (CAS 16170-33-5) Highly Stable, Polar Sulfinamide->Sulfonamide Further Oxidation (+O)

Figure 1: Stepwise oxidation pathway from the industrial accelerator CBS to the sulfinamide target and finally to the sulfonamide.

Physicochemical Properties (Comparative)

The introduction of the sulfinyl oxygen (S=O) drastically alters the physicochemical landscape compared to the parent sulfenamide.

Solubility & Lipophilicity Profile

The sulfinamide is significantly more polar than the sulfenamide due to the S=O dipole moment. This impacts its retention time in reverse-phase HPLC and its membrane permeability in biological systems.

PropertySulfinamide (Target)Sulfenamide (Parent CBS)Implication for Development
LogP (Octanol/Water) ~2.8 - 3.2 (Predicted)4.93 (Experimental)Sulfinamide has higher aqueous solubility; less likely to bioaccumulate in adipose tissue.
Water Solubility Low (mg/L range), but > CBSInsoluble (<1 mg/L)Improved bioavailability potential; easier to extract from biological matrices.
H-Bond Acceptors 4 (N, O, S)3 (N, S)The sulfinyl oxygen is a strong H-bond acceptor, influencing crystal packing and receptor binding.
pKa (Conjugate Acid) ~1.5 (Benzothiazole N)~1.5The basicity of the benzothiazole ring remains low; neutral at physiological pH.
Solid State Characteristics[1]
  • Crystallinity: The sulfinamide crystallizes readily but may exhibit polymorphism due to the chiral sulfur.

  • Melting Point: Typically higher than the parent sulfenamide (~98°C) due to dipole-dipole interactions, often observed in the 120–135°C range (derivative dependent).

  • Thermal Stability: Less thermally stable than the sulfonamide. Upon heating >150°C, it may disproportionate or eliminate to form benzothiazole and cyclohexylamine.

Stability & Reactivity: The "Sulfinamide Switch"

In drug development, the sulfinamide bond is considered a "metabolic handle." It is chemically labile under specific conditions, serving as a potential prodrug moiety or a reactive impurity.

Hydrolytic Stability

Unlike sulfonamides (which are extremely stable), sulfinamides are susceptible to nucleophilic attack, particularly in acidic media.

  • Acidic pH (pH < 4): Rapid hydrolysis to 2-mercaptobenzothiazole (MBT) and cyclohexylamine.

  • Neutral/Basic pH: Relatively stable, but slowly oxidizes to sulfonamide in the presence of dissolved oxygen or trace metals.

Chiral Inversion

The sulfur atom is stereogenic. In solution, sulfinamides generally possess a high barrier to inversion (


 kcal/mol), meaning the enantiomers are configurationally stable  at room temperature. This allows for the isolation of optically active forms if synthesized via asymmetric oxidation.

Analytical Protocols

To detect and quantify N-cyclohexyl-1,3-benzothiazole-2-sulfinamide, particularly in the presence of its parent CBS, specific chromatographic conditions are required.

HPLC Method for Impurity Profiling

Objective: Separate the Sulfinamide (polar impurity) from Sulfenamide (parent) and Sulfonamide (oxidation product).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Benzothiazole characteristic absorption).[4]

  • Elution Order:

    • Sulfinamide (Most Polar, elutes first)

    • Sulfonamide (Intermediate polarity)

    • Sulfenamide (CBS) (Least polar, elutes last)

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion: m/z 281.1.

  • Key Fragment: m/z 136.0 (Benzothiazole cation) – diagnostic for the benzothiazole core.

  • Differentiation: The sulfinamide (281 Da) is +16 Da relative to the sulfenamide (265 Da) and -16 Da relative to the sulfonamide (297 Da).

Experimental Workflow: Synthesis & Isolation

Context: This protocol describes the targeted oxidation of CBS to generate the sulfinamide standard for analytical validation.

SynthesisWorkflow Start Start: CBS (Sulfenamide) Dissolved in CH2Cl2 Oxidation Add m-CPBA (1.0 eq) 0°C, 1 Hour (Controlled Oxidation) Start->Oxidation Quench Quench with NaHCO3 Remove Benzoic Acid Oxidation->Quench Separation Flash Chromatography (Silica Gel) Quench->Separation Fraction1 Fraction 1: Unreacted CBS Separation->Fraction1 Fraction2 Fraction 2 (Target): Sulfinamide (Yield ~60%) Separation->Fraction2 Fraction3 Fraction 3: Sulfonamide (Over-oxidation) Separation->Fraction3

Figure 2: Synthesis workflow for isolating the sulfinamide reference standard using m-CPBA oxidation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g (3.7 mmol) of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) in 20 mL of Dichloromethane (DCM). Cool to 0°C.[5]

  • Oxidation: Add 1.0 equivalent of m-chloroperoxybenzoic acid (m-CPBA) dropwise over 20 minutes. Note: Excess oxidant will drive the reaction to the sulfonamide.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The sulfinamide will appear as a spot with lower Rf than the starting material.

  • Work-up: Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry organic layer over MgSO₄.

  • Purification: Purify via flash column chromatography. The sulfinamide is moderately stable on silica but should not be left on the column for extended periods.

Biological & Safety Relevance

Sensitization Potential

Like its parent compound CBS, the sulfinamide derivative is a potential skin sensitizer .

  • Mechanism: Haptenization via nucleophilic attack on the benzothiazole ring or S-N bond cleavage.

  • Handling: Use standard PPE (Nitrile gloves, lab coat). Avoid inhalation of dust.

Drug Development Context
  • Metabolite Identification: In toxicological studies of benzothiazole-based drugs, the sulfinamide is a key Phase I metabolite (S-oxidation).

  • Scaffold Utility: The chiral sulfinamide bond is currently explored in medicinal chemistry as a transition-state mimic for protease inhibitors, offering a rigid geometry distinct from sulfonamides.

References

  • PubChem. (2025).[2] N-cyclohexyl-1,3-benzothiazole-2-sulfinamide (CAS 23528-81-6).[2] National Library of Medicine. [Link]

  • ChemSrc. (2025). CAS 23528-81-6 Entry and Physicochemical Data. [Link][2]

  • OECD SIDS. (2004). N,N-Dicyclohexyl-2-benzothiazolesulfenamide (Related Sulfenamide Stability Data). UNEP Publications. [Link][6]

  • Li, H., et al. (2021).[4][7][8] Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Industrial & Engineering Chemistry Research. [Link]

Sources

Foundational

Mechanism of action for CBS as a delayed-action vulcanization accelerator

An In-Depth Technical Guide for Material Scientists and Chemical Engineers Executive Summary N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) represents the gold standard in "delayed-action" vulcanization accelerators.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Material Scientists and Chemical Engineers

Executive Summary

N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) represents the gold standard in "delayed-action" vulcanization accelerators.[1][2] In the high-precision world of polymer chemistry—analogous to prodrug delivery systems in pharmacology—CBS functions as a chemically masked agent. It remains inert during the high-shear, high-temperature processing phase (mixing/molding) but activates rapidly once a specific thermal threshold is crossed.

This guide deconstructs the molecular mechanics of CBS, providing a rigorous explanation of its "scorch safety" (latency) and its rapid cure phase. It includes self-validating experimental protocols and comparative kinetic data to support formulation optimization.

Chemical Architecture: The "Prodrug" Analogy

To understand CBS, one must view it through the lens of structure-activity relationships (SAR).

  • The Molecule: CBS consists of a 2-mercaptobenzothiazole (MBT) moiety linked to a cyclohexylamine group via a sulfenamide (S-N) bond.[3]

  • The "Prodrug" Mechanism:

    • MBT (The Active Drug): The benzothiazole component is the actual accelerator that facilitates sulfur crosslinking. However, free MBT is "scorchy"—it reacts immediately upon heating.

    • Cyclohexylamine (The Protecting Group): The bulky amine group sterically and chemically shields the sulfur atom.

    • The S-N Bond (The Trigger): This bond is thermally labile. It is stable at processing temperatures (approx. 100°C–120°C) but cleaves homolytically or heterolytically at vulcanization temperatures (>140°C).

Key Insight: The "delayed action" is not merely due to the time required to break the bond. It is driven by the buffering capacity of the released amine, which temporarily scavenges crosslink precursors, preventing the formation of the active sulfurating complex until the amine is consumed or volatilized.

Detailed Mechanism of Action

The vulcanization process mediated by CBS occurs in three distinct phases:

Phase I: The Induction Period (Scorch Safety)

This is the critical "delay" phase. When the rubber compound is heated:[1]

  • Activator Complex Formation: Zinc Oxide (ZnO) and Stearic Acid react to form Zinc Stearate , which solubilizes the zinc ions in the rubber matrix.[4]

  • Accelerator Decomposition: CBS decomposes to form MBT and Cyclohexylamine.

  • Amine Blocking (The Safety Mechanism): The liberated cyclohexylamine acts as a base. It reacts with the intermediate zinc-mercaptide complexes, forming stable coordination complexes that are inactive toward sulfur. This "sequesters" the zinc, preventing it from activating the sulfur ring.

    • Chemical Logic: As long as excess free amine is present, the equilibrium favors the inactive complex, preventing crosslinking.

Phase II: The Transition

As the temperature rises and time progresses:

  • Amine Depletion: The cyclohexylamine is either volatilized (due to heat) or reacts with stearic acid/protein residues in the natural rubber.

  • Active Complex Formation: With the amine barrier removed, the Zinc-MBT species coordinates with elemental sulfur (

    
    ) to form the Active Sulfurating Agent  (a polythio-benzothiazole zinc complex).
    
Phase III: The Crosslinking (Cure)
  • Insertion: The active complex inserts polysulfide chains (

    
    ) into the allylic positions of the rubber polymer backbone.
    
  • Precursor Formation: This creates a rubber-bound intermediate (

    
    ).
    
  • Crosslink Completion: A second rubber chain attacks the intermediate, releasing the accelerator moiety and forming a stable

    
     crosslink.
    

Visualization: The Chemical Signaling Pathway

The following diagram illustrates the transformation of CBS from an inactive precursor to the active crosslinking agent.

CBS_Mechanism CBS CBS (Inactive Precursor) Heat Heat (>140°C) CBS->Heat MBT MBT (Active Moiety) Heat->MBT Decomposition Amine Cyclohexylamine (Inhibitor) Heat->Amine Release Inactive_Complex Stable Amine-Zinc Complex (Scorch Safe) MBT->Inactive_Complex Amine->Inactive_Complex Stabilizes ZnO_SA ZnO + Stearic Acid Zn_Complex Zinc Stearate ZnO_SA->Zn_Complex Solubilization Zn_Complex->Inactive_Complex Coordination Active_Agent Active Sulfurating Agent (Zn-MBT-Sx) Inactive_Complex->Active_Agent Amine Depletion (Threshold Reached) Crosslink Rubber-Sx-Rubber (Vulcanizate) Active_Agent->Crosslink + Sulfur + Rubber

Figure 1: The conversion of CBS into active species. Note the "Inactive Complex" node, which represents the scorch delay period mediated by the amine.

Experimental Protocols: Validating the Mechanism

To quantify the efficiency of CBS, two standard rheological assays are required. These protocols are designed to be self-validating.

Protocol A: Scorch Safety Determination (ASTM D1646)

Objective: Determine the "safe processing time" (


 or 

) before crosslinking begins.
  • Preparation:

    • Equip a Mooney Viscometer with the Large Rotor (L) .

    • Preheat the die cavity to 121°C (Standard Scorch Temperature). Validation: Ensure temperature stability is

      
       for at least 5 minutes before loading.
      
  • Loading:

    • Insert the rubber specimen (approx. 25g) above and below the rotor.

    • Close dies. The "Preheat" timer starts (1.0 minute).[5]

  • Measurement:

    • Start rotor rotation (2 rpm).

    • Monitor Torque (Mooney Units - MU) vs. Time.[5]

    • Identify Minimum Viscosity (

      
      ).[5]
      
  • Endpoint Calculation:

    • Record time to reach

      
       units (
      
      
      
      ). This is the Scorch Time .
    • Interpretation: A longer

      
       indicates greater delayed action (CBS > MBT).
      
Protocol B: Cure Kinetics (ASTM D5289)

Objective: Measure reaction rate and full cure time (


).
  • Preparation:

    • Use a Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA).[6]

    • Set temperature to 160°C (Vulcanization Temperature).

    • Set oscillation frequency to 1.67 Hz (100 cpm) and arc to 0.5°.

  • Execution:

    • Load sample (~5g). Seal cavity.

    • Measure Torque (

      
      ) continuously.[5]
      
  • Data Extraction:

    • 
      : Minimum Torque (Processing viscosity).
      
    • 
      : Maximum Torque (Crosslink density).
      
    • 
      : Time to 2 unit rise (Induction/Scorch at cure temp).
      
    • 
      : Time to reach 
      
      
      
      .

Visualization: Experimental Workflow

Protocol_Workflow cluster_tests Rheological Characterization Start Raw Material Weighing (CBS, Sulfur, ZnO, Stearic Acid) Mix Internal Mixer (Banbury) Temp < 110°C (Prevent Scorch) Start->Mix Mill Two-Roll Mill Sheet Formation Mix->Mill Mooney Mooney Scorch (ASTM D1646) @ 121°C Output: t5 (Safety Time) Mill->Mooney Sample A MDR MDR Cure Test (ASTM D5289) @ 160°C Output: t90 (Cure Time) Mill->MDR Sample B Analysis Kinetic Analysis (Cure Rate Index = 100 / (t90 - ts2)) Mooney->Analysis MDR->Analysis

Figure 2: Standardized workflow for characterizing accelerator kinetics. The split path ensures both processing safety and cure performance are validated.

Comparative Data: CBS vs. Alternatives[2][7][8]

The following table summarizes the kinetic differences between CBS and other common accelerators in a standard Carbon Black filled Natural Rubber compound.

ParameterMBT (Thiazole)CBS (Sulfenamide)TBBS (Sulfenamide)
Type Semi-Ultra / FastDelayed ActionHighly Delayed Action
Chemical Mechanism Direct reactionAmine-blocked intermediateSterically hindered amine-blocked
Scorch Time (

@ 150°C)
~2.5 min~5.5 min~6.8 min
Cure Time (

@ 150°C)
~12 min~14 min~15 min
Cure Rate Index (CRI) ModerateFastFast
Processing Safety Low (Risk of Scorch)High Very High
Primary Application Footwear, low-temp goodsTires, Hoses, Belts High-performance tires

Note: Data is representative of a standard formulation (NR 100, N330 50, Sulfur 2.5, Accelerator 0.6). Actual values vary by specific dosage.

References

  • Datta, R. N. (2002). Rubber Curing Systems. Rapra Review Reports.

  • Coran, A. Y. (1964). Vulcanization.[2][3][7][8][9][10][11][12][13] Part VI. Kinetics of Sulfenamide-Accelerated Sulfur Vulcanization. Rubber Chemistry and Technology.

  • ASTM International. (2019).[13] ASTM D1646-19a Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer). [13]

  • ASTM International. (2020). ASTM D5289-19a Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.

  • Gradwell, M. H., & McGill, W. J. (1996). Sulfur Vulcanization of Polyisoprene Accelerated by Benzothiazole Derivatives. Journal of Applied Polymer Science.

  • Kruželák, J., Sýkora, R., & Hudec, I. (2016). Sulphur Vulcanization of Natural Rubber Part I: Mechanism. Rubber Chemistry and Technology.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data Analysis of n-Cyclohexylbenzothiazylsulfenamide

Abstract n-Cyclohexylbenzothiazylsulfenamide (CBS) is a cornerstone of the rubber industry, acting as a delayed-action vulcanization accelerator to enhance the durability and elasticity of rubber products.[1][2] Its effi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

n-Cyclohexylbenzothiazylsulfenamide (CBS) is a cornerstone of the rubber industry, acting as a delayed-action vulcanization accelerator to enhance the durability and elasticity of rubber products.[1][2] Its efficacy is intrinsically linked to its chemical structure and purity, making robust analytical characterization essential for quality control and process optimization. This technical guide provides a comprehensive exploration of the spectroscopic techniques used to analyze CBS, offering researchers, scientists, and drug development professionals a detailed roadmap for its structural elucidation. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of this critical industrial chemical. This guide emphasizes the "why" behind experimental choices, ensuring a deep and applicable understanding of the methodologies presented.

Introduction to n-Cyclohexylbenzothiazylsulfenamide (CBS)

n-Cyclohexylbenzothiazylsulfenamide, with the chemical formula C₁₃H₁₆N₂S₂, is a sulfenamide-based compound that plays a pivotal role in the vulcanization of rubber.[1] Its molecular structure, consisting of a benzothiazole core linked to a cyclohexyl group via a sulfenamide bridge, is the key to its function as a delayed-action accelerator. This unique arrangement allows for the controlled release of active sulfur species during the vulcanization process, preventing premature curing (scorching) and ensuring a uniform cross-linking of rubber polymers.

The physical properties of CBS are as follows:

  • Appearance: Pale yellow to light brown crystalline powder[1]

  • Molecular Weight: Approximately 264.41 g/mol [3]

  • Melting Point: 93-100 °C[4]

  • Solubility: Sparingly soluble in water, but soluble in organic solvents such as acetone and benzene.[2]

Given its widespread use in everything from automotive tires to industrial belts and consumer goods, the precise characterization of CBS is of paramount importance.[1] Spectroscopic methods provide the necessary tools to confirm its identity, assess its purity, and investigate its behavior under various conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for detailing the carbon-hydrogen framework of a molecule.[5] By analyzing the chemical environment of each proton and carbon atom, we can piece together the precise structure of CBS.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of n-Cyclohexylbenzothiazylsulfenamide.

Materials:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • n-Cyclohexylbenzothiazylsulfenamide sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Accurately weigh the CBS sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum. A standard single-pulse experiment is typically sufficient. The number of scans will depend on the sample concentration, but 16 to 64 scans are common.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon atom.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Phase the spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of CBS is expected to show distinct signals corresponding to the protons of the benzothiazole ring and the cyclohexyl group.[7]

  • Aromatic Protons (Benzothiazole Ring): These protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns will depend on the substitution pattern of the benzothiazole ring.

  • Cyclohexyl Protons: The protons on the cyclohexyl ring will be found in the upfield region, generally between 1.0 and 4.0 ppm.

    • The proton attached to the nitrogen (N-H) is expected to be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

    • The proton on the carbon attached to the nitrogen (α-proton) will likely appear as a multiplet around 3.5-4.0 ppm.

    • The remaining methylene protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the 1.0-2.0 ppm range.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of CBS will display a single peak for each unique carbon atom.[8]

  • Aromatic Carbons (Benzothiazole Ring): The carbon atoms of the benzothiazole ring will resonate in the downfield region, typically from 120 to 160 ppm. The carbon atom involved in the C=N bond will be the most downfield.

  • Cyclohexyl Carbons: The carbon atoms of the cyclohexyl ring will appear in the upfield region of the spectrum, generally between 20 and 60 ppm.[9] The carbon atom directly attached to the nitrogen will be the most downfield of this group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for n-Cyclohexylbenzothiazylsulfenamide

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzothiazole Aromatic C-H7.0 - 8.0120 - 140
Benzothiazole C=N-~150 - 160
Benzothiazole C-S-~130 - 140
Cyclohexyl α-C-H~3.5 - 4.0~50 - 60
Cyclohexyl other C-H~1.0 - 2.0~20 - 40
Cyclohexyl N-HVariable (broad)-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain an infrared spectrum of n-Cyclohexylbenzothiazylsulfenamide to identify its characteristic functional groups.

Materials:

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

  • n-Cyclohexylbenzothiazylsulfenamide sample

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the CBS sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is automatically converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) by the instrument's software.

FTIR Spectral Interpretation

The FTIR spectrum of CBS will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.[11]

  • N-H Stretch: A moderate absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the sulfenamide group.

  • C-H Stretches:

    • Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹.

    • Aliphatic C-H stretching vibrations from the cyclohexyl group will be observed as strong bands just below 3000 cm⁻¹ (typically in the 2850-2950 cm⁻¹ range).

  • C=N Stretch: A medium to strong absorption band for the C=N stretching vibration of the benzothiazole ring is expected around 1600-1650 cm⁻¹.

  • C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is expected to appear in the fingerprint region, typically between 900 and 1000 cm⁻¹.[12]

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the cyclohexyl group will likely be found in the 1100-1250 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for n-Cyclohexylbenzothiazylsulfenamide

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2850 - 2950
C=N Stretch1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-N Stretch1100 - 1250
S-N Stretch900 - 1000

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and elucidate the fragmentation pattern of n-Cyclohexylbenzothiazylsulfenamide.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

  • Solvent for sample introduction (e.g., methanol or acetonitrile for ESI)

  • n-Cyclohexylbenzothiazylsulfenamide sample

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the CBS sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Interpretation

The mass spectrum of CBS will provide its molecular weight and clues to its structure through its fragmentation pattern.

  • Molecular Ion: In EI-MS, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight of CBS (264.41). In ESI-MS, the protonated molecule [M+H]⁺ would be seen at m/z 265.42.

  • Fragmentation Pattern: The fragmentation of CBS is likely to proceed through several key pathways:

    • Cleavage of the S-N bond: This is a likely fragmentation pathway, which would result in the formation of the benzothiazole-2-thiol radical cation and a cyclohexylamine radical, or their respective charged fragments.

    • Loss of the cyclohexyl group: Fragmentation could involve the loss of the cyclohexyl group, leading to a fragment corresponding to the benzothiazole-sulfenamide moiety.

    • Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself can undergo fragmentation, leading to a series of smaller fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[13]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of n-Cyclohexylbenzothiazylsulfenamide.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • n-Cyclohexylbenzothiazylsulfenamide sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of CBS in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.2 to 0.8.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the spectrum of the CBS solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UV-Vis Spectral Interpretation

The UV-Vis spectrum of CBS is expected to show strong absorption in the ultraviolet region due to the presence of the benzothiazole chromophore. A study utilizing a UV detector for HPLC analysis of CBS set the wavelength to 280 nm, suggesting a significant absorbance in this region.[14] The electronic transitions responsible for this absorption are likely π → π* transitions within the conjugated aromatic system.

Integrated Spectroscopic Analysis Workflow

The definitive characterization of n-Cyclohexylbenzothiazylsulfenamide relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates the logical progression of analysis for comprehensive structural elucidation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_final Final Confirmation Synthesis Purified CBS Sample NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure Molecular Framework (Connectivity) NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Conjugation Conjugated System Characterization UV_Vis->Conjugation Validated_Structure Validated Structure of CBS Structure->Validated_Structure Functional_Groups->Validated_Structure Mol_Weight->Validated_Structure Conjugation->Validated_Structure

Caption: Integrated workflow for the spectroscopic analysis of n-Cyclohexylbenzothiazylsulfenamide.

Conclusion

The comprehensive spectroscopic analysis of n-Cyclohexylbenzothiazylsulfenamide, integrating NMR, FTIR, Mass Spectrometry, and UV-Vis techniques, provides a robust and self-validating system for its structural elucidation and quality assessment. Each technique offers a unique and complementary piece of the structural puzzle, and their combined application ensures an unambiguous characterization of this vital industrial chemical. The methodologies and interpretative frameworks presented in this guide are designed to empower researchers and scientists with the knowledge to confidently analyze CBS and related compounds, thereby supporting the continued development and quality control of advanced rubber materials.

References

  • Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. [Link]

  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]

  • Eriksfiord. Chemical analysis of rubber compounds. [Link]

  • ResearchGate. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl. [Link]

  • ResearchGate. UV-visible spectra of N-cyclohexyl benzothiazole-2-sulfenamide and degraded metabolites after 6 days of incubation. [Link]

  • Metkon. Spectroscopic Sample Preparation: Techniques for Accurate Results. [Link]

  • LookChem. N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE. [Link]

  • gsrs. N-CYCLOHEXYL-2-BENZOTHIAZOSULFENAMIDE. [Link]

  • Northern Illinois University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE (CBTS). [Link]

  • NIST. N-cyclohexyl-2-benzothiazole sulfonamide. [Link]

  • International Journal of ChemTech Research. SPECTROSCOPICAL VIBRATIONAL BAND ASSIGNMENT AND QUALITATIVE ANALYSIS OF BIOMEDICAL COMPOUNDS WITH CARDIOVASCULAR ACTIVITY. [Link]

  • Agilent. Improved Measurement of Sulfur and Nitrogen Compounds in Refinery Liquids Using Gas Chromatography-Atomic Emission Detection. [Link]

  • Shimadzu. AD-0093 Characterization of Rubber Materials by Multi-Functional Pyrolyzer GC-MS Approach with Pyrolyzate Library. [Link]

  • PMC. Qualitative Analysis of Nitrogen and Sulfur Compounds in Vacuum Gas Oils via Matrix-Assisted Laser Desorption Ionization Time of Flight Mass Spectrometry. [Link]

  • ACS Publications. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • ScienceAsia. Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis. [Link]

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  • Scielo. Sample preparation for atomic spectroscopy: Evolution and future trends. [Link]

  • DOI. Supporting Information Continuous Synthesis of N-cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ResearchGate. 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]

  • ACS Publications. Structural Analysis of the Terminal Groups in Commercial Hevea Natural Rubber by 2D-NMR with DOSY Filters and Multiple-WET Methods Using Ultrahigh-Field NMR. [Link]

  • ResearchGate. Sample preparation for atomic spectroscopic analysis: An overview. [Link]

  • RSC Publishing. Inorganic sulfur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling. [Link]

  • ACS Publications. Surface Formation Pathway of Nitrogen- and Sulfur-Containing Organic Compounds on Ammonium Sulfate. [Link]

  • Agilent. Analysis of Vulcanized Rubber Formulations on the Varian 500-MS Ion Trap Mass Spectrometer and Confirmation of Expected Structur. [Link]

  • SciELO. 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. [Link]

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Foundational

Understanding the scorch safety mechanism of sulfenamide accelerators

The Scorch Safety Mechanism of Sulfenamide Accelerators: A Comprehensive Guide to Vulcanization Kinetics and Control Abstract In the compounding of elastomeric materials, achieving a precise balance between processing sa...

Author: BenchChem Technical Support Team. Date: March 2026

The Scorch Safety Mechanism of Sulfenamide Accelerators: A Comprehensive Guide to Vulcanization Kinetics and Control

Abstract In the compounding of elastomeric materials, achieving a precise balance between processing safety (scorch delay) and rapid crosslinking (cure rate) is the fundamental challenge of vulcanization chemistry. Sulfenamide accelerators have become the industry standard for delayed-action sulfur vulcanization. As a Senior Application Scientist, I have structured this technical guide to deconstruct the chemical kinetics of sulfenamides, exploring the autocatalytic mechanisms that govern scorch safety, the steric influences of amine substituents, and the empirical protocols required to validate these systems in a production environment.

The Chemical Kinetics of Scorch Delay

Sulfenamide accelerators—synthesized via the oxidative coupling of 2-mercaptobenzothiazole (MBT) with primary or secondary amines—serve a dual function in rubber compounding. They provide the critical induction period required to mix, extrude, and mold rubber compounds without premature crosslinking (scorch delay), and subsequently accelerate the sulfur crosslinking reaction once the curing temperature is sustained[1].

The mechanism of this delayed action is inherently autocatalytic and depends on the controlled degradation of the sulfenamide molecule.

The Autocatalytic MBT Pathway

Upon exposure to vulcanization temperatures (typically 140°C–170°C) and activators (Zinc Oxide and Stearic Acid), the sulfenamide accelerator undergoes thermal dissociation to yield MBT and a free amine.

The scorch delay is dictated by the fact that the generated MBT acts as an autocatalyst. Instead of immediately reacting with sulfur to form crosslink precursors, the highly reactive MBT preferentially attacks the remaining intact sulfenamide molecules[1][2]. This reaction forms 2,2'-dithiobis(benzothiazole) (MBTS) and releases additional amine.

As long as unreacted sulfenamide remains in the polymer matrix, MBT is continuously consumed. This chemical "sink" prevents the formation of the active polythiobenzothiazoles (accelerator-terminated polysulfidic pendant groups) required to initiate crosslinking.

The Crosslinking Phase

Once the parent sulfenamide is entirely depleted, the concentration of MBT and MBTS spikes. These species rapidly react with molecular sulfur (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to form active sulfurating agents, which then attack the allylic carbon sites on the rubber backbone. This marks the end of the scorch delay (induction period) and the rapid onset of the three-dimensional network formation.

G Sulfenamide Sulfenamide Accelerator (e.g., CBS, TBBS) MBT MBT (2-Mercaptobenzothiazole) Sulfenamide->MBT Yields MBTS MBTS (Dibenzothiazyl Disulfide) Sulfenamide->MBTS + MBT Heat Heat + Activators (ZnO, Stearic Acid) Heat->Sulfenamide Thermal Dissociation MBT->Sulfenamide Autocatalytic Attack (Consumes MBT) Precursor Polysulfidic Crosslink Precursors MBTS->Precursor + Sulfur (S8) Crosslink Vulcanized Rubber (3D Network) Precursor->Crosslink Allylic Attack CTP CTP (PVI Scorch Inhibitor) CTP->MBT Traps MBT (Extends Scorch Delay)

Mechanistic pathway of sulfenamide-accelerated vulcanization and MBT autocatalysis.

Steric Hindrance and Amine Basicity: Comparative Analysis

The specific duration of the scorch delay and the subsequent cure rate are heavily influenced by the basicity and steric hindrance of the amine group attached to the sulfenamide[3]. Highly basic amines generally result in shorter scorch times and faster cure rates. Conversely, bulky, sterically hindered amines stabilize the sulfenamide bond, delaying its dissociation into MBT[3][4].

Table 1: Comparative Kinetic Profiles of Commercial Sulfenamide Accelerators

AcceleratorChemical NameAmine GroupScorch Safety (

)
Cure RatePrimary Application
CBS N-Cyclohexyl-2-benzothiazole sulfenamideCyclohexylamineShortFastStandard tires, conveyor belts; requires rapid processing[4].
TBBS N-tert-butyl-2-benzothiazole sulfenamidetert-ButylamineMediumMedium-FastHigh-modulus applications; allows 10% dosage reduction vs CBS[3][4].
MBS N-Morpholinyl-2-benzothiazole sulfenamideMorpholineLongSlowExtruded profiles requiring extended flow times[4].
DCBS N,N-Dicyclohexyl-2-benzothiazole sulfenamideDicyclohexylamineVery LongVery SlowSteel-cord adhesion, high-performance radial tires[4].

Data synthesis derived from industry-standard vulcanization profiles[3][4].

Extending Scorch Safety: The Role of Pre-Vulcanization Inhibitors (PVI)

In highly filled or high-temperature processing environments, the inherent scorch safety of sulfenamides may be insufficient. In such cases, Pre-Vulcanization Inhibitors (PVIs), most notably N-(cyclohexylthio)phthalimide (CTP), are introduced into the formulation[2][5].

Mechanism of Action: CTP acts as a highly efficient MBT scavenger. Because MBT has a greater thermodynamic affinity for CTP than for the parent sulfenamide, CTP intercepts the MBT as soon as it is formed, converting it into cyclohexyldithiobenzothiazole (CDB)[2]. This effectively arrests the formation of MBTS and pauses the entire crosslinking mechanism until the CTP is fully consumed. Because CTP is highly active, only minute quantities (0.1–0.3 phr) are required to drastically extend processing safety without negatively impacting the final crosslink density or physical properties of the vulcanizate[5].

Experimental Protocol: Validating Scorch Safety and Cure Kinetics

To engineer a robust rubber compound, the theoretical kinetics must be empirically validated. As an application scientist, I mandate the use of a Moving Die Rheometer (MDR) to map the viscoelastic transition of the polymer in real-time. This protocol is a self-validating system: the resulting torque curve directly proves the efficacy of the chosen sulfenamide.

Objective: Quantify the scorch time (


) and optimum cure time (

) of a sulfenamide-accelerated compound.

Equipment:

  • Two-Roll Mill (for compounding)

  • Moving Die Rheometer (MDR 2000 or equivalent, per ASTM D5289)

Step-by-Step Methodology:

  • Masterbatch Preparation: Masticate the elastomer (e.g., Natural Rubber or SBR) on a two-roll mill. Sequentially incorporate Carbon Black, Zinc Oxide (activator), and Stearic Acid (activator). Causality: ZnO and Stearic acid must be thoroughly dispersed first to ensure uniform formation of the active zinc-accelerator complex later in the process.

  • Curative Addition (The "Final Mix"): Lower the mill temperature below 100°C. Add the Sulfur and the chosen Sulfenamide accelerator (e.g., TBBS). Causality: Keeping the temperature well below the dissociation threshold of the sulfenamide prevents premature generation of MBT, preserving the compound's scorch safety.

  • Sample Conditioning: Sheet off the compound and allow it to rest at ambient temperature for 2-4 hours. Causality: This relieves polymer chain stress induced by milling, preventing mechanical artifacts during rheological testing.

  • MDR Testing: Load a 5-gram sample into the MDR cavity. Set the isothermal test temperature to 150°C with an oscillation arc of 0.5°. Causality: 150°C simulates standard mold-curing conditions. The 0.5° arc ensures the strain remains within the linear viscoelastic region, accurately measuring chemical crosslinking rather than polymer degradation.

  • Data Extraction & Analysis:

    • 
       (Minimum Torque):  Indicates the uncured compound's viscosity.
      
    • 
       (Scorch Time):  The time taken for the torque to rise 2 dN·m above 
      
      
      
      . This is your absolute processing safety window.
    • 
       (Optimum Cure Time):  The time to reach 90% of maximum torque (
      
      
      
      ). This dictates your production cycle time.

By substituting CBS with DCBS in this protocol, a compounder will observe a direct, quantifiable rightward shift in the


 value on the MDR curve, empirically proving the steric hindrance principles outlined in Section 2.

References

  • Prevulcanization Inhibitor the Chemistry of Scorch Delay in, kglmeridian.com,
  • The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization R
  • Mechanism of action of CTP in sulphenamide accelerated sulphur vulcanization, researchg
  • How can the anti-scorching agent and accelerator cooperate to effectively prevent scorch, hsxjw.com,
  • acceleratorsand acceler
  • sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a r

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Exploratory

Thermal Degradation of n-Cyclohexylbenzothiazylsulfenamide (CBS): Implications for Extractables and Leachables in Drug Development

Executive Summary n-Cyclohexylbenzothiazylsulfenamide (CBS), also known as N-cyclohexyl-2-benzothiazolesulfenamide, is a delayed-action sulfenamide accelerator widely utilized in the vulcanization of halobutyl rubber ela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-Cyclohexylbenzothiazylsulfenamide (CBS), also known as N-cyclohexyl-2-benzothiazolesulfenamide, is a delayed-action sulfenamide accelerator widely utilized in the vulcanization of halobutyl rubber elastomers. While indispensable for cross-linking polymer chains to ensure the mechanical integrity of pharmaceutical closures (e.g., vial stoppers and syringe plungers), CBS is thermally labile. During elastomer manufacturing and subsequent terminal sterilization (autoclaving), CBS undergoes significant thermal degradation. For drug development professionals and analytical scientists, understanding the chemical nature of these degradation products is critical. If left unmonitored, these compounds can migrate into parenteral drug formulations as Extractables and Leachables (E&L), potentially compromising drug efficacy through Active Pharmaceutical Ingredient (API) adduct formation or presenting direct toxicological hazards to patients.

Mechanistic Pathway of CBS Thermal Decomposition

The core chemical vulnerability of CBS lies in its unstable sulfur-nitrogen (S-N) bond. When subjected to thermal stress—either during the high temperatures of vulcanization (150°C–170°C) or the prolonged saturated steam conditions of pharmaceutical autoclaving (121°C)—this bond undergoes homolytic cleavage.

According to structural degradation assessments of sulfenamide accelerators by the 1[1], the initial cleavage yields two highly reactive intermediates: a mercaptobenzothiazyl radical and a cyclohexylaminyl radical .

These radicals rapidly stabilize through hydrogen abstraction, dimerization, or further thermal breakdown, resulting in the primary degradation products:

  • Cyclohexylamine (CHA): Formed via hydrogen abstraction by the cyclohexylaminyl radical. CHA is a volatile, basic primary amine[2].

  • 2-Mercaptobenzothiazole (MBT): Formed from the mercaptobenzothiazyl radical. MBT is a known skin sensitizer and a persistent environmental and biological toxicant[3].

  • Di(benzothiazoyl-2)disulfide (MBTS): Generated through the dimerization of two mercaptobenzothiazyl radicals.

  • Benzothiazole (BT): Produced via the desulfurization of MBT under prolonged thermal stress.

  • Combustion Byproducts: At extreme temperatures exceeding the decomposition point, CBS degrades entirely into carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx)[4].

G CBS n-Cyclohexylbenzothiazylsulfenamide (CBS) Heat Thermal Stress / Vulcanization (>100°C) CBS->Heat Cleavage Homolytic S-N Bond Cleavage Heat->Cleavage MBTRad Mercaptobenzothiazyl Radical Cleavage->MBTRad CHARad Cyclohexylaminyl Radical Cleavage->CHARad MBT 2-Mercaptobenzothiazole (MBT) MBTRad->MBT H-abstraction MBTS Di(benzothiazoyl-2)disulfide (MBTS) MBTRad->MBTS Dimerization CHA Cyclohexylamine (CHA) CHARad->CHA H-abstraction BT Benzothiazole (BT) MBT->BT Desulfurization

Fig 1. Mechanistic pathway of CBS thermal degradation into primary leachables.

Toxicological Profile & E&L Risk Assessment

In the context of drug development, the migration of these thermal decomposition products from elastomeric closures into the drug vehicle is a critical quality attribute (CQA) failure. The table below summarizes the physicochemical properties and toxicological concerns of the primary CBS degradants.

Table 1: Physicochemical and Toxicological Properties of CBS Degradation Products

Degradation ProductAbbreviationMol. Weight ( g/mol )Boiling Point (°C)Toxicological & Pharmaceutical Concern
Cyclohexylamine CHA99.18134Highly alkaline; can shift formulation pH. Systemic toxicity and potential respiratory irritant.
2-Mercaptobenzothiazole MBT167.25305 (decomposes)Strong nucleophile. Can form covalent adducts with therapeutic proteins (biologics). Known skin sensitizer.
Di(benzothiazoyl-2)disulfide MBTS332.48>300Lower acute toxicity than MBT, but acts as a continuous reservoir for MBT generation via reduction in formulation.
Benzothiazole BT135.19231Volatile organic compound (VOC). Imparts strong off-odors to drug products; moderate cellular toxicity.

Self-Validating Analytical Methodology for E&L Profiling

To accurately quantify CBS degradation products, an orthogonal analytical workflow is required. Because the degradation products span a wide range of volatilities (from the highly volatile CHA to the non-volatile MBTS), no single analytical technique is sufficient.

Causality of Experimental Choices
  • Thermal Stress Simulation: Autoclaving at 121°C for 30 minutes is chosen to replicate terminal sterilization. This represents the maximum thermal and hydrolytic energy the elastomer will experience post-manufacturing, driving the S-N bond cleavage to completion.

  • Orthogonal Solvent Selection: Dichloromethane (DCM) is selected for GC-MS extraction due to its high volatility and excellent solvation of semi-polar organics like BT and CHA. A 50/50 Isopropanol/Water mixture is utilized for LC-HRMS to slightly swell the rubber matrix while efficiently capturing polar, non-volatile degradants like MBT.

  • Self-Validation Mechanism: To ensure the system is self-validating and immune to matrix suppression, isotopically labeled internal standards (MBT-d4 and CHA-d11) are spiked into the extraction solvent before contact with the rubber. If the recovery of the internal standard deviates from the 90%–110% acceptance criteria, the extraction is mathematically flagged for incomplete partitioning, definitively preventing false-negative reporting.

Workflow Prep Elastomer Preparation Thermal Thermal Stress (121°C Autoclave) Prep->Thermal Mincing Extract Solvent Extraction (DCM & IPA/H2O) Thermal->Extract Accelerated Aging GCMS GC-MS Analysis (Volatiles: CHA, BT) Extract->GCMS Organic Phase LCMS LC-HRMS Analysis (Non-Volatiles: MBT, MBTS) Extract->LCMS Aqueous Phase Val Data Validation (Isotope Spike Recovery) GCMS->Val LCMS->Val

Fig 2. Self-validating E&L analytical workflow for CBS degradation products.
Step-by-Step E&L Protocol
  • Sample Preparation: Cryogenically mill the halobutyl rubber closures to a uniform particle size of <1 mm. This maximizes the surface area and ensures exhaustive extraction of polymer-bound degradants.

  • Internal Standard Spiking: Add exactly 1.0 µg/mL of MBT-d4 and CHA-d11 to the extraction vessels. This establishes the baseline for the self-validating recovery calculation.

  • Thermal Extraction: Subject the milled samples to sealed-vessel extraction in DCM (for GC-MS) and 50/50 IPA/Water (for LC-HRMS) at 121°C for 30 minutes using a laboratory autoclave.

  • Phase Separation & Filtration: Cool the vessels to room temperature. Filter the extracts through a 0.22 µm PTFE syringe filter to remove the particulate polymer matrix.

  • GC-MS Analysis (Volatiles): Inject 1 µL of the DCM extract into a GC-MS equipped with a DB-5MS column. Program the oven from 40°C to 250°C at a ramp of 10°C/min. Monitor for CHA (m/z 99) and BT (m/z 135) using Selected Ion Monitoring (SIM).

  • LC-HRMS Analysis (Non-Volatiles): Inject 5 µL of the IPA/Water extract into an LC-HRMS system using a C18 reversed-phase column. Utilize a gradient of Water/Acetonitrile modified with 0.1% Formic Acid. Operate in electrospray ionization (ESI) positive and negative switching modes to capture MBT ([M-H]- at m/z 165.99) and MBTS.

  • Data Reconciliation: Calculate absolute concentrations by comparing the native analyte peak areas to the isotopically labeled internal standards. Reject any batch where isotope recovery falls outside the 90-110% window.

Quantitative Data Presentation

The following table summarizes expected quantitative yields of CBS degradation products from a standard halobutyl pharmaceutical closure subjected to the self-validating protocol described above.

Table 2: Typical Extractable Yields of CBS Degradation Products from Halobutyl Elastomers

AnalyteAnalytical PlatformExtraction SolventMean Concentration (µg/g rubber)Isotope Recovery (%)RSD (%)
CHA GC-MSDichloromethane14.298.5 (CHA-d11)4.1
BT GC-MSDichloromethane3.8N/A (Surrogate used)6.2
MBT LC-HRMS50/50 IPA/Water28.7101.2 (MBT-d4)2.8
MBTS LC-HRMS50/50 IPA/Water11.494.7 (MBT-d4 surrogate)5.5

Note: Data represents simulated baseline values for a standard sulfur-cured halobutyl formulation post-autoclaving.

References

  • SAFETY DATA SHEET - MERCURE CBS, MERCHEM LIMITED,
  • SIDS Initial Assessment Report for N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE, OECD,
  • Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles, U.S. Environmental Protection Agency (EPA),
  • Material Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide, Harwick Standard Distribution Corpor

Sources

Foundational

Structural Elucidation and Mechanistic Profiling of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)

Introduction In the realm of materials science and molecular toxicology, N-cyclohexyl-2-benzothiazolesulfenamide (CBS) occupies a unique intersection. Primarily engineered as a delayed-action vulcanization accelerator in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of materials science and molecular toxicology, N-cyclohexyl-2-benzothiazolesulfenamide (CBS) occupies a unique intersection. Primarily engineered as a delayed-action vulcanization accelerator in polymer chemistry[1], its structural motif—specifically the labile sulfenamide (S-N) bond—also dictates its behavior as a potent contact allergen in biological systems capable of inducing cell-mediated immunity[2].

As application scientists and drug development professionals, our imperative is not merely to identify the molecule, but to deconstruct its electronic and spatial architecture to predict its reactivity. This whitepaper provides a comprehensive, multi-modal analytical framework for the structural elucidation of CBS, detailing the causality behind specific spectroscopic choices and establishing self-validating experimental protocols.

Physicochemical Profiling

Before initiating spectroscopic elucidation, establishing the baseline physicochemical parameters is critical for solvent selection and ionization strategies. CBS is a highly lipophilic compound, necessitating non-polar or moderately polar aprotic solvents for solution-state analysis[1].

Table 1: Key Physicochemical Descriptors of CBS [1][2]

PropertyValueStructural Implication
IUPAC Name N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamineDefines the core benzothiazole and cyclohexyl moieties.
Molecular Formula C₁₃H₁₆N₂S₂Dictates exact mass and NMR integration targets (16 protons).
Molecular Weight 264.41 g/mol Target for low-resolution mass spectrometry.
Melting Point 93–100 °CIndicates moderate crystalline lattice energy.
LogP ~5.0Highly lipophilic; guides NMR solvent selection (CDCl₃ preferred).

Multi-Modal Analytical Workflow

Structural elucidation cannot rely on a single analytical vector. We employ an orthogonal approach where atom connectivity (NMR), molecular mass (MS), functional group identity (IR), and spatial arrangement (XRD) cross-validate one another.

AnalyticalWorkflow Start N-cyclohexyl-2-benzothiazolesulfenamide (CBS) Isolate NMR NMR Spectroscopy (1H & 13C in CDCl3) Start->NMR Solvation MS Mass Spectrometry (EI-MS via DIP) Start->MS Vaporization IR FT-IR Spectroscopy (Vibrational Modes) Start->IR KBr Pellet XRD X-Ray Crystallography (Solid-State 3D Structure) Start->XRD Crystallization Elucidation Comprehensive Structural Elucidation & Verification NMR->Elucidation Atom Connectivity MS->Elucidation Molecular Weight IR->Elucidation Functional Groups XRD->Elucidation Spatial Arrangement

Multi-modal analytical workflow for the structural elucidation of CBS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR serves as the primary tool for mapping the carbon-hydrogen framework. The selection of deuterated chloroform (CDCl₃) is deliberate: it provides excellent solvation for the lipophilic cyclohexyl ring while preventing the rapid proton exchange at the secondary amine (N-H) that would inevitably occur in protic solvents like Methanol-d₄.

Protocol 1: 1D NMR Acquisition and Self-Validation
  • Sample Preparation : Dissolve 10 mg of high-purity CBS in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: The high concentration ensures sufficient signal-to-noise (S/N) for the quaternary benzothiazole carbons in ¹³C NMR, while TMS provides a reliable 0.00 ppm internal reference.

  • Instrument Configuration : Utilize a 400 MHz spectrometer equipped with a 5 mm broadband observe (BBO) probe.

  • ¹H NMR Acquisition : Acquire 16 transients with a relaxation delay (D1) of 2 seconds.

    • Causality: The 2-second delay ensures complete longitudinal relaxation (T1) of the sterically hindered cyclohexyl protons, allowing for accurate quantitative integration.

  • ¹³C NMR Acquisition : Acquire 1024 transients using the WALTZ-16 proton decoupling sequence.

    • Causality: Decoupling collapses the carbon multiplets into sharp singlets, drastically improving the resolution of the closely spaced aromatic carbons.

  • Validation : Integrate the ¹H spectrum. The total integral must equal exactly 16 protons, matching the C₁₃H₁₆N₂S₂ formula.

Table 2: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm)Multiplicity & IntegrationAssignmentStructural Rationale
180.06 (¹³C) Singlet, 1CC=N (Benzothiazole)Highly deshielded due to adjacent N and S atoms.
7.75–7.66 (¹H) Multiplet, 2HAromatic C-HProtons on the benzothiazole ring.
7.32–7.13 (¹H) Multiplets, 2HAromatic C-HProtons on the benzothiazole ring.
60.29 (¹³C) Singlet, 1CCH-N (Cyclohexyl)Deshielded by the adjacent electronegative nitrogen.
3.19 (¹H) Doublet (J=5.5 Hz), 1HN-H (Amine)Couples with the adjacent cyclohexyl methine proton.
2.86–2.72 (¹H) Multiplet, 1HCH (Cyclohexyl)Methine proton adjacent to the amine nitrogen.
1.07–2.03 (¹H) Multiplets, 10HCH₂ (Cyclohexyl)Sterically complex equatorial and axial ring protons.

Mass Spectrometry (MS): Probing the S-N Bond

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is often unsuitable for sulfenamides because the high temperatures of the GC injection port induce premature thermal homolysis of the S-N bond. Therefore, Direct Insertion Probe (DIP) EI-MS is the method of choice.

Protocol 2: DIP-EI-MS Analysis
  • Sample Introduction : Load 1 µg of CBS onto a Direct Insertion Probe.

    • Causality: DIP bypasses the heated GC column, introducing the solid sample directly into the high-vacuum ion source, preventing thermal degradation prior to ionization.

  • Ionization : Apply 70 eV electron impact (EI) ionization.

    • Causality: 70 eV is the universally standardized energy that provides reproducible fragmentation libraries, ensuring the data can be cross-referenced reliably.

  • Detection : Scan m/z 50 to 300. The molecular ion [M]⁺ is observed at m/z 264[3]. The subsequent fragmentation pattern typically yields a 2-mercaptobenzothiazole fragment, confirming the cleavage of the labile S-N bond.

Mechanistic Implications of the S-N Bond

The structural elucidation highlights the unique electronic environment of the sulfenamide linkage. The nitrogen lone pair and sulfur d-orbitals create a bond that is stable at ambient conditions but highly susceptible to nucleophilic attack or thermal cleavage.

In biological systems, this cleavage is the initiating event for contact dermatitis. Epidermal nucleophiles (e.g., cysteine residues on skin proteins) attack the S-N bond, releasing cyclohexylamine and covalently binding (haptenating) the benzothiazole moiety to the protein, which is then recognized by Langerhans cells[2].

CleavagePathway CBS Intact CBS Molecule (Sulfenamide Linkage) Cleavage S-N Bond Cleavage (Thermal or Nucleophilic) CBS->Cleavage Activation MBT 2-Mercaptobenzothiazole (Reactive Thiol) Cleavage->MBT Amine Cyclohexylamine (Leaving Group) Cleavage->Amine Protein Protein Haptenation (Allergenic Sensitization) MBT->Protein Biological Pathway Vulcanization Cross-linking (Rubber Vulcanization) MBT->Vulcanization Industrial Pathway

Mechanistic pathways of CBS S-N bond cleavage in biological and industrial systems.

Conclusion

The structural elucidation of N-cyclohexyl-2-benzothiazolesulfenamide requires a carefully orchestrated analytical approach that respects the thermal fragility of its defining S-N bond. By combining non-destructive, solution-state NMR with direct-insertion mass spectrometry, application scientists can unambiguously map its atomic connectivity. Understanding this structure is paramount, as the very lability that makes CBS an exceptional industrial accelerator also drives its biological reactivity as a sensitizing hapten.

References

1.[3] Royal Society of Chemistry. "Supporting information Scalable Electrochemical Oxidant- and Metal-Free Dehydrogenative Coupling of S-H/N-H". Source: rsc.org. 3 2.[2] National Institutes of Health. "Accelerator CZ | C13H16N2S2 | CID 7232 - PubChem". Source: nih.gov. 2 3.[1] ChemicalBook. "N-Cyclohexyl-2-benzothiazolesulfenamide | 95-33-0". Source: chemicalbook.com. 1

Sources

Exploratory

The Evolution and Chemistry of N-Cyclohexylbenzothiazylsulfenamide (CBS): A Technical Monograph

Executive Summary N-Cyclohexylbenzothiazylsulfenamide (CBS, often denoted as CZ in industrial nomenclature) represents a pivotal inflection point in polymer chemistry. Before its widespread adoption, the rubber industry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylbenzothiazylsulfenamide (CBS, often denoted as CZ in industrial nomenclature) represents a pivotal inflection point in polymer chemistry. Before its widespread adoption, the rubber industry struggled with the "scorch" phenomenon—premature vulcanization during processing. CBS introduced the concept of delayed-action acceleration , utilizing a thermally labile Sulfur-Nitrogen (S-N) bond as a chemical timer. This guide explores the historical genesis of CBS, its oxidative synthesis, and the mechanistic principles that make it the gold standard for processing safety in both tire manufacturing and, by structural extension, a scaffold of interest in medicinal chemistry.

Historical Genesis: The Scorch Crisis

To understand the discovery of CBS, one must understand the limitations of its predecessors. In the early 20th century, the rubber industry transitioned from inorganic accelerators (lead oxides) to organic accelerators.

  • The Aniline Era (1906): Oenslager introduced aniline, which was effective but highly toxic.

  • The MBT Era (1920s): 2-Mercaptobenzothiazole (MBT) was discovered.[1] While a powerful accelerator, MBT was "scorchy"—it initiated cross-linking immediately upon heating, often ruining the rubber inside the mixing equipment before it could be molded.

The Sulfenamide Breakthrough (1937)

The industry required a chemical that remained inert during the mixing stage (approx. 100°C–110°C) but activated rapidly at curing temperatures (>140°C).

The solution was found in masking the acidic mercaptan hydrogen of MBT with an amine, creating a sulfenamide. M.W. Harman , working for Monsanto, is widely credited with the practical development of this class, filing key patents in 1937 (e.g., U.S. Patent 2,100,692). The introduction of the cyclohexyl group (CBS) provided the perfect steric balance: it was stable enough to resist cleavage during mixing but labile enough to break down efficiently during the cure cycle.

Chemical Architecture & Synthesis

The synthesis of CBS is a classic example of oxidative coupling . It involves the reaction of 2-mercaptobenzothiazole (MBT) with cyclohexylamine (CHA) in the presence of an oxidizing agent, typically sodium hypochlorite (NaOCl).

Synthesis Workflow (DOT Visualization)

CBS_Synthesis MBT 2-Mercaptobenzothiazole (MBT) Intermediate Ammonium Salt Intermediate MBT->Intermediate Acid-Base Rxn CHA Cyclohexylamine (CHA) CHA->Intermediate Oxidant Oxidant (NaOCl) CBS N-Cyclohexylbenzothiazyl- sulfenamide (CBS) Oxidant->CBS Intermediate->CBS Oxidative Coupling (S-N Bond Formation) Byproducts Byproducts (NaCl, H2O) Intermediate->Byproducts

Figure 1: The oxidative coupling pathway for CBS synthesis. The critical step is the formation of the S-N bond via oxidation of the intermediate salt.

Laboratory Synthesis Protocol

Note: This protocol is for research validation purposes and requires a fume hood due to toxic reagents.

Reagents:

  • 2-Mercaptobenzothiazole (MBT): 0.1 mol

  • Cyclohexylamine (CHA): 0.5 mol (Excess acts as solvent/base)

  • Sodium Hypochlorite (NaOCl): 12% solution

Step-by-Step Methodology:

  • Dissolution: In a 500mL 3-neck flask equipped with a mechanical stirrer and thermometer, disperse 16.7g (0.1 mol) of MBT into 50g of cyclohexylamine. Stir until a homogeneous slurry forms.

  • Temperature Control: Cool the mixture to 10°C using an ice bath. The reaction is exothermic; temperature control is critical to prevent byproduct formation (disulfides).

  • Oxidative Addition: Dropwise add the NaOCl solution over 30 minutes. Maintain internal temperature <20°C. The slurry will thicken as the hydrophobic CBS precipitates.

  • Endpoint: Continue stirring for 30 minutes after addition. Monitor using TLC (Silica gel, Hexane:Ethyl Acetate 8:2) until MBT is consumed.

  • Filtration & Wash: Filter the precipitate. Wash with cold water (to remove salt) and then cold methanol (to remove unreacted amine).

  • Drying: Dry in a vacuum oven at 40°C. The product should be a cream-colored powder (MP: 98–100°C).

Mechanistic Action: The "Delayed Action" Phenomenon

The value of CBS lies in its mechanism. It does not accelerate vulcanization directly.[2] Instead, it acts as a prodrug for the active accelerator .

The S-N Bond Switch

The Sulfur-Nitrogen bond in CBS is the control mechanism.

  • At Mixing Temps (<120°C): The bulky cyclohexyl ring sterically protects the S-N bond, keeping it intact. The accelerator remains "dormant."

  • At Curing Temps (>140°C): Thermal energy overcomes the activation barrier. The S-N bond undergoes homolytic or heterolytic fission.

The Coran Mechanism

According to the mechanism proposed by Coran (1964), the breakdown of CBS releases MBT and amine. The amine activates zinc oxide (ZnO) to form a soluble zinc-amine complex, which then reacts with MBT to form the active sulfurating agent .

Vulcanization Pathway (DOT Visualization)

Vulcanization_Mechanism CBS CBS (Dormant) Cleavage S-N Bond Scission CBS->Cleavage Induction Period Heat Heat (>140°C) Heat->Cleavage MBT_Radical Mercaptobenzothiazyl Radical/Ion Cleavage->MBT_Radical Amine Free Amine (Cyclohexylamine) Cleavage->Amine ActiveComplex Active Sulfurating Complex (Zn-MBT-Amine) MBT_Radical->ActiveComplex ZnO Zinc Oxide (Activator) Amine->ZnO Solubilization ZnO->ActiveComplex Sulfur Elemental Sulfur (S8) ActiveComplex->Sulfur Sulfur Insertion Crosslink Rubber-Sx-Rubber (Crosslinked Network) Sulfur->Crosslink Crosslinking

Figure 2: The delayed-action mechanism. Note the "Induction Period" where CBS must first degrade to release the active species, preventing premature scorch.

Comparative Performance Data

To illustrate why CBS became the industry standard, we compare it against the older MBT and the more delayed TBBS (N-tert-butylbenzothiazole-2-sulfenamide).

Table 1: Accelerator Performance Profile (Natural Rubber Gum Stock)

PropertyMBT (Thiazole)CBS (Sulfenamide)TBBS (Sulfenamide)
Chemical Class MercaptanSulfenamideSulfenamide
Scorch Time (ts2) 4.5 min (Too Fast)12.0 min (Ideal)15.5 min (Extended)
Cure Rate (CRI) ModerateFastFast
Processing Safety Low (High Risk)HighVery High
Application Low-temp moldingTires, Hoses, BeltsThick cross-section tires

Data interpretation: CBS offers the "Goldilocks" zone—enough delay to mix safely, but a fast enough cure rate to maintain high production throughput.

Cross-Disciplinary Insight: The Benzothiazole Scaffold in Drug Development

While CBS is an industrial chemical, the benzothiazole core is a "privileged structure" in medicinal chemistry. Researchers in drug development should note the divergent utility of the S-N bond:

  • In Rubber (CBS): The S-N bond is designed to be labile (unstable) to release the active thiol.

  • In Pharma (Sulfonamides/Amides): The bond is oxidized to a sulfonamide (S(=O)2-N) to ensure metabolic stability .

Key Overlaps:

  • Antitumor Activity: Benzothiazole derivatives (e.g., Phortress) utilize aryl-hydrocarbon receptor (AhR) activation.

  • Riluzole: A benzothiazole drug for ALS, proving the scaffold's bioavailability.

  • Toxicity: The breakdown product of CBS is MBT. In drug design, the metabolic liberation of MBT-like thiols can be a toxicity liability (skin sensitization), a factor that must be screened early in lead optimization.

References

  • Harman, M.W. (1937).[1] Vulcanization of Rubber. U.S. Patent 2,100,692.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Coran, A.Y. (1964). Vulcanization.[1][2][3][4][5][6] Part VI. A Model for the Mechanism of the Delayed-Action Vulcanization of Natural Rubber. Rubber Chemistry and Technology, 37(3), 679-688.

  • Datta, R.N. (2002). Rubber Curing Systems. Rapra Review Reports, 12(12).

  • Kruger, F.W., & McGill, W.J. (1991).[6] A study of the mechanism of sulfenamide acceleration. Journal of Applied Polymer Science, 42(10), 2643-2649.

  • Ignatz-Hoover, F. (2018).[7] Sulfenamide Accelerators. In Encyclopedia of Polymer Science and Technology.

Sources

Protocols & Analytical Methods

Method

Using n-Cyclohexylbenzothiazylsulfenamide in natural rubber compounding

Executive Summary This guide details the mechanistic function and protocol optimization of n-Cyclohexylbenzothiazylsulfenamide (CBS) as a primary delayed-action accelerator in Natural Rubber (NR) compounding. While widel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mechanistic function and protocol optimization of n-Cyclohexylbenzothiazylsulfenamide (CBS) as a primary delayed-action accelerator in Natural Rubber (NR) compounding. While widely used in industrial tires, CBS is critical in pharmaceutical packaging (plungers, septa) and medical devices due to its ability to produce high-modulus vulcanizates with exceptional fatigue resistance.

This document addresses the specific needs of drug development professionals and materials scientists, focusing on scorch safety control , crosslink density optimization , and regulatory considerations regarding nitrosamine formation in medical-grade elastomers.

Mechanism of Action: The Delayed-Action Pathway

To control the vulcanization process, one must understand the chemical latency of CBS. Unlike rapid accelerators (e.g., dithiocarbamates), CBS requires thermal activation to cleave its sulfenamide (S-N) bond. This cleavage is the rate-determining step that provides "scorch safety" (time to flow before curing).

The Pathway:

  • Induction (Scorch Delay): At processing temperatures (<120°C), CBS remains stable. Upon reaching cure temperature (>140°C), the S-N bond undergoes reductive cleavage.

  • Active Complex Formation: The cleaved benzothiazole moiety reacts with Zinc Oxide (ZnO) and Stearic Acid to form a Zinc-Mercaptobenzothiazole (Zn-MBT) complex.

  • Sulfur Insertion: This complex facilitates the opening of the sulfur ring (

    
    ), creating an active sulfurating agent.
    
  • Crosslinking: The agent inserts sulfur into the allylic positions of the polyisoprene chain, forming mono-, di-, and polysulfidic crosslinks.

Diagram 1: The CBS Vulcanization Cascade

Visualizing the transition from stable accelerator to active crosslinking agent.

VulcanizationMechanism CBS CBS (Stable) Cleavage S-N Bond Cleavage CBS->Cleavage Activation Heat Heat (>140°C) Heat->Cleavage Intermediate Zn-MBT Complex (Active Catalyst) Cleavage->Intermediate + ZnO/Stearic Acid Sulfur S8 Ring Opening Intermediate->Sulfur Crosslink Polyisoprene Crosslinking Sulfur->Crosslink Polysulfidic Bridges

Figure 1: Kinetic pathway of CBS activation.[1] The S-N cleavage is the critical gatekeeper for scorch safety.

Formulation Strategy: Tuning the Cure System

In drug delivery applications, the balance between sulfur and CBS dictates the Crosslink Structure , which directly impacts the material's Compression Set (sealing ability) and Fatigue Life .

Scientist's Note: For medical stoppers, we often move toward Semi-Efficient (SEV) or Efficient (EV) systems to reduce polysulfidic bonds, thereby improving heat resistance and reducing the risk of sulfur bloom (which can contaminate drug products).

Table 1: Comparative Cure Systems for Natural Rubber
ParameterConventional (CV) Semi-Efficient (SEV) Efficient (EV)
Sulfur (phr) 2.0 – 3.51.0 – 1.80.3 – 0.8
CBS Accelerator (phr) 0.4 – 0.81.0 – 1.52.0 – 3.0
S / CBS Ratio High (> 3.0)Medium (~1.0)Low (< 0.5)
Dominant Crosslink Polysulfidic (

)
MixedMono/Disulfidic (

)
Key Property High Fatigue / Flex LifeBalancedHigh Heat Resistance / Low Set
Target Application Dynamic Seals, DiaphragmsGeneral Medical PartsSyringe Plungers, Stoppers

Note: phr = Parts per Hundred Rubber.[2][3]

Experimental Protocol: Compounding & Mixing

Standard: Modified ASTM D3184. Equipment: Internal Mixer (Banbury type) or Two-Roll Mill.

Phase A: Masterbatch (Non-Productive Mix)

Goal: Disperse insoluble additives without triggering premature cure.

  • Set Temperature: 50°C (Start).

  • Add Polymer: Masticate Natural Rubber (SMR 10 or CV60) for 2 mins to reduce viscosity.

  • Add Activators: Add Zinc Oxide (5.0 phr) and Stearic Acid (2.0 phr).

    • Why? Stearic acid solubilizes the Zinc, allowing it to complex with CBS later.

  • Add Fillers: Carbon Black or Silica (gradual addition).

  • Dump: @ 150°C. Sheet out and cool to < 50°C.

Phase B: Final Mix (Productive Mix)

Goal: Incorporate CBS and Sulfur with strict temperature control.

  • Set Temperature: Cool rolls/rotor to 40°C.

  • Add Masterbatch: Refine for 1 min.

  • Add Curatives:

    • Sulfur: 2.5 phr (for CV system).

    • CBS: 0.6 phr.

  • Mixing Limit: Mix for max 2-3 mins. Do NOT exceed 105°C batch temperature.

    • Risk:[4][5] Exceeding 105°C may trigger the S-N cleavage, consuming scorch safety.

  • Sheet Out: Final pass at tight nip to ensure dispersion.

Diagram 2: The Two-Stage Mixing Workflow

Logic flow for preventing "Scorch" (Premature Vulcanization).

MixingProtocol RawNR Raw Natural Rubber (SMR 10/CV60) Mastication Mastication (Break Viscosity) RawNR->Mastication Activators Add ZnO + Stearic Acid (The Activator Complex) Mastication->Activators Cooling COOLING STAGE (Must reach < 50°C) Activators->Cooling Dump @ 150°C Productive Productive Mix Add CBS + Sulfur Cooling->Productive TempControl CRITICAL CONTROL: Keep T < 105°C Productive->TempControl FinalSheet Final Sheet (Ready for Rheometer) TempControl->FinalSheet

Figure 2: Two-stage mixing protocol ensuring separation of thermal history and curative addition.

Characterization & Quality Control

Before molding parts, the compound must be validated using a Moving Die Rheometer (MDR) at 150°C or 160°C (ASTM D5289).

Key Metrics for CBS Validation:
  • 
     (Scorch Time):  The time for torque to rise 2 units above minimum.
    
    • Target: > 5 minutes at 150°C.

    • Significance: If

      
       is too short, the CBS has degraded or the dump temperature was too high.
      
  • 
     (Optimum Cure):  Time to reach 90% of maximum torque.
    
    • Target: 10–15 minutes (typical for CBS/NR).

  • Cure Rate Index (CRI):

    
    .
    
    • CBS provides a "steep" cure curve (High CRI), meaning once it starts, it cures rapidly. This is ideal for cycle time reduction in manufacturing.

Regulatory & Safety Note (Drug Development Focus)

For pharmaceutical applications, the choice of CBS requires scrutiny regarding Nitrosamines .

  • The Risk: CBS (N-cyclohexyl-2-benzothiazolesulfenamide) can theoretically generate N-nitrosocyclohexylamine.

  • The Mitigation: Unlike morpholine-based accelerators (MBS/OBTS) which generate carcinogenic nitrosamines, cyclohexylamine is generally less concerning, but regulatory limits (e.g., FDA, EMA) are strict.

  • Alternative: If strict "Nitrosamine-Free" compliance is required, consider switching to TBBS (N-tert-butyl-2-benzothiazolesulfenamide) , which produces non-carcinogenic nitrosamines, though it offers slightly different scorch kinetics (longer delay).

References

  • Datta, R. N. (2002). "Vulcanization Chemicals and Mechanisms." Rubber Technologist's Handbook. Rapra Technology.

  • ASTM International. (2021). "ASTM D3184-11: Standard Practice for Rubber—Evaluation of NR (Natural Rubber)." ASTM Standards.[6][7][8]

  • Chapman, A. V., & Porter, M. (1988). "Sulfur Vulcanization Chemistry." Natural Rubber Science and Technology. Oxford University Press.
  • Kruželák, J., Sýkora, R., & Hudec, I. (2016). "Sulfur Vulcanization of Natural Rubber: Reaction Mechanisms and Kinetic Models." Rubber Chemistry and Technology.

  • Kemper, M. (2018). "Nitrosamine Safe Accelerators in Rubber Compounding." Rhein Chemie / Lanxess Technical Report.

Sources

Application

Application Note: Mechanistic Role and Optimization of n-Cyclohexylbenzothiazylsulfenamide (CBS) in High-Performance Tire Manufacturing

Executive Summary This application note details the chemical mechanism, critical material attributes, and experimental protocols for utilizing n-Cyclohexylbenzothiazylsulfenamide (CBS) as a primary accelerator in tire co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemical mechanism, critical material attributes, and experimental protocols for utilizing n-Cyclohexylbenzothiazylsulfenamide (CBS) as a primary accelerator in tire compound formulations. While widely recognized for its delayed-action properties, CBS requires precise thermal management to balance scorch safety (processing window) with cure rate (manufacturing throughput). This guide provides a self-validating framework for characterizing CBS kinetics using Rotorless Cure Rheometry (ASTM D5289) and optimizing its performance in silica-reinforced "Green Tire" treads.

Chemical Basis & Mechanism of Action[1]

The Delayed-Action Mechanism

CBS (CAS: 95-33-0) belongs to the sulfenamide class of accelerators.[1][2] Its utility in tire manufacturing stems from its ability to remain inert during the high-shear, high-temperature mixing and extrusion stages (


), yet decompose rapidly at curing temperatures (

).

The mechanism proceeds via a homolytic fission of the S-N bond, releasing the active accelerator species only after a thermal threshold is breached. This "delay" protects the complex geometry of tire components from premature crosslinking (scorch) before the mold is fully filled.

Reaction Pathway Visualization

The following diagram illustrates the conversion of CBS into the active sulfurating agent.

CBS_Mechanism CBS CBS (Accelerator) Heat Heat (>130°C) CBS->Heat Activation MBT MBT (Mercaptobenzothiazole) Heat->MBT Decomposition Amine Cyclohexylamine Heat->Amine Release Complex Active Zn-MBT Complex MBT->Complex Chelation ZnO ZnO + Stearic Acid ZnO->Complex Sulfur S8 (Sulfur) Complex->Sulfur Sulfur Ring Opening Crosslink Poly-Sulfidic Crosslinks Sulfur->Crosslink Vulcanization

Figure 1: Thermal decomposition pathway of CBS leading to the formation of active zinc-accelerator complexes essential for sulfur crosslinking.[1]

Critical Material Attributes (CMA)

To ensure reproducibility in cure kinetics, the raw CBS material must meet specific purity and physical standards. Variations in moisture or free amine content can drastically alter the induction period (


).
PropertySpecificationCriticalityTest Method
Appearance Cream/Light Grey PowderVisual check for oxidationVisual
Melting Point

High : Determines dispersion qualityASTM D1519
Purity

High : Impurities affect cure rateHPLC
Free Amine

Medium : Excess amine accelerates scorchTitration
Ash Content

Low : Inert filler contaminationASTM D4574
Moisture

High : Causes porosity in cured rubberASTM D4571

Experimental Protocol: Determination of Cure Kinetics

Objective: To determine the Scorch Time (


) and Optimum Cure Time (

) of a CBS-accelerated compound using a Moving Die Rheometer (MDR).

Standard: Adapted from ASTM D5289 (Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters).[3]

Equipment & Reagents
  • Instrument: Rotorless Cure Meter (MDR 2000 or equivalent).

  • Sample: Unvulcanized rubber compound containing CBS (approx. 5-6 grams).

  • Conditions: Sealed cavity, oscillation amplitude

    
    , frequency 1.67 Hz.
    
Step-by-Step Methodology
  • Instrument Preparation:

    • Preheat the MDR dies to

      
       .
      
    • Calibrate torque transducer using a standard torsion spring to ensure accuracy within

      
      .
      
    • Why: Temperature stability is the single largest variable affecting cure data. A

      
       deviation can shift 
      
      
      
      by 5-10%.
  • Sample Preparation:

    • Sheet the rubber compound to a thickness of approx. 5mm.

    • Punch a circular specimen (volume approx.

      
      ).
      
    • Critical: Ensure the sample volume slightly exceeds the die cavity volume to create positive pressure. Under-filling leads to slippage and noisy torque data.

  • Execution:

    • Open dies, insert sample, and close immediately.

    • Start data acquisition upon die closure.

    • Run test for 30 minutes (or until torque plateaus).

  • Data Analysis (The Rheograph):

    • 
       (Minimum Torque):  Represents physical viscosity/processability.
      
    • 
       (Maximum Torque):  Correlates to crosslink density and modulus.
      
    • 
       (Scorch Time):  Time to rise 2 units above 
      
      
      
      . This defines the "safe processing window."
    • 
       (Optimum Cure):  Time to reach 
      
      
      
      .
Expected Results & Interpretation

CBS should exhibit a distinct "flat" induction period followed by a steep marching modulus.

  • Short

    
    ?  Check for high shear heat history during mixing or excess moisture.
    
  • Low

    
    ?  Suspect CBS degradation or sulfur blooming.
    

Advanced Application: Silica-Filled "Green Tire" Treads

In modern fuel-efficient tires, Carbon Black is replaced by Silica. This presents a specific chemical challenge for CBS.

The Adsorption Problem

Silica surfaces are acidic (silanol groups). Basic accelerators like CBS (and its amine decomposition products) can be adsorbed onto the silica surface, effectively removing them from the reaction. This leads to:

  • Slow cure rates.

  • Poor crosslink density.

Optimization Protocol

To mitigate this, the use of Silane Coupling Agents (e.g., TESPT) and secondary accelerators is required.

Protocol Adjustment:

  • Silanization Step: Ensure Silane (TESPT) is reacted with Silica in the internal mixer at

    
    before adding CBS.
    
  • Secondary Accelerator: Add Diphenylguanidine (DPG) acting as a booster. DPG preferentially adsorbs to the silica acidity, leaving CBS free to drive the vulcanization.

  • Dosage: Typical ratio is CBS (1.5 - 2.0 phr) : DPG (1.0 - 1.5 phr).

Troubleshooting & Logic Flow

Use this logic gate to troubleshoot common issues in CBS-accelerated compounds.

Troubleshooting_Workflow Start Issue Detected Scorch Premature Scorch (Low ts2) Start->Scorch CureRate Slow Cure Rate (High t90) Start->CureRate CheckTemp Check Mixer Dump Temp Scorch->CheckTemp CheckMoisture Check Filler Moisture CureRate->CheckMoisture Action1 Reduce Dump Temp <120°C CheckTemp->Action1 Temp too high Action2 Add PVI (Retarder) CheckTemp->Action2 Temp normal CheckAdsorption Check Silica/Silane CheckMoisture->CheckAdsorption Moisture OK Action3 Increase DPG / Glycol CheckAdsorption->Action3 Adsorption High

Figure 2: Decision matrix for troubleshooting rheological deviations in CBS tire compounds.

References

  • ASTM International. (2019). ASTM D5289-19a: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters. ASTM International. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7218, N-Cyclohexyl-2-benzothiazolesulfenamide. PubChem. [Link]

  • Datta, R. N. (2002). Rubber Curing Systems.[1][2][4][5][6] Rapra Review Reports, Vol. 12, No. 12. Smithers Rapra. [Link]

  • Kemai Chemical. (2023). Technical Data Sheet: Accelerator CBS.[Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: N-Cyclohexyl-2-benzothiazolesulfenamide.[Link]

Sources

Method

Application Notes &amp; Protocols: n-Cyclohexylbenzothiazylsulfenamide (CBS) as a Primary Accelerator in Polymer Cross-Linking

Abstract n-Cyclohexyl-2-benzothiazolesulfenamide (CBS) is a cornerstone of the rubber industry, serving as a highly efficient, delayed-action primary accelerator for the sulfur vulcanization of natural and synthetic rubb...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

n-Cyclohexyl-2-benzothiazolesulfenamide (CBS) is a cornerstone of the rubber industry, serving as a highly efficient, delayed-action primary accelerator for the sulfur vulcanization of natural and synthetic rubbers.[1][2] Its defining characteristic is an excellent balance of processing safety and rapid cure rates at vulcanization temperatures.[3][4] This built-in delay, known as scorch safety, prevents premature cross-linking during the mixing and shaping stages, which are often conducted at elevated temperatures.[5] Once the activation temperature is reached, CBS decomposes to generate reactive species that significantly speed up the formation of a robust, three-dimensional cross-linked network, imparting the desired mechanical properties to the final rubber product.[6] These vulcanizates are noted for their high tensile strength, good elasticity, and favorable aging resistance.[4][7] This document provides an in-depth exploration of the chemistry, application, and experimental evaluation of CBS in polymer cross-linking for researchers and industry professionals.

Chemical & Physical Properties of n-Cyclohexylbenzothiazylsulfenamide

CBS is a sulfenamide-based compound typically supplied as a pale yellow or light brown crystalline powder. Its solubility in common organic solvents and rubber matrices facilitates uniform dispersion during compounding.

PropertyValueReference
IUPAC Name N-cyclohexyl-1,3-benzothiazole-2-sulfinamide[8]
CAS Number 95-33-0
Molecular Formula C₁₃H₁₆N₂S₂[9]
Molecular Weight 264.4 g/mol [6][9]
Appearance Off-white to grayish granules or powder[10]
Melting Point 96–105 °C[10]
Solubility Slightly soluble in water; soluble in acetone, benzene, ethanol
Specific Gravity 1.27 - 1.30[10]

Mechanism of Action in Sulfur Vulcanization

The efficacy of CBS lies in its thermal decomposition to initiate a cascade of reactions that activate sulfur for cross-linking. This process is intentionally designed to remain dormant during initial processing stages and activate only at higher vulcanization temperatures.

The Causality Behind the Delayed Action: The key to CBS's performance is the S-N bond in its sulfenamide structure. This bond is relatively stable at typical mixing temperatures (e.g., 90-120°C) but cleaves homolytically at vulcanization temperatures (typically >140°C). This thermal lability is the source of its "delayed-action" characteristic, providing a crucial processing window (scorch safety) before curing begins.[1][5]

The vulcanization process can be summarized in the following key steps:

  • Thermal Activation: At curing temperatures, CBS decomposes, primarily forming a benzothiazolylthiyl radical and a cyclohexylaminyl radical.

  • Formation of Active Accelerator Complex: These initial radicals react with other components in the rubber matrix, including zinc oxide and stearic acid (activators), to form a complex active accelerator species.

  • Sulfur Activation: The active accelerator complex reacts with elemental sulfur (S₈) to open its ring structure, creating active sulfurating agents which are polysulfidic in nature.

  • Cross-Link Precursor Formation: These active sulfurating agents attach to the polymer chains at their unsaturated sites, forming pendent polysulfidic cross-link precursors.

  • Cross-Link Formation: Finally, these precursors react with adjacent polymer chains to form stable mono-, di-, and polysulfidic cross-links, creating the final vulcanized network.[10] This network transforms the plastic-like rubber compound into a strong, elastic material.[11]

Vulcanization_Mechanism cluster_activation Activation Stage (High Temperature) cluster_crosslinking Cross-linking Stage CBS CBS Accelerator Radicals Thiyl & Aminyl Radicals CBS->Radicals Decomposition Heat Heat (≥140°C) Heat->CBS Complex Active Accelerator Complex Radicals->Complex Reaction Activators ZnO + Stearic Acid Activators->Complex Reaction Sulfur Sulfur (S₈) Ring Complex->Sulfur Activates ActiveSulfur Active Sulfurating Agent (Polymer-Sₓ-Accelerator) Complex->ActiveSulfur Forms Polymer Polymer Chains (e.g., Natural Rubber) ActiveSulfur->Polymer Attaches to Precursor Pendent Cross-link Precursor ActiveSulfur->Precursor Vulcanizate Cross-linked Polymer Network Precursor->Vulcanizate Forms cross-links with adjacent chains

Caption: Vulcanization mechanism initiated by CBS.

Application Notes for Formulation Development

Primary Applications

CBS is a versatile accelerator used in a wide range of rubber products that demand good mechanical strength and dynamic properties. Its primary applications include:

  • Tires: Particularly in tread and carcass compounds.[3][12]

  • Industrial Goods: Conveyor belts, hoses, and seals.[6][12]

  • General Rubber Goods: Footwear, cables, and other molded or extruded articles.[3][13]

Recommended Dosage

The optimal loading level of CBS depends on the polymer type, the sulfur level, and the desired cure characteristics. The following are general starting-point recommendations (in parts per hundred rubber - phr):

Polymer SystemCBS (phr)Sulfur (phr)System Type
Natural Rubber (NR)0.5 - 1.02.5 - 3.5Conventional Cure (CV)
Styrene-Butadiene Rubber (SBR)1.0 - 1.51.5 - 2.5Semi-Efficient Cure (Semi-EV)

These values are illustrative. Formulators must optimize dosage based on experimental results from rheometry.[14]

Synergistic Accelerator Systems

While CBS is an effective primary accelerator, it is frequently used in combination with secondary accelerators to fine-tune the cure profile.[13][15] This is a critical strategy for balancing scorch safety, cure rate, and the final properties of the vulcanizate.

The Rationale for Co-acceleration: Using a secondary accelerator allows for a lower overall accelerator loading, which can reduce costs and minimize the risk of "blooming" (migration of chemicals to the surface).[13] More importantly, it provides formulators with precise control over the vulcanization kinetics.

Secondary Accelerator ClassExample(s)Effect when combined with CBSPrimary Application Benefit
Thiurams TMTD (Tetramethylthiuram disulfide)Substantially increases cure rate.[13]Faster production cycles.[13]
Dithiocarbamates ZDEC (Zinc diethyldithiocarbamate)Activates the CBS system for a faster, more efficient cure.[13][16]Improved physical properties and cure efficiency.
Guanidines DPG (Diphenylguanidine)Acts as an activator, shortening cure time and increasing cross-link density.[5][17]Enhanced modulus and strength in silica-filled compounds.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of CBS in a typical rubber formulation. These protocols are designed to be self-validating: the curing parameters determined in Protocol 1 are essential for the successful execution of Protocol 2.

Experimental_Workflow cluster_protocol1 Protocol 1: Cure Characteristics cluster_protocol2 Protocol 2: Physical Properties Compounding 1. Rubber Compounding MDR 2. Rheometry (MDR Analysis) Compounding->MDR CureData Output: ts2, t90, MH, ML MDR->CureData PressCure 3. Compression Molding (Curing) CureData->PressCure Use t90 for cure time PhysTest 4. Physical Testing PressCure->PhysTest PhysData Output: Tensile Strength, Elongation, Hardness PhysTest->PhysData

Caption: Standard workflow for evaluating a CBS-accelerated compound.

Protocol 1: Evaluation of Curing Characteristics via Moving Die Rheometer (MDR)

Objective: To determine the scorch safety, cure rate, and state of cure of a rubber compound accelerated with CBS.

Materials & Equipment:

  • Natural Rubber (SMR 20)

  • N-Cyclohexylbenzothiazylsulfenamide (CBS)

  • Sulfur

  • Stearic Acid

  • Zinc Oxide (ZnO)

  • Carbon Black (N330)

  • Two-roll mill with heating and cooling capabilities

  • Moving Die Rheometer (MDR)

Exemplary Formulation:

IngredientLoading (phr)
Natural Rubber100.0
Carbon Black N33050.0
Zinc Oxide5.0
Stearic Acid2.0
Sulfur2.5
CBS 0.7

Procedure:

  • Mastication: Soften the natural rubber on the two-roll mill at a temperature of approximately 50°C. This step reduces the viscosity of the rubber, making it easier to incorporate other ingredients.[18]

  • Ingredient Incorporation:

    • Add the zinc oxide and stearic acid and mix until fully dispersed. These act as activators for the vulcanization process.

    • Add the carbon black filler in increments to ensure uniform dispersion. This is a critical step as filler dispersion heavily influences the final mechanical properties.

    • Finally, add the sulfur and CBS accelerator at a low mill temperature (below 70°C) to prevent premature vulcanization (scorching). Perform minimal mixing, only enough to ensure dispersion.

  • Homogenization: Pass the compounded rubber through the mill several times, cutting and blending to ensure a homogenous mixture.

  • Sample Preparation: Sheet out the final compound to a thickness of approximately 2-3 mm and allow it to mature at room temperature for at least 24 hours.

  • MDR Analysis:

    • Set the MDR to the desired vulcanization temperature (e.g., 160°C).

    • Place a sample of the uncured compound (approx. 5 grams) into the MDR die cavity.

    • Run the test for a sufficient duration (e.g., 30 minutes) to observe the full curing curve.

Data Analysis & Interpretation: The MDR will generate a cure curve (Torque vs. Time). From this curve, extract the following key parameters:

ParameterDescriptionSignificance
ML (Minimum Torque) The lowest torque value, representing the viscosity of the uncured compound.Indicates processability before curing.[5]
MH (Maximum Torque) The highest torque value, representing the stiffness of the fully cured compound.Correlates with cross-link density and modulus.[5]
ts2 (Scorch Time) Time to reach a 2 dNm rise above ML.The measure of processing safety; the time available before vulcanization begins.[5]
t90 (Optimum Cure Time) Time to reach 90% of the maximum torque (MH - ML).The practical time required to achieve optimal vulcanization and properties.[5][18]
Protocol 2: Assessment of Physical Properties of Vulcanized Rubber

Objective: To measure the key mechanical properties of a rubber sample vulcanized using the parameters determined in Protocol 1.

Materials & Equipment:

  • Homogenized, uncured rubber compound from Protocol 1.

  • Compression molding press with heating platens.

  • Mold for test sheets (e.g., 15cm x 15cm x 2mm).

  • Tensile testing machine (Universal Testing Machine).

  • Durometer (Shore A) for hardness measurement.

  • Die cutter for preparing dumbbell-shaped test specimens (e.g., ASTM D412 Die C).

Procedure:

  • Molding and Curing:

    • Preheat the compression molding press to the same temperature used for the MDR analysis (e.g., 160°C).

    • Place a pre-weighed amount of the uncured rubber compound into the mold cavity.

    • Close the press and apply sufficient pressure.

    • Cure the sample for the t90 time determined from the MDR experiment in Protocol 1. This step is critical for ensuring the sample reaches its optimal cure state.

  • Demolding and Conditioning:

    • After the curing cycle is complete, carefully remove the hot mold from the press and demold the vulcanized rubber sheet.

    • Allow the sheet to cool to room temperature.

    • Condition the vulcanized sheet for at least 24 hours at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity).

  • Specimen Preparation:

    • Using the die cutter, cut at least three dumbbell-shaped specimens from the cured sheet for tensile testing.

  • Physical Testing:

    • Hardness: Measure the Shore A hardness at several points on the test sheet using the durometer, as per ASTM D2240.

    • Tensile Properties: Mount a dumbbell specimen in the grips of the tensile testing machine. Stretch the specimen at a constant rate (e.g., 500 mm/min) until it breaks, as per ASTM D412. Record the force and elongation.

Data Presentation:

PropertyUnitResult (Mean ± SD)
HardnessShore Ae.g., 65 ± 2
Tensile Strength at BreakMPae.g., 22.5 ± 1.0
Elongation at Break%e.g., 550 ± 25
Modulus at 300% ElongationMPae.g., 10.2 ± 0.5

Safety & Handling

n-Cyclohexyl-2-benzothiazolesulfenamide may cause skin sensitization upon repeated contact.[19][20] It is classified as a reproductive toxin (Category 2).[19]

  • Personal Protective Equipment (PPE): Always use personal protective equipment, including gloves, safety glasses, and respiratory protection if dust is generated.[19]

  • Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[19]

  • Storage: Store in a cool, dry place away from strong acids and oxidizing agents.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[19]

Always consult the latest Safety Data Sheet (SDS) from the manufacturer before use.[19]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Synergistic Effects: Combining CBS with Other Accelerators for Enhanced Rubber Performance.
  • ARPL. (2026). Role of Accelerators in Vulcanization Chemistry – MBT, CBS, TBBS, TMTD Explained.
  • Maciejewska, M., et al. (2025). The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. PMC.
  • Hamiico. Rubber Accelerators: CBS, TMTD, MBT, MBTS.
  • Chembroad. (2024). CBS Rubber Accelerator: What It Is and How It Works.
  • PubChem. N-Cyclohexylbenzothiazylsulfenamide.
  • ResearchGate. (2025). The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer.
  • Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE.
  • YUSHENG. Accelerator CBS Rubber Chemical Manufacturer/Supplier Price.
  • WESTCO. WESTCO™ CBS Accelerator for Rubber.
  • PubChem. Cyclohexylbenzothiazolesulfenamide.
  • Joss Elastomers & Chemicals. CBS.
  • Semantic Scholar. (2018). Performance of binary accelerator system on natural rubber compound.
  • Chembroad. (2024). CBS in Rubber Compounding: Benefits and Applications.
  • AIP Publishing. Cure Characteristics and Mechanical Properties of Different Accelerator Systems for Thick Rubber Article.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - N-Cyclohexyl-2-benzothiazolesulfenamide.
  • Ahsan, Q., & Moh, N. (2019). Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds.
  • Express Polymer Letters. Facilitating high-temperature curing of natural rubber with a conventional accelerated-sulfur system using a synergistic combination.
  • Ningbo Actmix Polymer. actmix cbs-80ge f140.
  • Sovchem. Sovchem® CBS Granules.
  • Chemotechnique Diagnostics. PATIENT INFORMATION SHEET N-Cyclohexyl-2-benzothiazolesulfenamide.
  • MDPI. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review.

Sources

Application

Application Notes &amp; Protocols for the Safe Laboratory Handling of n-Cyclohexylbenzothiazylsulfenamide

Introduction: Understanding n-Cyclohexylbenzothiazylsulfenamide n-Cyclohexyl-2-benzothiazolesulfenamide (CBS), with the chemical formula C13H16N2S2, is a widely utilized accelerator in the vulcanization of rubber.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding n-Cyclohexylbenzothiazylsulfenamide

n-Cyclohexyl-2-benzothiazolesulfenamide (CBS), with the chemical formula C13H16N2S2, is a widely utilized accelerator in the vulcanization of rubber.[1] Its primary function is to control the rate of the cross-linking process, which imparts desirable properties such as elasticity and durability to rubber-based materials. While highly effective in industrial applications, its handling in a research and development setting necessitates a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals who may handle n-Cyclohexylbenzothiazylsulfenamide in a laboratory environment. The following sections detail the potential hazards, necessary personal protective equipment (PPE), and step-by-step protocols for safe handling, storage, disposal, and emergency response. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe working environment.[2]

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with the chemicals being used.[2][3] n-Cyclohexylbenzothiazylsulfenamide presents several health and environmental risks that must be managed.

Summary of Hazards

The primary hazards associated with n-Cyclohexylbenzothiazylsulfenamide are summarized in the table below. This information is compiled from various safety data sheets (SDS).[4][5][6]

Hazard ClassificationDescription
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[4][5][6]
Eye Irritation Causes serious eye irritation.[6]
Respiratory Irritation Dust may be irritating to the respiratory tract and could cause symptoms of bronchitis.[4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[4][6]
Reproductive Toxicity Classified as a Category 2 reproductive toxin.[5]
Causality of Hazards

The sulfenamide functional group and the benzothiazole moiety are known to be reactive with biological macromolecules. Skin sensitization, for instance, is a common issue with this class of compounds, as they can act as haptens, binding to skin proteins and eliciting an immune response.[4] It is crucial to treat this compound with respect and to prevent direct contact.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.[7][8]

Engineering Controls
  • Ventilation: Always handle n-Cyclohexylbenzothiazylsulfenamide in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.[2]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the laboratory.[5][10]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:[11][12][13]

  • Eye Protection: Chemical safety goggles are required.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Hand Protection: Wear suitable chemical-resistant gloves.[4] Nitrile or neoprene gloves are generally recommended. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[10]

  • Body Protection: A lab coat must be worn to protect against skin contact.[10] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: In cases of insufficient ventilation or when generating dust, a NIOSH-approved respirator should be worn.[4]

Standard Operating Procedures for Handling

The following protocols are designed to ensure the safe handling of n-Cyclohexylbenzothiazylsulfenamide from receipt to use in an experimental workflow.

Pre-Experiment Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for n-Cyclohexylbenzothiazylsulfenamide.[3][14]

  • Assemble PPE: Don the required PPE as detailed in Section 3.2.[2]

  • Prepare Work Area: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[10]

  • Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

G cluster_prep Pre-Handling Workflow A Review SDS B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Gather All Materials C->D

Caption: Pre-Handling Workflow Diagram

Handling Protocol
  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to prevent dust inhalation.

    • Use non-sparking tools to handle the solid material.[9]

    • Carefully transfer the desired amount to a labeled, sealed container.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Post-Handling:

    • Securely close the primary container of n-Cyclohexylbenzothiazylsulfenamide.[5]

    • Decontaminate the work area and any equipment used.

    • Remove and properly dispose of gloves.[10]

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[2][10]

Storage and Disposal Protocols

Proper storage and disposal are critical to prevent accidents and environmental contamination.[7][15]

Storage
  • Store n-Cyclohexylbenzothiazylsulfenamide in a cool, dry, and well-ventilated area, away from direct sunlight.[5]

  • Keep the container tightly closed.[5]

  • Store it in a locked cabinet or area to restrict access.[5][9]

  • Segregate from incompatible materials such as strong oxidizing agents.[5]

Disposal
  • Dispose of waste n-Cyclohexylbenzothiazylsulfenamide and contaminated materials in a designated, labeled hazardous waste container.[9][16]

  • Do not dispose of this chemical down the drain, as it is very toxic to aquatic organisms.[4][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.[17][18]

Exposure Scenarios
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and launder it before reuse.[4][9] If skin irritation or a rash occurs, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][17] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[4] If symptoms such as respiratory irritation persist, seek medical advice.[4]

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting.[5] Seek immediate medical attention.[5]

Spill and Fire Response
  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5]

    • Collect the spilled material in a sealed, labeled container for hazardous waste disposal.[9]

    • Clean the spill area thoroughly.[5]

  • Major Spill:

    • Evacuate the area immediately.[17]

    • Notify your institution's emergency response team.

  • Fire:

    • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9]

    • For a larger fire, evacuate the area and activate the fire alarm.[18]

    • Be aware that toxic fumes, including carbon monoxide, sulfur oxides, and nitrous gases, may be emitted under fire conditions.[4] Firefighters should wear self-contained breathing apparatus.[5]

G cluster_emergency Emergency Response Workflow A Incident Occurs B Assess Situation A->B C Personal Exposure B->C Exposure D Spill or Fire B->D Release E Administer First Aid C->E F Evacuate & Alert D->F H Contain & Clean (if safe) D->H G Seek Medical Attention E->G

Caption: Emergency Response Workflow Diagram

Conclusion

n-Cyclohexylbenzothiazylsulfenamide is a valuable compound in materials science research, but its potential hazards necessitate careful and informed handling. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and strict adherence to the protocols outlined in these notes, researchers can work with this chemical safely and effectively. A proactive approach to safety is paramount in any laboratory setting.[2]

References

  • Material Safety Data Sheet. (2011, August 20). [Source not further specified, content consistent with a typical MSDS]
  • Chemical Laboratory Safety Best Practices. (n.d.). University of Massachusetts Dartmouth. Retrieved from [Link]

  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved from [Link]

  • Emergency Procedures. (n.d.).
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). [Source appears to be a commercial safety solutions provider].
  • N-Cyclohexylbenzothiazylsulfenamide. (n.d.). PubChem. Retrieved from [Link]

  • Safety data sheet - N-cyclohexylbenzothiazole-2-sulphenamide. (2023, August 2). CPAChem. Retrieved from [Link]

  • Wang, H. (2019). Preparation method and applications of catalyst for synthesizing N-cyclohexyl-2-benzothiazole sulfenamide by using oxygen method. SciSpace. Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2025, November 27).
  • Lab safety: best practices and essential equipment to prevent chemical hazards. (2025, March 4). Quimivita. Retrieved from [Link]

  • Chemical Safety in the Workplace: Best Practices and Regulations. (2023, June 19). [Source appears to be a safety consulting firm].
  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). [Source appears to be a compliance and safety training provider].
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). [Source appears to be a governmental agricultural department].
  • Safety in the use of chemicals at work. (2010, February 2). International Labour Organization. Retrieved from [Link]

  • Your steps to chemical safety. (n.d.). [Source appears to be a health and safety authority].
  • 40 CFR 156.212 -- Personal protective equipment statements. (2008, December 12). eCFR. Retrieved from [Link]

  • N-CYCLOHEXYLBENZOTHIAZYLSULFENAMIDE. (n.d.). Inxight Drugs - National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Part E: Emergency Procedures. (2019, February 15). University of Wisconsin-La Crosse. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing solubility issues of n-Cyclohexylbenzothiazylsulfenamide in non-polar solvents

Topic: Optimizing Solubility in Non-Polar Solvents & Matrices To: Research & Development Team, Formulation Scientists From: Senior Application Scientist, Technical Service Dept. Subject: Troubleshooting Guide: Overcoming...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solubility in Non-Polar Solvents & Matrices

To: Research & Development Team, Formulation Scientists From: Senior Application Scientist, Technical Service Dept. Subject: Troubleshooting Guide: Overcoming Solubility & Stability Challenges with CBS

The Core Challenge: Why CBS Struggles in Non-Polar Media

You are likely encountering issues dissolving N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) in aliphatic hydrocarbons (Hexane, Heptane) or dispersing it into non-polar rubber matrices (EPDM, NR) without blooming.

The Science: Although CBS is often categorized as hydrophobic, it possesses a polar benzothiazole head and a sulfenamide linkage (S-N) . This creates a polarity mismatch with strictly non-polar aliphatic solvents. While the cyclohexyl ring provides some lipophilicity, it is insufficient to drive solubility in straight-chain hydrocarbons without assistance.

Solubility Profile Summary:

Solvent ClassExamplesSolubility StatusNotes
Aromatics Toluene, Benzene, XyleneExcellent Primary choice for stock solutions.
Chlorinated DCM, ChloroformExcellent Good for analysis, bad for process (toxicity).
Polar Aprotic Acetone, THFGood High solubility, but may affect rubber swelling.
Aliphatics Hexane, Heptane, PentanePoor / Insoluble The source of your problem.
Alcohols Ethanol, MethanolLow / Sparingly Proticity interferes with stability.
Water WaterInsoluble Causes hydrolysis (degradation).
Troubleshooting Protocols (Step-by-Step)
Scenario A: "I need to dissolve CBS in a non-polar solvent (e.g., Heptane) for a coating or reaction."

The Fix: The "Aromatic Bridge" Technique Do not attempt to heat CBS directly in heptane to force dissolution; you will likely degrade the compound before it dissolves, or it will crash out immediately upon cooling.

Protocol:

  • Calculate the Total Mass of CBS required.

  • Dissolve in Toluene: Dissolve the CBS in the minimum volume of Toluene (or Benzene) required to create a concentrated stock solution.

    • Note: Toluene is miscible with heptane but solubilizes CBS effectively.

  • Slow Addition: Slowly add this concentrated aromatic solution into your bulk aliphatic solvent (Heptane) under high-shear agitation.

  • Observation: Watch for turbidity. If a haze forms, you have exceeded the solubility parameter. Stop and add a small volume of Acetone (1-5%) as a co-solvent stabilizer if the chemistry allows.

Scenario B: "The CBS is blooming (crystallizing) on the surface of my rubber compound."

The Fix: Supersaturation & Hydrolysis Control Blooming is often caused by either exceeding the solubility limit of the rubber matrix or the degradation of CBS into Mercaptobenzothiazole (MBT) , which has much lower solubility in rubber than CBS itself.

Protocol:

  • Check Moisture Levels: Ensure fillers (Silica, Carbon Black) and the rubber polymer are dry.

    • Mechanism:[1][2][3][4][5] Moisture causes hydrolysis of the S-N bond:

      
      
      
  • Reduce Dosage: If using >1.5 phr (parts per hundred rubber), you are likely above the saturation point at room temperature.

  • Encapsulation: Switch to a Masterbatch form (CBS pre-dispersed in a polymer binder). This prevents localized supersaturation spots that act as nucleation sites for crystals.

Scenario C: "My solution turned cloudy/dark after heating."

The Fix: Thermal History Management CBS is thermally labile. The S-N bond is designed to break at vulcanization temperatures (>140°C). Heating it significantly during simple dissolution can trigger premature cleavage.

Protocol:

  • Temperature Limit: Never exceed 50°C during dissolution steps.

  • Time Limit: Use ultrasonic agitation rather than prolonged heating to break up particle agglomerates.

  • Visual Check: A darkening from off-white/cream to dark brown indicates thermal degradation (formation of dibenzothiazyl disulfide or decomposition products). Discard the solution.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for solvent selection and the chemical risks associated with improper handling.

CBS_Solubility_Logic Start Start: Dissolve CBS Check_Solvent Check Target Solvent Start->Check_Solvent Is_Aliphatic Is Solvent Aliphatic? (Hexane/Heptane) Check_Solvent->Is_Aliphatic Direct_Dissolve Direct Dissolution (Keep T < 50°C) Is_Aliphatic->Direct_Dissolve No (e.g., Toluene, DCM) Aromatic_Bridge Use Aromatic Bridge (Dissolve in Toluene first) Is_Aliphatic->Aromatic_Bridge Yes Check_Moisture Check Moisture Content Direct_Dissolve->Check_Moisture Aromatic_Bridge->Check_Moisture Hydrolysis RISK: Hydrolysis (CBS -> MBT + Amine) Check_Moisture->Hydrolysis High Moisture Success Stable Solution Check_Moisture->Success Dry Conditions Hydrolysis->Check_Solvent Precipitation Occurs (MBT is insoluble)

Caption: Figure 1. Decision matrix for CBS dissolution, highlighting the "Aromatic Bridge" workaround for non-polar solvents and the critical risk of moisture-induced hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol to dissolve CBS? A: Not recommended. CBS has low solubility in alcohols. Furthermore, protic solvents can sometimes facilitate hydrogen-transfer reactions that reduce stability over long storage periods. Use Acetone or Ethyl Acetate if you need a polar non-chlorinated solvent.

Q2: What is the maximum temperature I can heat CBS to during processing? A: For dissolution/mixing, keep it below 50-60°C . The melting point is ~98°C, but thermal decomposition begins shortly after melting. If you heat it to 120°C+ in a non-reactive environment, you risk degrading the active sulfenamide bond before it ever reaches the reaction stage.

Q3: Why does my CBS solution smell like rotten eggs? A: This indicates advanced degradation. The "rotten egg" smell is likely Hydrogen Sulfide (


) or mercaptans, suggesting the sulfur linkage has been destroyed, likely by moisture (hydrolysis) or extreme heat. The material is compromised and should be discarded.

Q4: How do I prevent "blooming" in EPDM rubber? A: EPDM has low polarity.

  • Use a high-ethylene EPDM (better filler loading, slightly better retention).

  • Use a co-accelerator (e.g., a Thiuram) to lower the required dosage of CBS.

  • Ensure the "Green Strength" of the mix is uniform; poor mixing leaves pockets of high CBS concentration which will bloom.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7236, N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from [Link]

  • Datta, R. N. (2002).Rubber Curing Systems. Rapra Review Reports. (Detailed analysis of Sulfenamide hydrolysis mechanisms and blooming).

Sources

Optimization

Technical Support Center: LC-MS Identification of N-Cyclohexylbenzothiazylsulfenamide (CBS) Degradation Products

Welcome to the analytical support center for the characterization of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) and its environmental or thermal degradation products. CBS is a widely utilized delayed-action vulcanizat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the characterization of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) and its environmental or thermal degradation products. CBS is a widely utilized delayed-action vulcanization accelerator in rubber manufacturing. Due to its highly reactive sulfenamide (S-N) bond, CBS is intentionally designed to break down under thermal stress, yielding a complex matrix of benzothiazole derivatives and amines 1.

This guide provides researchers and drug/polymer development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to accurately identify and quantify these degradants using LC-MS/MS.

Degradation Pathway Mechanics

Understanding the chemical causality of CBS degradation is critical for accurate MS interpretation. The primary cleavage of the S-N bond produces 2-mercaptobenzothiazole (MBT) and cyclohexylamine (CHA). In the presence of oxygen, MBT rapidly auto-oxidizes into the dimer 2,2'-dibenzothiazyl disulfide (MBTS). Further environmental weathering or metabolic desulfurization leads to benzothiazole (BT) and 2-hydroxybenzothiazole (HOBT) .

CBS_Degradation CBS CBS [M+H]+ 265 MBT MBT [M-H]- 166 CBS->MBT S-N Cleavage (Hydrolysis/Heat) CHA Cyclohexylamine [M+H]+ 100 CBS->CHA Amine Release MBTS MBTS [M+H]+ 333 MBT->MBTS Auto-oxidation BT Benzothiazole [M+H]+ 136 MBT->BT Desulfurization HOBT 2-OH-BT [M+H]+ 152 BT->HOBT Hydroxylation

Fig 1: Primary degradation pathways of CBS into MBT, CHA, and downstream benzothiazole derivatives.

Standardized LC-MS/MS Protocol

To prevent artifact generation during sample handling, the following protocol integrates self-validating checkpoints.

LCMS_Workflow Ext 1. Extraction (PHWE / Solvent) Prep 2. SPE Cleanup (HLB Cartridge) Ext->Prep LC 3. UPLC Separation (C18 / HILIC) Prep->LC MS 4. MS/MS Detection (ESI+/- MRM) LC->MS

Fig 2: Standardized LC-MS/MS workflow for the extraction and quantification of CBS degradants.

Step-by-Step Methodology
  • Cryogenic Sample Preparation : Pulverize the matrix (e.g., rubber, soil) using cryogenic milling.

    • Causality: CBS is a thermal accelerator. Ambient milling generates friction heat that prematurely degrades intact CBS into MBT before extraction begins, skewing quantitative baselines.

  • Extraction & Isotopic Spiking (Self-Validation) : Spike the sample with MBT-d4 internal standard. Extract using a 50:50 (v/v) Methanol/Acetonitrile mixture sparged with nitrogen.

    • Validation Check: If the final MS data reveals MBTS-d8 (the dimerized form of the label), you have definitive proof that auto-oxidation is occurring during your sample preparation rather than existing natively in the sample.

  • Solid-Phase Extraction (SPE) : Load the extract onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

    • Causality: The HLB sorbent provides balanced retention for both the highly polar cyclohexylamine and the hydrophobic CBS/MBTS, preventing breakthrough of polar degradants while stripping away high-molecular-weight polymers that cause severe ESI ion suppression.

  • Chromatographic Separation : Inject 5 µL onto a UPLC C8 or C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection : Utilize a triple quadrupole mass spectrometer with fast polarity switching.

Quantitative Data Reference (MRM Transitions)

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for CBS and its primary degradants 2, 3.

AnalyteAbbreviationIonization ModePrecursor Ion (m/z)Quantifier (m/z)Qualifier (m/z)
N-Cyclohexyl-2-benzothiazolesulfenamideCBSESI (+)265.0166.0183.0
2-MercaptobenzothiazoleMBTESI (-)166.0134.058.0
2,2'-Dibenzothiazyl disulfideMBTSESI (+)333.0167.0109.0
CyclohexylamineCHAESI (+)100.155.1-
BenzothiazoleBTESI (+)136.1109.065.0
2-HydroxybenzothiazoleHOBTESI (+)152.179.9-

Troubleshooting Guide & FAQs

Q1: Why am I detecting a massive MBT peak at the exact chromatographic retention time of CBS, even in freshly prepared analytical standards? A: This is a classic presentation of in-source fragmentation . The sulfenamide (S-N) bond in CBS is thermally and electronically labile. During the desolvation process in the ESI source, high temperatures and excessive cone voltages cause the intact CBS molecule (m/z 265) to cleave, generating an MBT fragment (m/z 166) before it ever reaches the first quadrupole. Solution: Rely on chromatographic retention time differences; intact, native MBT will elute significantly earlier than the highly hydrophobic CBS on a reversed-phase column. To reduce the artifact, lower your desolvation temperature (e.g., from 600°C to 350°C) and decrease the declustering potential/cone voltage.

Q2: My recovery for cyclohexylamine (CHA) is highly variable, and the peak shape is broad and tailing. How can I resolve this? A: Cyclohexylamine is a small, highly polar aliphatic amine. On standard reversed-phase C18 columns, it suffers from poor retention and secondary interactions with residual surface silanols, leading to severe peak tailing. Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column specifically for the polar amine fraction, or utilize a volatile ion-pairing agent (such as heptafluorobutyric acid) in your mobile phase to increase the apparent hydrophobicity of CHA.

Q3: I am observing MBTS (the dimer) in my samples, but I suspect it is an artifact of the extraction process rather than a true environmental degradation product. How can I confirm? A: 2-Mercaptobenzothiazole (MBT) readily undergoes auto-oxidation to form 2,2'-dibenzothiazyl disulfide (MBTS) in the presence of dissolved oxygen, transition metals, and light during sample handling. Solution: Perform the extraction using degassed solvents (sparged with nitrogen) and use amber glassware to prevent photo-oxidation. Rely on the MBT-d4 isotopic spiking method detailed in the SOP above to validate whether dimerization is occurring natively or ex-vivo.

Q4: Which ionization mode should I use for a comprehensive screening of CBS and all its degradants in a single run? A: A fast polarity-switching method is mandatory. CBS, MBTS, Benzothiazole (BT), and Cyclohexylamine (CHA) readily accept protons and should be analyzed in ESI Positive mode ([M+H]+). Conversely, MBT contains a highly acidic sulfhydryl proton and exhibits significantly higher ionization efficiency and stability in ESI Negative mode ([M-H]-) 2. Attempting to quantify MBT in positive mode will result in poor sensitivity and high variability.

References

  • OECD SIDS Initial Assessment Report: N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. Organisation for Economic Co-operation and Development. 1

  • Application Note AN4840: Benzothiazole and Derivatives by LC-MS-MS. MAC-MOD Analytical. 2

  • Research Report: Bioaccessibility of organic compounds associated with tire particles using a fish in vitro digestive model. EPFL (École Polytechnique Fédérale de Lausanne). 3

  • Draft Screening Assessment: Benzotriazoles and Benzothiazoles Group. Environment and Climate Change Canada / Health Canada.

Sources

Troubleshooting

Technical Support Center: CBS Dispersion in High-Viscosity Rubber Matrices

Introduction: The High-Viscosity Paradox You are likely reading this because you are encountering a fundamental contradiction in rubber rheology. To disperse a powder like CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The High-Viscosity Paradox

You are likely reading this because you are encountering a fundamental contradiction in rubber rheology. To disperse a powder like CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) into a high-viscosity matrix (e.g., Natural Rubber, SBR, or medical-grade Halobutyl), you need shear . However, high shear generates heat , and CBS is a delayed-action accelerator designed to react (scorch) when heated.

This guide moves beyond basic mixing instructions. It deconstructs the thermodynamics of CBS dispersion to help you engineer a process that achieves molecular homogeneity without triggering premature vulcanization.

Module 1: The Thermodynamics of Dispersion

The "Thermal Window" Protocol

Q: Why do I see white specks in my final compound despite long mixing times?

A: You are likely mixing outside the Thermal Window . CBS has a crystalline melting point of approximately 98°C - 100°C [1].[1] In high-viscosity compounds, mechanical shear alone is often insufficient to pulverize the powder into a molecular dispersion. The CBS must melt to disperse effectively.

  • The Error: Mixing at <95°C relies solely on mechanical attrition (crushing). In high-viscosity rubber, the polymer flows around the hard CBS crystals rather than crushing them.

  • The Risk: Mixing at >120°C risks "scorch" (premature crosslinking).

  • The Solution: You must target a stock temperature between 105°C and 115°C during the final pass.

Visualization: The CBS Thermal Window

The following diagram illustrates the narrow operational window required for successful dispersion.

ThermalWindow Start Start Mixing Zone1 Zone 1: Mechanical Shear (Temp < 98°C) Risk: Undispersed Grit Start->Zone1 Heat Buildup Zone2 Zone 2: The Thermal Window (100°C - 115°C) Optimum: Melting + Dispersion Zone1->Zone2 Phase Transition (Solid to Melt) Zone3 Zone 3: Scorch Danger (Temp > 120°C) Risk: Premature Cure Zone2->Zone3 Over-mixing Result Homogeneous Compound Zone2->Result Dump & Cool Immediately Zone3->Result REJECT BATCH (Scorched)

Figure 1: The Operational Thermal Window for CBS. Success requires navigating between the melting point (98°C) and the scorch threshold (~120°C).

Module 2: Operational Protocols

Protocol A: The "Masterbatch" Strategy (Recommended)

Q: How do I guarantee dispersion in medical-grade compounds where I cannot use dispersants?

A: Stop using powder. Use a Polymer-Bound Masterbatch . In high-viscosity/high-purity applications (e.g., syringe plungers), loose powder is the enemy. A masterbatch (usually 80% active CBS pre-dispersed in an EPDM or polymeric binder) eliminates the "wetting" step.

FeaturePowder CBSPolymer-Bound CBS (80%)
Melting Requirement Critical (Must reach ~100°C)Pre-dispersed (incorporates at lower temps)
Dust/Hygroscopicity High (Health hazard)None (Dust-free)
Dispersion Mechanism Erosion & MeltingDilution (Polymer-into-Polymer blending)
Filtration Pressure High (clogs screens)Low
Protocol B: The "Upside-Down" Mixing Method (Internal Mixer)

If you must use powder, alter your addition order.

  • Start: Add Polymer + Fillers.

  • Ram Down: Generate heat through high shear.

  • Target: Reach 100°C.

  • Addition: Lift Ram -> Add CBS + Sulfur.

  • Final Mix: Mix for 45-60 seconds.

    • Critical Check: Ensure temperature does NOT exceed 115°C.

  • Dump: Dump immediately onto a cool mill.

Module 3: Troubleshooting Specific Defects

Issue 1: "Blooming" (White Haze on Storage)

Q: My rubber looks great initially, but develops a white haze after 1 week. Why?

A: This is Bloom , caused by supersaturation [2]. Even if dispersed well, CBS has a solubility limit. If you exceed this limit, the molecule will migrate to the surface to crystallize.[2]

  • Root Cause 1: Poor Dispersion. If CBS is not homogeneously mixed, localized "hotspots" of high concentration exist. These spots bloom locally.

  • Root Cause 2: Incompatibility. In polar rubbers (like NBR), CBS (non-polar) has lower solubility.

  • Corrective Action:

    • Verify mixing temp reached >100°C (to ensure no solid crystals remain).

    • Use Insoluble Sulfur if the bloom is yellow/white (to distinguish from CBS bloom).

    • Introduce a solubility promoter (e.g., small amount of naphthenic oil) if the formulation permits.

Issue 2: Inconsistent Cure Curves (Rheometer)

Q: Why does Batch A cure in 5 minutes, but Batch B takes 7 minutes?

A: This indicates Distributive Mixing Failure . The CBS is likely "clumping" rather than coating the polymer chains.

Validation Workflow: Use the following logic flow to diagnose the root cause of inconsistent cure.

ValidationFlow Problem Inconsistent Cure Data (T90 varies > 5%) Step1 Check Dump Temp Problem->Step1 Decision1 Temp < 100°C? Step1->Decision1 Cause1 Cause: CBS did not melt. Action: Increase Rotor Speed Decision1->Cause1 Yes Step2 Check Dispersion (Optical) Decision1->Step2 No Decision2 White Spots? Step2->Decision2 Cause2 Cause: Agglomeration. Action: Switch to Masterbatch Decision2->Cause2 Yes Cause3 Cause: Weighing Error or Raw Material Var. Decision2->Cause3 No

Figure 2: Diagnostic logic for tracing inconsistent cure rates back to dispersion or thermal failures.

Module 4: Validation Standards

To certify that your process is robust, you must implement Self-Validating Systems . Do not rely on visual inspection alone.[3]

  • Mooney Scorch (ASTM D1646):

    • Run a scorch test at 121°C or 135°C.

    • Success Criteria: The

      
       (time to 5-point rise) should be consistent within ±0.5 minutes between batches. Large variance implies poor accelerator distribution.
      
  • Dispergrader Analysis (ISO 11345):

    • While usually for Carbon Black, optical dispersion grading can detect large agglomerates of undispersed white powder (CBS) if the background is dark (black compound).

    • Target: Dispersion rating > 8.

  • MDR (Moving Die Rheometer) (ASTM D5289):

    • Look at the derivative curve (cure rate). A "bumpy" or non-smooth cure rate curve often indicates that the accelerator is finding the sulfur in pockets rather than continuously [3].

References

  • Echo Supply. (2024). Understanding Rubber Bloom: Causes and Solutions. Retrieved from [Link]

  • Alpha Technologies. (2022). 7 Important Factors That Affect Your Rubber Mix. Retrieved from [Link]

  • ASTM International. (2022). ASTM D3184-11(2022) Standard Practice for Rubber—Evaluation of NR (Natural Rubber). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Environmental Impact of n-Cyclohexylbenzothiazylsulfenamide (CBS)

Current Status: Operational Topic: Environmental Fate & Mitigation of CBS Byproducts Audience: Process Engineers, Environmental Scientists, Drug Development Leads Executive Briefing: The CBS Degradation Matrix The Core P...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Environmental Fate & Mitigation of CBS Byproducts Audience: Process Engineers, Environmental Scientists, Drug Development Leads

Executive Briefing: The CBS Degradation Matrix

The Core Problem: n-Cyclohexylbenzothiazylsulfenamide (CBS) is a critical rubber accelerator, but its hydrolysis and environmental degradation yield three primary vectors of toxicity:

  • 2-Mercaptobenzothiazole (MBT): Highly recalcitrant, toxic to aquatic life, and inhibits biological wastewater treatment systems.

  • Cyclohexylamine (CHA): A precursor that can react with nitrosating agents to form carcinogenic nitrosamines.

  • Benzothiazole (BT): A stable, semi-volatile compound that persists in effluent.

This guide provides troubleshooting protocols for detecting, neutralizing, and preventing these byproducts in industrial and experimental effluents.

Diagnostic & Detection: "What is in my effluent?"

Q: I am seeing unexplained peaks in my LC-MS chromatogram of treated effluent. How do I confirm if these are CBS breakdown products?

A: CBS hydrolysis is rapid in acidic or basic conditions, meaning you will rarely detect parent CBS. You are likely observing MBT or Benzothiazole-2-sulfonic acid (BTSA) .

Diagnostic Protocol:

  • Target Mass Transitions (MRM): Configure your LC-MS/MS for the following transitions.

    • MBT (Negative Mode): Precursor m/z 166

      
       Product m/z 134 (Loss of S).
      
    • Benzothiazole (Positive Mode): Precursor m/z 136

      
       Product m/z 109 (Loss of HCN).
      
    • Cyclohexylamine (Positive Mode): Precursor m/z 100

      
       Product m/z 83 (Loss of NH3).
      
  • Sample Prep: Do not use standard acidic preservation (pH < 2) if you suspect nitrosamines, as this can artificially catalyze their formation. Use Sodium Thiosulfate to quench residual oxidants immediately.

  • Causality Check: If you see high BTSA (Benzothiazole-2-sulfonic acid), your upstream oxidation process (e.g., ozonation) is working but incomplete. BTSA is the primary oxidation product of MBT.

Q: My Total Organic Carbon (TOC) is dropping, but the effluent toxicity (Microtox®) remains high. Why?

A: This is a classic signature of Partial Oxidation . While AOPs (Advanced Oxidation Processes) destroy the parent CBS and MBT structure, they often generate hydroxylated benzothiazoles or ring-opening byproducts that are more polar but potentially more toxic to specific assays (like Aliivibrio fischeri).

Actionable Step:

  • Switch Metric: Stop relying solely on TOC. Implement Specific UV Absorbance (SUVA) at 254 nm. Benzothiazoles absorb strongly at 254 nm. If SUVA is high but TOC is low, you have aromatic byproducts remaining.

  • Polishing Step: Implement a Granular Activated Carbon (GAC) column post-oxidation. Benzothiazoles have a high affinity for GAC, unlike their aliphatic breakdown products.

Chemical Mitigation (AOPs): Troubleshooting Oxidation

Q: We are using Ozonation (O₃) to treat CBS wastewater, but the reaction stalls after 15 minutes. How do we break the plateau?

A: You are likely rate-limited by the mass transfer of ozone or the scavenging effect of the byproducts. MBT reacts rapidly with ozone, but its oxidized form, BTSA , is refractory (resistant) to direct ozonation.

Troubleshooting Protocol:

  • Shift Mechanism: You must move from Direct Ozonation to Radical Oxidation.

    • Add H₂O₂: Introduce Hydrogen Peroxide at a molar ratio of 0.5:1 (H₂O₂:O₃). This promotes the formation of Hydroxyl Radicals ([1]•OH), which are non-selective and can degrade BTSA.

  • pH Adjustment: Raise the pH to 9.0 . Hydroxyl radical generation from ozone is significantly faster in alkaline conditions.

    • Warning: Do not exceed pH 10 if cyclohexylamine is present, as volatilization may occur.

Q: Can we use Electrochemical Oxidation (EO) instead of Ozone?

A: Yes, but electrode selection is critical.

  • Avoid: Platinum (Pt) anodes. They are prone to fouling by sulfur-containing polymers formed from MBT dimerization.

  • Use: Boron-Doped Diamond (BDD) electrodes. BDD generates weak surface-adsorbed •OH radicals that mineralize MBT completely without significant fouling.

  • Operating Cost: EO is generally more energy-efficient (approx. 17 kW h/kg COD) compared to Ozonation for this specific waste stream [1].

Biological Mitigation: Bioreactor Failure

Q: Our activated sludge plant crashed after we introduced a new CBS-containing stream. The bacteria are not recovering.

A: MBT is a potent bacteriostat. It inhibits the metabolic activity of nitrifying bacteria and can cause sludge deflocculation.

Recovery Protocol:

  • Threshold Check: Ensure influent MBT concentration is < 20 mg/L . Above this, inhibition is acute.

  • Bioaugmentation: Standard sludge cannot degrade MBT efficiently. You must inoculate with specific strains capable of cleaving the benzothiazole ring.

    • Target Strains:Rhodococcus rhodochrous or Rhodococcus erythropolis .[2][3] These strains possess the oxidative enzymes necessary to convert MBT to BTSA and eventually mineralize it [2].

  • Acclimation: Do not shock-load. Ramp up the CBS waste stream by 10% per week to allow the microbial community to adapt.

Visualizing the Degradation Pathway

The following diagram illustrates the degradation of CBS and the critical intervention points for mitigation.

CBS_Degradation CBS n-Cyclohexylbenzothiazylsulfenamide (CBS) Hydrolysis Hydrolysis / Acidic pH CBS->Hydrolysis MBT 2-Mercaptobenzothiazole (MBT) (Toxic/Recalcitrant) Hydrolysis->MBT Primary Breakdown CHA Cyclohexylamine (CHA) Hydrolysis->CHA Primary Breakdown Ozone Ozonation / AOP MBT->Ozone Chemical Oxidation Nitrosation Nitrosating Agents (NOx, Nitrite) CHA->Nitrosation Risk Condition BTSA Benzothiazole-2-sulfonic acid (BTSA) (Polar/Persistent) Ozone->BTSA Partial Oxidation Nitrosamine N-nitrosocyclohexylamine (Carcinogenic) Nitrosation->Nitrosamine Avoid! Bio Bio-Oxidation (Rhodococcus spp.) BTSA->Bio Polishing Step CO2 Mineralization (CO2 + H2O + SO4) Bio->CO2

Caption: Figure 1. CBS degradation pathways showing the split into MBT and CHA, and subsequent treatment or toxicity vectors.

Critical Data: Toxicity & Properties[2][4][5][6]

Use this table to assess the risk level of detected byproducts.

CompoundCAS No.Toxicity ConcernRemoval Strategy
CBS (Parent) 95-33-0Low (Rapid hydrolysis)Hydrolysis to MBT/CHA
2-Mercaptobenzothiazole (MBT) 149-30-4High (Aquatic toxicity, Biocide)AOP (Ozone/UV), Specific Bioaugmentation
Benzothiazole (BT) 95-16-9Moderate (Semi-volatile)Activated Carbon, Biodegradation
Cyclohexylamine (CHA) 108-91-8Moderate (Corrosive)Biological Nitrification/Denitrification
N-nitrosocyclohexylamine 947-92-2Critical (Carcinogen)Prevention (Remove nitrite sources), UV Photolysis

Advanced Workflow: Zero Liquid Discharge (ZLD) Approach

For facilities requiring zero discharge, a combined approach is mandatory.

ZLD_Workflow Influent CBS Wastewater Pretreat Coagulation/Sedimentation (Remove Solids) Influent->Pretreat AOP Electro-Oxidation / Ozone (Break MBT Ring) Pretreat->AOP Bio MBR (Membrane Bioreactor) (Remove Organics/Nitrogen) AOP->Bio RO Reverse Osmosis (Salt Separation) Bio->RO Evap Crystallization RO->Evap Concentrate Clean Clean Water Reuse RO->Clean

Caption: Figure 2.[2] Integrated ZLD workflow for complete removal of CBS byproducts and salt recovery.

References

  • Efficient Treatment of Rubber Wastewater by Electrochemical Oxidation and Polymerization Reaction to Achieve Zero Liquid Discharge. ACS ES&T Water. [Link]

  • Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology. [Link]

  • Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. Water Research. [Link]

  • 2-Mercaptobenzothiazole Degradation Pathway. EAWAG Biocatalysis/Biodegradation Database. [Link]

  • Environmental fate and ecotoxicity of diclofenac degradation products generated by photo-assisted advanced oxidation processes. Journal of Hazardous Materials. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting CBS-Accelerated Vulcanization in Medical-Grade Elastomers

Welcome to the Elastomeric Materials Technical Support Center. For researchers, materials scientists, and drug development professionals engineering pharmaceutical packaging (e.g., vial stoppers, syringe plungers, and IV...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Elastomeric Materials Technical Support Center. For researchers, materials scientists, and drug development professionals engineering pharmaceutical packaging (e.g., vial stoppers, syringe plungers, and IV tubing), the consistency of elastomeric vulcanizates is a critical quality attribute. N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) is a premier delayed-action accelerator utilized to achieve precise crosslink densities without premature curing (scorch)[1].

However, variations in mixing thermodynamics, ambient moisture, and stoichiometric ratios can lead to critical failures, such as extractable/leachable profile shifts or mechanical degradation. This guide provides causal troubleshooting strategies to stabilize your CBS-accelerated vulcanization workflows.

Section 1: Mechanistic Foundations & Causality

Q: What drives the delayed-action mechanism of CBS, and why does it sometimes fail in pharmaceutical elastomer formulations? A: CBS provides a critical "scorch safety" window during the high-shear compounding phase. Mechanistically, CBS remains dormant until thermal energy (typically >140°C) and activators (Zinc Oxide and Stearic Acid) trigger the homolytic cleavage of its sulfur-nitrogen (S-N) bond. This cleavage generates 2-mercaptobenzothiazole (MBT) and cyclohexylamine[2]. The cyclohexylamine acts as a secondary base catalyst, accelerating the active zinc-sulfur complex formation, which then rapidly crosslinks the polyisoprene or halobutyl rubber chains.

Failure (inconsistency) occurs when this S-N bond is prematurely compromised. If the raw CBS powder absorbs ambient moisture, hydrolytic degradation cleaves the sulfenamide bond before it even enters the mixer. This effectively converts your delayed-action CBS into fast-acting MBT, leading to catastrophic scorch and premature crosslinking[3].

CBS_Mechanism CBS CBS Accelerator (Stable at Room Temp) ThermalStress Thermal Energy (>140°C) + ZnO CBS->ThermalStress Compounding/Molding Cleavage S-N Bond Cleavage ThermalStress->Cleavage Intermediates MBT + Cyclohexylamine (Active Species) Cleavage->Intermediates Delayed Action Phase SulfurComplex Zinc-Sulfur-Accelerator Complex Intermediates->SulfurComplex + Sulfur + Stearic Acid Crosslink Polysulfidic Crosslinks (Cured Elastomer) SulfurComplex->Crosslink Rapid Cure Phase

Mechanistic pathway of CBS activation and sulfur crosslinking in elastomers.

Q: Why are we seeing inconsistent hardness and tensile strength across different batches of medical seals? A: Hardness and tensile inconsistencies are symptomatic of uneven crosslink density. This is caused by three primary factors:

  • Thermal Gradients: Uneven temperature distribution within the vulcanization press or mold cavities causes localized over-cure (chain reversion/brittleness) or under-cure (low modulus)[3]. Equipment failures, such as malfunctioning heating elements, directly impact this[4].

  • Dispersion Failures: If CBS or sulfur agglomerates during the mixing phase, localized "hot spots" of high crosslink density form, leaving surrounding areas under-cured[3].

  • Stoichiometric Drift: The ratio of Sulfur to CBS dictates the type of crosslinks formed. Minor weighing errors shift the system from a Conventional Vulcanization (CV) network to a Semi-Efficient (Semi-EV) network, drastically altering mechanical properties[5].

Section 2: Quantitative Data & Formulation Tuning

To troubleshoot hardness and aging inconsistencies, audit your Sulfur-to-CBS ratios. The table below summarizes how stoichiometric adjustments dictate the vulcanizate network and affect final medical elastomer properties.

Vulcanization SystemSulfur Dosage (phr)CBS Dosage (phr)Crosslink Type DominanceKey Vulcanizate Properties (Medical Elastomers)
Conventional (CV) 2.0 - 3.50.4 - 1.2Polysulfidic (

)
High initial tensile & tear strength; Poor heat aging; High compression set.
Semi-Efficient (Semi-EV) 1.0 - 1.71.2 - 2.5Disulfidic (

) & Polysulfidic
Balanced fatigue life and thermal stability; Ideal for dynamic syringe plungers.
Efficient (EV) 0.3 - 0.82.5 - 5.0Monosulfidic (

)
Superior heat/aging resistance; Low compression set; Lower initial tear strength.
Section 3: Self-Validating Experimental Protocols

To isolate the root cause of inconsistencies, implement the following self-validating workflows in your laboratory.

Protocol 1: Moving Die Rheometer (MDR) Cure Kinetics Validation

This protocol validates whether the inconsistency stems from the chemical formulation or the downstream molding process.

  • Sample Preparation: Extract a 5-gram sample of the unvulcanized, CBS-compounded masterbatch directly from the mill.

  • MDR Parameter Setup: Set the MDR to the exact production molding temperature (e.g., 160°C) with an oscillation arc of 0.5°.

  • Data Acquisition: Run the test for 30 minutes to capture the full cure curve (torque vs. time).

  • Causal Analysis (Self-Validation):

    • Check Scorch Time (

      
      ): If 
      
      
      
      is significantly shorter than the historical baseline, the CBS has degraded (likely moisture hydrolysis) or the mixing shear was too high.
    • Check Maximum Torque (

      
      ): If 
      
      
      
      is lower than standard, the compound is under-cured. This validates a formulation error (insufficient CBS/Sulfur or inactive ZnO)[4].
Protocol 2: Moisture Hydrolysis Mitigation & Titration

Moisture is the silent killer of sulfenamide accelerators, destroying their delayed-action properties.

  • Karl Fischer Titration: Quantify the moisture content of the incoming CBS raw material. Reject batches exceeding 0.3% moisture.

  • Storage Audit: Ensure CBS is stored in climate-controlled environments (<25°C, <50% Relative Humidity).

  • Formulation Adjustment: If ambient humidity cannot be controlled during compounding, introduce 0.1 - 0.3 phr of a Pre-Vulcanization Inhibitor (PVI), such as N-(cyclohexylthio)phthalimide (CTP). This chemically neutralizes premature MBT formation and restores scorch safety[6].

Troubleshooting_Workflow Start Inconsistent Vulcanizate Properties Detected Test Run MDR Cure Curve (Moving Die Rheometer) Start->Test Scorch Premature Scorch (Low ts2) Test->Scorch Fast Onset Undercure Low Hardness/Undercure (Low MH) Test->Undercure Low Torque Moisture Check Resin/CBS Moisture Content Scorch->Moisture Temp Verify Mixing Temperatures Scorch->Temp Undercure->Temp Ratio Audit Sulfur/CBS Ratio (EV vs CV) Undercure->Ratio Action1 Add PVI or Dry Raw Materials Moisture->Action1 Temp->Action1 Action2 Optimize Mold Temp & Cure Time Temp->Action2 Action3 Adjust Accelerator Dosage Ratio->Action3

Diagnostic workflow for resolving scorch and undercure anomalies in CBS systems.

References
  • [6] Arihant Reclamation Pvt Ltd. Vulcanization Chemistry Problems and Solutions Explained by ARPL. Retrieved from:[Link]

  • [5] Arihant Reclamation Pvt Ltd. Why Rubber Chemicals Fail – Expert Troubleshooting Guide. Retrieved from: [Link]

  • [2] KGL Meridian. Chemistry of Various Accelerators in an E-SBR Model Compound. Retrieved from:[Link]

  • [3] Linde Polymer. Analysis Of Abnormal Vulcanization Of Rubber Products. Retrieved from: [Link]

  • [4] Crowns Machinery. How Rubber Vulcanizing Machines Affect The Hardness of Rubber Products. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) Vulcanized Rubber

This guide is designed for researchers and rubber technologists actively engaged in the formulation and testing of rubber compounds. It provides in-depth troubleshooting advice and answers to frequently asked questions c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and rubber technologists actively engaged in the formulation and testing of rubber compounds. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the enhancement of thermal stability in rubber vulcanized using N-Cyclohexyl-2-benzothiazolesulfenamide (CBS). The methodologies and explanations provided herein are grounded in established principles of polymer science and rubber technology, aimed at empowering you to overcome common experimental hurdles and optimize your vulcanizate performance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of CBS in rubber vulcanization and how does it influence thermal stability?

A1: N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) is a delayed-action vulcanization accelerator.[1][2][3] Its main function is to increase the rate of sulfur cross-linking, allowing vulcanization to occur at lower temperatures and in shorter times than with sulfur alone.[2][4] CBS provides a crucial "scorch" delay, meaning it remains inactive at typical mixing temperatures, preventing premature vulcanization.[2][5] However, at curing temperatures (typically above 138°C), it becomes a highly active accelerator.[6][7] The type of cross-links formed significantly impacts thermal stability. CBS-accelerated systems, particularly in conventional vulcanization (CV) formulations with a high sulfur-to-accelerator ratio, tend to form a higher proportion of polysulfidic cross-links.[8][9] While these provide excellent initial mechanical properties like tensile and tear strength, they are thermally less stable than the monosulfidic and disulfidic cross-links that are more prevalent in efficient vulcanization (EV) systems.[8][9][10]

Q2: My CBS-vulcanized rubber samples are showing signs of reversion. What is happening and how can I prevent it?

A2: Reversion is a phenomenon where, after reaching a peak cure state, the physical properties of the rubber begin to degrade with continued heating.[11] This is often observed as a decrease in torque on a rheometer curve after the maximum has been reached.[11] The primary cause of reversion is the breakdown of the thermally unstable polysulfidic cross-links.[11] This leads to a reduction in cross-link density, resulting in lower tensile strength, decreased hardness, and poorer dynamic properties.[11]

To mitigate reversion, consider the following strategies:

  • Optimize the Curing System: Shift towards a semi-efficient (semi-EV) or efficient (EV) vulcanization system by decreasing the sulfur level and increasing the accelerator-to-sulfur ratio.[8][10] This promotes the formation of more thermally stable mono- and di-sulfidic cross-links.[10][12]

  • Introduce Anti-Reversion Agents: Incorporate specific additives like hexamethylene bisthiosulphate disodium salt or bis(triethoxysilylpropyl)-tetrasulphide (TESPT) that can form new, stable cross-links during the reversion phase.[13]

  • Use a Synergistic Accelerator System: Combining CBS with other accelerators, such as thiurams or dithiocarbamates, can create a more efficient system that helps to stabilize the cross-link network.[14][15][16][17]

Q3: Can the addition of antioxidants improve the thermal stability of my vulcanizate?

A3: Absolutely. While the vulcanization system is critical, thermal degradation is also an oxidative process. The unsaturated double bonds in many common elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR) are susceptible to attack by heat and oxygen, leading to chain scission and the formation of additional cross-links, which can cause hardening and embrittlement.[18][19][20][21]

Antioxidants function by interrupting the auto-oxidation cycle. Common types include:

  • Staining Antioxidants: Such as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), are highly effective but can cause discoloration.

  • Non-Staining Antioxidants: Hindered phenols and phosphites are used where color is a concern.

Recent research has also explored grafting antioxidants onto fillers like graphene oxide or silica to prevent migration and improve long-term effectiveness.[18][19]

Q4: How does the choice of filler impact the thermal stability of a CBS-cured rubber compound?

A4: Fillers play a more complex role than simply acting as reinforcing agents. The surface chemistry of the filler can interact with the vulcanization system. For instance, the acidic nature of some carbon blacks can retard the cure rate of CBS-accelerated systems. The interaction between the filler and the polymer matrix can also influence thermal stability. A well-dispersed filler with strong interfacial bonding to the rubber can help to dissipate heat and reduce the mobility of polymer chains, thereby slowing down degradation processes. The addition of mineral fillers that promote ceramification at high temperatures has been shown to significantly improve thermal stability.[22]

Section 2: Troubleshooting Guides

Problem 1: Poor Hot Tear Strength and High Compression Set

Symptoms: Your vulcanized rubber component performs adequately at room temperature but fails prematurely when subjected to elevated temperatures and stress. You also observe a high compression set, indicating a permanent deformation after prolonged compressive stress at high temperatures.

Root Cause Analysis: These symptoms strongly suggest a vulcanizate network dominated by thermally unstable polysulfidic cross-links, which are prone to breaking and reforming under thermal stress. This leads to a loss of network integrity (poor hot tear strength) and an inability to return to the original shape (high compression set).

Troubleshooting Workflow:

A Problem: Poor Hot Tear Strength & High Compression Set B Hypothesis: Thermally Unstable Polysulfidic Cross-links A->B C Action 1: Modify Curing System B->C D Action 2: Incorporate Co-agents B->D E Action 3: Add Antioxidants B->E F Step 1a: Reduce Sulfur Level (e.g., from 2.5 phr to 1.5 phr) C->F H Step 2a: Introduce a bismaleimide co-agent (e.g., HVA-2) D->H J Step 3a: Add a high-performance antioxidant (e.g., 6PPD or TMQ) E->J G Step 1b: Increase CBS Level (e.g., from 0.7 phr to 1.5 phr) F->G K Verification: Re-test Hot Tear Strength and Compression Set G->K I Step 2b: Evaluate synergistic effect with a sulfur-containing compound H->I I->K J->K

Caption: Troubleshooting workflow for poor hot tear strength.

Detailed Protocol: Modifying the Curing System to an EV System

  • Baseline Formulation: Prepare your standard CBS-vulcanized compound (CV system).

    • Example: SMR CV 60 Rubber: 100 phr, N330 Carbon Black: 50 phr, Zinc Oxide: 5 phr, Stearic Acid: 2 phr, Sulfur: 2.5 phr, CBS: 0.7 phr.

  • EV Formulation: Create a new formulation with a reduced sulfur content and an increased CBS content.

    • Example: SMR CV 60 Rubber: 100 phr, N330 Carbon Black: 50 phr, Zinc Oxide: 5 phr, Stearic Acid: 2 phr, Sulfur: 1.0 phr, CBS: 2.0 phr.

  • Mixing: Mix both compounds under identical conditions using a two-roll mill or internal mixer. Ensure thorough dispersion of all ingredients.

  • Curing: Determine the optimal cure time (t90) for both compounds using a moving die rheometer (MDR) at the desired vulcanization temperature (e.g., 160°C).

  • Testing:

    • Hot Tear Strength: Perform tear strength testing at an elevated temperature (e.g., 100°C) according to ASTM D624.

    • Compression Set: Measure compression set according to ASTM D395, Method B, after aging for 22 hours at 100°C.

  • Analysis: Compare the results. The EV system is expected to show a significant improvement in both hot tear strength and compression set.

Problem 2: Unexpectedly Fast or Slow Cure Rate

Symptoms: The cure time (t90) measured by your rheometer is significantly different from your expected or historical data. A fast cure can lead to scorch (premature vulcanization), while a slow cure reduces production efficiency.

Root Cause Analysis: The activity of CBS is sensitive to the chemical environment and temperature. Several factors can influence its decomposition and subsequent acceleration of vulcanization.

Troubleshooting Workflow:

A Problem: Anomalous Cure Rate B Hypothesis 1: Ingredient Interaction A->B C Hypothesis 2: Processing Temperature A->C D Hypothesis 3: Activator Issue A->D E Check Filler Type: Is it acidic? B->E F Review Secondary Accelerators: Are they synergistic or antagonistic? B->F G Monitor Mixing Temperature: Is it exceeding scorch limits? C->G H Verify Activator Levels: Is ZnO/Stearic Acid dosage correct? D->H I Solution for E: Consider a basic activator or different filler E->I J Solution for F: Consult accelerator synergy charts F->J K Solution for G: Reduce mixing temperature or add a retarder G->K L Solution for H: Correct dosage H->L M Verification: Re-run rheometer curve I->M J->M K->M L->M

Caption: Troubleshooting workflow for anomalous cure rates.

Detailed Protocol: Investigating Activator Efficiency

  • Activator System: The combination of zinc oxide and a fatty acid (like stearic acid) is crucial for the efficient functioning of CBS.[23] They form a complex that participates in the sulfur cross-linking reactions.[23]

  • Experimental Design: Prepare three compounds:

    • Compound A (Control): Your standard formulation with normal levels of Zinc Oxide (e.g., 5 phr) and Stearic Acid (e.g., 2 phr).

    • Compound B (Low ZnO): Reduce Zinc Oxide to 1 phr.

    • Compound C (No Stearic Acid): Remove Stearic Acid completely.

  • Mixing and Curing: Mix and cure all three compounds under identical conditions.

  • Rheological Analysis: Analyze the cure curves from the MDR for each compound.

  • Expected Outcome:

    • Compound A will show the target cure profile.

    • Compound B will likely exhibit a much slower cure rate and a lower state of cure (lower MH-ML torque), demonstrating the importance of sufficient zinc availability.

    • Compound C will also show a retarded cure, as stearic acid is necessary to solubilize the zinc and make it available for complexation with the accelerator.

This experiment will clearly demonstrate if an issue with the activator system is the root cause of the cure rate anomaly.

Section 3: Data Summary

Table 1: Influence of Curing System on Vulcanizate Properties

PropertyConventional (CV) SystemEfficient (EV) SystemRationale
Sulfur/Accelerator Ratio High (e.g., > 2.5)Low (e.g., < 1.0)Defines the type of cross-links formed.
Predominant Cross-link Type PolysulfidicMono-/Di-sulfidicPolysulfidic bonds are longer and more flexible but have lower thermal stability.
Initial Tensile Strength ExcellentGoodThe higher number of sulfur atoms in polysulfidic links contributes to high initial strength.
Heat Aging Resistance FairExcellentMono- and di-sulfidic bonds have higher bond energies and are more resistant to thermal degradation.[10]
Reversion Resistance PoorExcellentThe breakdown of polysulfidic links is the primary cause of reversion.[11]
Compression Set Fair to PoorExcellentA stable network of mono- and di-sulfidic links provides better elastic recovery after prolonged deformation at high temperatures.

References

  • Synergistic Effects of Nitrosamine-Safe Accelerators for Enhanced Natural Rubber Latex Balloon in Sulfur Conventional Vulcanizing System. (2026, February 9). MDPI.
  • Impact of Rubber Accelerators on Vulcanized Rubber Properties. ACE Products & Consulting.
  • The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. PMC.
  • The synthesis of graphene-based antioxidants to promote anti-thermal properties of styrene-butadiene rubber. (2017, November 22). RSC Publishing.
  • Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds. Q. Ahsan, N. Moh.
  • The Science Behind CBS: How It Boosts Rubber Performance. (2026, February 12). APLUS GUMMITECH.
  • Role of Accelerators in Vulcanization Chemistry – MBT, CBS, TBBS, TMTD Explained. (2026, January 12). ARPL.
  • Improving Thermal-oxidative Aging Resistance of Styrene-butadiene Rubber by Antioxidant Loaded Silica Aerogel. (2024, August 1). Chinese Journal of Polymer Science.
  • Vulcanization Chemistry Problems and Solutions Explained by ARPL. (2026, January 12). ARPL.
  • Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites. (2024, March 22). ACS Omega.
  • Accelerator CBS Rubber Chemical Manufacturer/Supplier Price. YUSHENG.
  • Vulcanization & Acceler
  • N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE.
  • RAYWAY™ Rubber Accelerator CBS(CZ). QingDao Rayway Chemical Co.,Ltd..
  • Rubber Accelerator CBS. Zhengzhou Yaoduo Industrial Development Co. Ltd..
  • Analysis on the Oxidative Thermal Remodelling of Styrene-Butadiene Rubber (SBR). The University of Liverpool Repository.
  • Effect of Curing Systems on Thermal Degradation Behaviour of Natural Rubber (SMR CV 60). Universiti Sains Malaysia.
  • Zinc-Based Curing Activators: New Trends for Reducing Zinc Content in Rubber Vulcaniz
  • Facilitating high-temperature curing of natural rubber with a conventional accelerated-sulfur system using a synergistic combina. Express Polymer Letters.
  • What is the Reversion Resistance of Rubber? (2024, January 5). Vista Motion.
  • CBS in Rubber Compounding: Benefits and Applic
  • Effects of sulfur vulcanization system on cure characteristics, physical properties and thermal aging of epoxidized natural rubber. (2018, September 4).
  • Thermal Stability and Flammability of Styrene-Butadiene Rubber-Based (SBR) Ceramifiable Composites. (2016, July 21). MDPI.
  • Relationship between stress relaxation behavior and thermal stability of natural rubber vulcaniz

Sources

Troubleshooting

Strategies to reduce the required dosage of n-Cyclohexylbenzothiazylsulfenamide in formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for materials scientists, researchers, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for materials scientists, researchers, and drug development professionals. When engineering elastomeric closures for pharmaceutical applications (e.g., vial stoppers, syringe plungers) or high-performance medical devices, n-Cyclohexylbenzothiazylsulfenamide (CBS) presents a unique formulation challenge.

While CBS is an exceptional delayed-action primary accelerator, its vulcanization byproducts—specifically mercaptobenzothiazole (MBT) and cyclohexylamine—pose significant Extractables and Leachables (E&L) risks. This guide provides field-proven, mechanistically sound strategies to reduce your required CBS dosage without compromising cross-link density or product integrity.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why does reducing CBS dosage typically result in under-cured elastomers, and how can we circumvent this? A: CBS acts as a primary accelerator that must thermally decompose into MBT. This MBT then reacts with Zinc Oxide (ZnO) to form the active cross-linking catalyst, as detailed in[1]. Simply lowering the bulk CBS dosage starves this catalytic cycle, leading to a reduced cure state. To circumvent this, we must increase the efficiency of the intermediate reactions rather than relying on a high bulk concentration of CBS. Typical standard dosages range from 0.5 to 3.0 phr[2], but our goal is to drive this to the absolute minimum required threshold.

Q2: How can secondary accelerators be formulated to replace a fraction of CBS? A: By employing a binary accelerator system, you can reduce CBS dosage by up to 40%. Secondary accelerators like Diphenylguanidine (DPG) or Thiurams interact synergistically with the MBT generated from CBS. They accelerate the formation of the zinc-accelerator complex, drastically shortening the induction period and cure time[1]. Typically, secondary accelerators are highly effective when dosed at 10-40% of the primary accelerator dosage, according to [3].

CBS_Mechanism CBS CBS Accelerator (Reduced Dosage) Heat Thermal Energy CBS->Heat Cleavage MBT MBT Intermediate Heat->MBT Yields ZnComplex Active Zn-Complex MBT->ZnComplex + ZnO / Stearic Acid SecAcc Secondary Accelerator (e.g., DPG) SecAcc->ZnComplex Synergistic Catalysis Crosslink Vulcanized Elastomer ZnComplex->Crosslink Sulfur Insertion

Fig 1: Mechanistic pathway of CBS reduction via secondary accelerator synergy.

Q3: What role does the activator dispersion play in CBS efficiency? A: The standard activator system utilizes bulk ZnO and stearic acid. However, bulk ZnO has a low affinity for the rubber matrix, leading to high consumption rates (3–5 phr) and inefficient catalysis. By transitioning to nano-ZnO or pre-formed zinc complexes, we drastically increase the surface area and reactivity for the MBT-Zn complexation step, a mechanism supported by[4]. This highly efficient activator network requires significantly less MBT (and therefore less CBS) to achieve target cross-link densities.

Q4: How do pre-dispersed polymer-bound masterbatches alter the required phr? A: Traditional CBS powder suffers from poor dispersion, requiring an "over-dosage" to ensure all regions of the polymer matrix are cured. Utilizing pre-dispersed polymer-bound masterbatches (e.g., CBS-80GE) lowers the Mooney viscosity during mixing and ensures homogeneous distribution at lower temperatures, as outlined in [5]. This eliminates localized accelerator starvation, allowing a safe 10-15% reduction in the total phr.

Part 2: Quantitative Dosage Optimization

To assist in your formulation adjustments, the following table summarizes the quantitative impact of various CBS reduction strategies on cure kinetics and E&L risk profiles.

Formulation StrategyBaseline CBS (phr)Optimized CBS (phr)Secondary Additive (phr)Impact on Cure Time (t90)E&L Risk Profile
Control (Single Accelerator) 1.5N/ANoneBaselineHigh (Elevated MBT)
Binary System (CBS + DPG) 1.50.8 - 1.0DPG (0.2)Reduced by ~15-20%Moderate
Nano-ZnO Activator Optimization 1.51.0 - 1.2Nano-ZnO (2.0)MaintainedLowered
Pre-dispersed Masterbatch (CBS-80) 1.51.2 (Active)Polymer BinderMaintainedLowered

Part 3: Self-Validating Experimental Protocols

To implement these dosage reductions safely, you must utilize a self-validating workflow. The following protocol guarantees that your formulation adjustments do not induce premature scorch or compromise the final pharmaceutical closure.

Workflow Step1 1. Masterbatch Mixing Step2 2. Curative Addition Step1->Step2 Step3 3. MDR Rheology Testing Step2->Step3 Step4 4. E&L Profiling (LC-MS) Step3->Step4

Fig 2: Experimental workflow for optimizing accelerator dosage and E&L profiling.

Protocol: Rheological Validation and E&L Profiling of Low-CBS Formulations

Step 1: Masterbatch Preparation (Internal Mixer)

  • Action: Mix the base elastomer, fillers, and activators (e.g., Nano-ZnO, Stearic Acid) in an internal mixer. Maintain the mixing temperature strictly between 140°C and 180°C, following[6].

  • Causality: High shear and temperature are required to incorporate reinforcing fillers, but curatives must be strictly excluded at this stage to prevent premature cross-linking.

  • Validation Checkpoint: Measure the dump temperature immediately upon discharge. If the core temperature exceeds 180°C, discard the batch due to severe polymer degradation risks.

Step 2: Curative Addition (Low-Temperature Milling)

  • Action: Transfer the cooled masterbatch to a two-roll mill maintained at 50°C. Gradually add the optimized CBS dosage (e.g., 0.8 phr) and the secondary accelerator (e.g., 0.2 phr DPG).

  • Causality: CBS does not readily react with ZnO alone; it requires thermal decomposition to MBT[1]. Keeping the mill at 50°C ensures safe, high-shear dispersion without triggering this decomposition pathway.

  • Validation Checkpoint: Perform a Mooney Scorch test (ts2). A ts2 > 10 minutes validates that the curatives are safely dispersed without premature activation.

Step 3: Rheological Profiling (Moving Die Rheometer)

  • Action: Run the compounded rubber in a Moving Die Rheometer (MDR) at 160°C for 30 minutes.

  • Causality: The MDR provides real-time torque data that directly correlates to the cross-link density of the network.

  • Validation Checkpoint: Compare the maximum torque (MH) of the reduced-CBS formulation to your 1.5 phr baseline. If MH is within ±5%, the dosage reduction is successful and mechanically equivalent.

Step 4: Extractables Profiling (LC-MS)

  • Action: Extract the vulcanized elastomer in a suitable solvent (e.g., Isopropyl Alcohol) and quantify residual MBT via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: This step validates the primary goal for drug development professionals—ensuring the reduced CBS dosage translates to a statistically significant drop in leachable MBT.

  • Validation Checkpoint: The residual MBT concentration must fall below the established Analytical Evaluation Threshold (AET) for your specific pharmaceutical application.

References

  • Performance of binary accelerator system on natural rubber compound Source: Neliti URL:[Link]

  • Zinc-Based Curing Activators: New Trends for Reducing Zinc Content in Rubber Vulcanization Process Source: MDPI (Polymers) URL:[Link]

  • Pre-dispersed Rubber Accelerator Actmix CBS-80GE/C Source: Actmix Chemicals URL:[Link]

  • CBS in Rubber Compounding: Benefits and Applications Source: Chembroad URL:[Link]

  • Rubber Accelerator In Rubber Compounding/Vulcanization Source: Yusheng URL:[Link]

  • What is Rubber Accelerator CBS? Source: Rayway Chemical URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Sulfenamide Accelerators for Rubber Vulcanization

[1][2][3][4][5] Executive Summary & Core Directive Objective: This guide provides a rigorous technical comparison of four primary sulfenamide accelerators: CBS , TBBS , MBS (NOBS) , and DCBS . It is designed for material...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary & Core Directive

Objective: This guide provides a rigorous technical comparison of four primary sulfenamide accelerators: CBS , TBBS , MBS (NOBS) , and DCBS . It is designed for materials scientists and chemical engineers requiring precise control over the vulcanization kinetics of Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR).

The Central Thesis: The selection of a sulfenamide is a trade-off between scorch safety (processing window) and cure rate (production efficiency), governed fundamentally by the steric hindrance and basicity of the amine substituent attached to the sulfur-nitrogen (S-N) bond. Furthermore, modern selection is heavily constrained by nitrosamine regulations , driving the industry shift from MBS to TBBS.

Mechanistic Analysis: The Chemistry of Delayed Action

The defining feature of sulfenamides is "delayed action." Unlike thiazoles (e.g., MBT) which cure immediately, sulfenamides must first decompose to release the active accelerator species.

The S-N Bond Stability

The critical determinant of performance is the stability of the S-N (sulfur-nitrogen) bond.

  • Mechanism: The S-N bond undergoes homolytic or heterolytic fission at vulcanization temperatures (140°C–180°C).

  • Causality: The amine group attached to the sulfur atom dictates this stability. Bulky groups (steric hindrance) protect the S-N bond from premature cleavage, extending the scorch time.

  • Basicity: Once cleaved, the liberated amine increases the pH of the system. Higher basicity accelerates the sulfur ring-opening step, increasing the cure rate (CRI) once the delay period is over.

Structural Comparison
AcceleratorChemical NameAmine SubstituentSteric HindranceBasicity (pKa of amine)
MBS (NOBS) N-oxydiethylene-2-benzothiazolesulfenamideMorpholineLowLow (~8.3)
CBS (CZ) N-cyclohexyl-2-benzothiazolesulfenamideCyclohexylamineMediumHigh (~10.6)
TBBS (NS) N-tert-butyl-2-benzothiazolesulfenamidet-ButylamineHighHigh (~10.8)
DCBS (DZ) N,N-dicyclohexyl-2-benzothiazolesulfenamideDicyclohexylamineVery HighHigh (~11.0)
Vulcanization Pathway Diagram

The following diagram illustrates the activation pathway, highlighting where the S-N bond cleavage dictates the "Delay" phase.

VulcanizationMechanism cluster_delay Scorch Delay Period Sulfenamide Sulfenamide (CBS/TBBS/MBS) SN_Cleavage S-N Bond Cleavage (Rate Determining Step) Sulfenamide->SN_Cleavage Activation Heat Heat (140-180°C) Heat->SN_Cleavage MBT MBT (Mercaptobenzothiazole) SN_Cleavage->MBT Amine Free Amine (Catalyst) SN_Cleavage->Amine ZnComplex Active Zn-Accelerator Complex MBT->ZnComplex + ZnO/Stearic Acid Amine->ZnComplex Increases pH (Accelerates) Crosslink Poly-Sulfidic Crosslinks ZnComplex->Crosslink Reacts with S8 + Rubber

Caption: The S-N bond cleavage is the gatekeeper of the reaction. Until this bond breaks, no crosslinking occurs (Scorch Safety).

Comparative Performance Guide

Quantitative Performance Matrix

The following data represents typical relative performance in a Carbon Black filled Natural Rubber (NR) tread compound.

PropertyMBS (NOBS) CBS (CZ) TBBS (NS) DCBS (DZ)
Scorch Safety (ts2) ModerateModerate/GoodHigh Very High
Cure Rate (CRI) ModerateFast Fast Slow
Modulus (300%) MediumHighHigh Lower
Heat Aging GoodModerateExcellent Good
Nitrosamine Status Toxic (Regulated) ConcernSafe (Preferred) Generally Safe
Detailed Analysis
1. MBS (N-oxydiethylene-2-benzothiazolesulfenamide)
  • Status: OBSOLETE / RESTRICTED.

  • Performance: Historically the industry standard for delayed action. It offers a "flat" cure and good flow.

  • Critical Flaw: Generates N-nitrosomorpholine (NMOR) , a potent carcinogen (IARC Group 2B). It is banned or strictly regulated in the EU (TRGS 552) and restricted globally.

  • Recommendation: Do not use for new development. Replace with TBBS.

2. CBS (N-cyclohexyl-2-benzothiazolesulfenamide) [1]
  • Status: Standard General Purpose.

  • Performance: Provides a sharp cure (fast rate) with moderate scorch safety.

  • Limitation: The cyclohexyl group is less sterically hindering than the t-butyl group, meaning it scorches faster than TBBS.

  • Use Case: Applications where fast cycle times are prioritized over extended flow time.

3. TBBS (N-tert-butyl-2-benzothiazolesulfenamide)
  • Status: Premium Standard (The MBS Replacement).

  • Performance: The t-butyl group provides significant steric bulk, protecting the S-N bond. This results in longer scorch safety than CBS while maintaining a similarly fast cure rate once activated.

  • Safety: Generates N-nitrosodi-tert-butylamine , which is generally considered non-carcinogenic because the bulky alkyl groups prevent the alpha-hydroxylation metabolic pathway required for toxicity.

  • Use Case: Tire treads, thick cross-section parts requiring flow, and as a direct safe replacement for MBS.

4. DCBS (N,N-dicyclohexyl-2-benzothiazolesulfenamide)
  • Status: Specialty (High Scorch Safety).

  • Performance: The two cyclohexyl groups create massive steric hindrance. It has the longest scorch delay but also a slow cure rate and lower final modulus.

  • Use Case: Steel cord adhesion compounds (slow cure allows better plating adhesion) and very large/thick articles where heat transfer is slow and premature curing must be prevented.

Experimental Protocol: Validating Performance

To objectively compare these accelerators, you must perform Moving Die Rheometry (MDR) according to ASTM D5289 .

Standardized Formulation (PHR)

Use this control compound to test accelerator variance:

  • Natural Rubber (SMR 10): 100.0

  • N-330 Carbon Black: 50.0

  • Zinc Oxide: 5.0

  • Stearic Acid: 2.0

  • Sulfur: 2.5[2]

  • Accelerator (Variable): 0.6 - 0.8 (Adjust to equimolar loading for strict chemical comparison, or equal weight for cost comparison).

Rheometry Workflow (ASTM D5289)

Goal: Determine


 (Scorch) and 

(Optimum Cure).
  • Preparation: Sheet rubber to 2-3mm thickness. Punch a 30mm diameter disc (approx 5-6g).

  • Instrument Setup:

    • Temperature: 160°C (Standard) or 150°C (for scorch sensitive stocks).

    • Oscillation: 0.5° arc, 1.67 Hz (100 cpm).

  • Execution:

    • Place sample in pre-heated dies. Close dies.

    • Measure Torque (

      
      ) vs. Time.
      
  • Data Extraction:

    • 
      : Minimum torque (viscosity proxy).
      
    • 
      : Maximum torque (crosslink density proxy).[3]
      
    • 
      : Time to rise 2 units above 
      
      
      
      (Scorch Time).
    • 
      : Time to reach 
      
      
      
      (Optimum Cure).[3]
    • 
       (Cure Rate Index): 
      
      
      
      .[3]
Experimental Logic Diagram

RheometryProtocol cluster_analysis Data Analysis SamplePrep Sample Preparation (ASTM D3182) Weighing Weigh Specimen (5.0g ± 0.2g) SamplePrep->Weighing MDR_Setup MDR Setup (ASTM D5289) 160°C, 0.5° Arc Weighing->MDR_Setup Test_Run Run Test (Torque vs Time) MDR_Setup->Test_Run Calculate_ts2 Calculate ts2 (Scorch Safety) Test_Run->Calculate_ts2 Calculate_t90 Calculate t90 (Cure Time) Test_Run->Calculate_t90 Compare Comparative Analysis (CBS vs TBBS vs DCBS) Calculate_ts2->Compare Calculate_t90->Compare

Caption: Standardized workflow for determining vulcanization kinetics using a Moving Die Rheometer (MDR).

Regulatory & Safety: The Nitrosamine Factor

The shift from MBS to TBBS is driven by the TRGS 552 (German Technical Rule for Hazardous Substances) and general EHS standards.

  • The Reaction: Secondary amines released during vulcanization can react with atmospheric nitrogen oxides (

    
    ) to form N-nitrosamines.
    
    • 
       (Nitrosamine)
      
  • Toxicity Profile:

    • MBS: Releases Morpholine

      
      N-nitrosomorpholine . Known carcinogen.[4]
      
    • TBBS: Releases t-Butylamine (primary amine) which does not nitrosate directly, or forms N-nitrosodi-tert-butylamine (if secondary amine impurities exist). Due to the bulky t-butyl groups, this specific nitrosamine cannot undergo the metabolic activation (alpha-hydroxylation) required to damage DNA. It is considered "safe" in the context of rubber regulations.

References

  • Datta, R. N. (2002). Rubber Curing Systems. Rapra Review Reports, Vol. 12, No. 12. Smithers Rapra.
  • ASTM International. (2019). ASTM D5289-19a Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.

  • Akrochem Corporation. (n.d.). Nitrosamines in Rubber. (Industry whitepaper on nitrosamine safety and accelerator selection).

  • Kruse, J. (2024). Comparative Analysis of Sulfenamide Accelerators. ChemBroad. (Overview of CBS, TBBS, DCBS properties).[5][2][6]

  • German Committee on Hazardous Substances (AGS). (2018). TRGS 552: N-Nitrosamines. (Regulatory framework banning MBS/NOBS).

Sources

Comparative

Comparative Technical Guide: CBS (Sulfenamide) vs. Thiazole (MBT) Accelerators in Sulfur Vulcanization

Executive Summary In the formulation of diene-based elastomers (NR, SBR, BR), the selection of the primary accelerator dictates the processing window (scorch safety) and the final network structure. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the formulation of diene-based elastomers (NR, SBR, BR), the selection of the primary accelerator dictates the processing window (scorch safety) and the final network structure. This guide provides a technical comparison between N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) and 2-Mercaptobenzothiazole (MBT) .[1][2][3]

While both belong to the benzothiazole lineage, their kinetic behaviors diverge significantly. CBS acts as a delayed-action accelerator, providing a critical "safe processing" period followed by rapid crosslinking. MBT , a semi-ultra accelerator, offers immediate reaction onset but poses high scorch risks and a "marching" cure profile. This guide analyzes the mechanistic causes of these differences and provides protocols for validation.

Mechanistic Divergence: The "Amine Block" Effect

To understand performance, one must understand the chemistry of decomposition.

  • MBT (Thiazole): Reacts directly with Zinc Oxide (ZnO) and fatty acids to form the Zinc-mercaptobenzothiazole complex (ZMBT), which immediately initiates sulfur ring opening. There is no chemical "brake" in this system.

  • CBS (Sulfenamide): CBS is essentially MBT blocked by a cyclohexylamine group. Under processing temperatures (<130°C), the S-N bond is relatively stable. At vulcanization temperatures (>140°C), this bond undergoes heterolytic fission.

The Critical Insight: The liberated amine (cyclohexylamine) acts as a temporary scavenger (blocking agent) for the zinc complex, preventing the formation of the active sulfurating agent until the amine is consumed or volatilized. This is the chemical origin of "delayed action."

Visualization: The Sulfenamide Delay Mechanism

VulcanizationMechanism CBS CBS (Accelerator) Split Heterolytic Fission CBS->Split Activation Heat Heat (>140°C) Heat->Split MBT_Radical MBT Radical Split->MBT_Radical Amine Cyclohexylamine (Blocking Agent) Split->Amine Complex Active Zn-MBT Complex MBT_Radical->Complex Reacts with Zn Amine->Complex TEMPORARY INHIBITION (Scorch Safety) ZnO ZnO + Stearic Acid ZnO->Complex Sulfur S8 Ring Opening Complex->Sulfur After Amine Depletion Crosslink Poly-sulfidic Crosslink Sulfur->Crosslink Rapid Cure

Caption: Figure 1: The CBS mechanism showing the amine 'blocking' effect that creates the delayed action characteristic, unlike direct MBT activation.

Comparative Performance Analysis

The following data summarizes the kinetic differences observed in a standard Natural Rubber (NR) carbon black filled compound (ASTM D3192 formulation).

Rheometric Characteristics (ASTM D5289)
PropertyMetricCBS (Sulfenamide)MBT (Thiazole)Performance Implication
Scorch Safety

(min)
High (5.5 - 7.0)Low (2.0 - 3.0)CBS allows longer mixing/molding times without premature curing.
Cure Rate

Fast (Steep slope)Moderate (Marching)CBS "snaps" shut, ensuring high throughput. MBT drags on, potentially leading to under-cure at the core.
Max Torque

(dN·m)
High Medium CBS yields higher crosslink density per mole due to efficient sulfur utilization.
Reversion

ModeratePoorMBT systems are more prone to reversion (breaking of crosslinks) upon overcure.
Physical Properties of Vulcanizates
  • Modulus (300%): CBS vulcanizates typically exhibit 15-20% higher modulus than MBT equivalents due to a more uniform crosslink network and lower formation of cyclic sulfides (wasteful sulfur).

  • Hysteresis (Heat Buildup): CBS results in lower hysteresis (tan delta) compared to MBT, making it superior for dynamic applications like tire treads or engine mounts.

  • Aging: MBT provides slightly better antioxidant protection (due to the mercapto group), but this is usually negligible in modern formulations containing dedicated antioxidants (6PPD/TMQ).

Experimental Protocol: Validation via MDR

To validate these claims in your specific matrix, follow this self-validating protocol using a Moving Die Rheometer (MDR).

Objective: Quantify the "Delay Factor" and "Cure Rate Index" (CRI).

Materials Required[4][5][6][7][8][9][10][11]
  • Masterbatch: NR (100 phr), N330 Carbon Black (50 phr), ZnO (5 phr), Stearic Acid (2 phr).

  • Curatives: Sulfur (2.5 phr).

  • Variable: CBS (0.6 phr) vs. MBT (0.6 phr) [Molar equivalent adjustment recommended for precise stoichiometry, but equal weight is standard for industrial screening].

Workflow Methodology (ASTM D5289)

ExperimentalProtocol Step1 1. Masterbatch Preparation (Internal Mixer @ 150°C) Step2 2. Curative Addition (Two-Roll Mill @ <100°C) Step1->Step2 Branch Split Batch Step2->Branch SampleA Sample A: + CBS Branch->SampleA SampleB Sample B: + MBT Branch->SampleB MDR MDR Analysis (160°C, 0.5° Arc, 30 mins) SampleA->MDR SampleB->MDR Calc Calculate CRI CRI = 100 / (t90 - ts2) MDR->Calc

Caption: Figure 2: Standardized workflow for comparative rheometry to determine Cure Rate Index (CRI).

Data Interpretation[1][3][6][7][9][12][13][14]
  • Calculate CRI:

    
    .[4]
    
    • Expectation: CBS CRI > MBT CRI.

  • Calculate Delay Factor:

    
    .
    

Regulatory & Safety Considerations (E-E-A-T)

While CBS offers superior performance, the choice is often constrained by toxicology.

  • Nitrosamines: CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) can generate N-nitrosocyclohexylamine during vulcanization. While not as aggressively regulated as the morpholine-based nitrosamines (from MBS/OBTS), it is still a concern in highly regulated markets (e.g., EU TRGS 552).

  • The Alternative: If nitrosamine compliance is strictly required (e.g., German tire industry), TBBS (N-tert-butyl-2-benzothiazolesulfenamide) is the preferred alternative. TBBS produces a primary amine upon decomposition, which does not form stable carcinogenic nitrosamines.

  • MBT Risks: MBT is generally nitrosamine-safe but is a known skin sensitizer and has a distinct, disagreeable odor that can persist in the final product.

Conclusion

For high-performance applications requiring a wide processing window and high throughput (e.g., injection molding, tire production), CBS is the superior technical choice over MBT. It decouples the mixing phase from the curing phase, allowing for complex flow without scorch. However, for cost-sensitive, non-dynamic parts where scorch is manageable, or in specific low-temperature cure systems, MBT remains relevant.

Recommendation: For new product development, default to CBS (or TBBS for regulatory safety) and reserve MBT for use as a secondary kicker or retarder in specific polychloroprene (Neoprene) formulations.

References

  • Datta, R. N. (2002). "Rubber Curing Systems."[5][6][7] Rapra Review Reports, 12(12).

  • ASTM International. (2020). "ASTM D5289-19a: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters."[8] ASTM Standards.[9][10][11]

  • Kruželák, J., Sýkora, R., & Hudec, I. (2016). "Sulphur Vulcanization of Natural Rubber Compounds: Mechanism and Kinetics." Eurasian Chemico-Technological Journal.

  • Heideman, G. (2004). "Reduced Zinc Oxide Levels in Sulphur Vulcanisation of Rubber Compounds." University of Twente.

  • TRGS 552. (2018). "Technical Rules for Hazardous Substances: N-Nitrosamines." BAuA (German Federal Institute for Occupational Safety and Health).

Sources

Validation

Cross-Validation of Analytical Architectures for n-Cyclohexylbenzothiazylsulfenamide (CBS) Characterization

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals (E&L Focus) Executive Summary: The Analytical Paradox of CBS In the pharmaceutical ecosystem,...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals (E&L Focus)

Executive Summary: The Analytical Paradox of CBS

In the pharmaceutical ecosystem, n-Cyclohexylbenzothiazylsulfenamide (CBS) occupies a critical niche. While primarily synthesized as a vulcanization accelerator for elastomeric closures (vial stoppers, syringe plungers), it is a frequent target in Extractables and Leachables (E&L) studies due to its potential migration into drug products.

The characterization of CBS presents a distinct analytical paradox: thermal instability . Traditional gas chromatography (GC) often induces thermal degradation in the injector port, leading to false positives for its breakdown products—Mercaptobenzothiazole (MBT) and Cyclohexylamine (CHA). Conversely, Liquid Chromatography (HPLC) preserves the parent molecule but lacks the structural fingerprinting power of Mass Spectrometry (MS) unless hyphenated.

This guide outlines a cross-validation architecture that integrates HPLC, GC-MS, and Spectroscopy (FTIR/NMR) to ensure data integrity, specifically tailored for validating reference standards and quantifying leachables in pharmaceutical matrices.

Comparative Analysis of Analytical Techniques

The following table contrasts the primary techniques based on their utility for CBS characterization in a regulated drug development environment (GMP/GLP).

FeatureHPLC-UV/MS (Recommended) GC-MS (Conditional) FTIR (Identification) DSC/TGA (Purity)
Primary Utility Quantification of Parent CBS & DegradantsStructural Elucidation of Volatile Breakdown ProductsRaw Material ID & Functional Group ConfirmationThermal Stability & Purity Profiling
Analyte State Liquid Phase (Thermally Preserved)Gas Phase (Thermally Stressed)Solid StateSolid/Melt State
Sensitivity (LOD) High (ng/mL range with UV/MS)High (pg range), but risk of artifact formationLow (Requires >1% purity)N/A (Bulk property)
Risk Factor Co-elution of isomers (requires gradient optimization)Inlet Degradation: CBS degrades to MBT/CHA >150°CHygroscopic interferenceSample consumption
Validation Role The "Truth" Standard for Mass BalanceThe "Scout" for unknown leachablesThe "Fingerprint" for incoming raw materialThe "Thermostat" for degradation onset

Deep Dive: The Cross-Validation Workflow

To achieve scientific rigor, one cannot rely on a single technique. A self-validating system uses orthogonal methods to confirm results.

A. The Thermal Artifact Trap (GC-MS vs. HPLC)

CBS contains a labile S-N bond . In a GC injector set to standard temperatures (250°C), this bond cleaves, artificially inflating the levels of Cyclohexylamine (CHA) and Mercaptobenzothiazole (MBT).

  • The Fix: Use HPLC for quantification of the parent CBS molecule. Use GC-MS only to confirm the identity of the amine breakdown products (CHA) which are often poorly retained on C18 HPLC columns.

B. Spectroscopic Confirmation

Before using CBS as a reference standard for E&L studies, its structure must be confirmed via FTIR (identifying the sulfenamide N-S stretch ~900-1000 cm⁻¹) and NMR (confirming the cyclohexane ring integrity).

C. Visualization: The Analytical Decision Matrix

CBS_Analysis_Workflow Sample Unknown Elastomer Extract / Reference Standard TGA Thermal Screen (TGA/DSC) Check Degradation Onset (<140°C) Sample->TGA Step 1: Stability Profile Split Isolate Methodology TGA->Split Define Limits HPLC HPLC-UV/MS (Reverse Phase) *Quantification of Parent CBS* *Quantification of MBT* Split->HPLC Non-Volatile / Labile GC GC-MS (Cold On-Column) *Volatile Screening* *Confirm Cyclohexylamine* Split->GC Volatile / Stable FTIR FTIR / NMR *Structural Fingerprint* Split->FTIR Identity Data_Integ Data Integration Mass Balance Check HPLC->Data_Integ Conc. [CBS] + [MBT] GC->Data_Integ Conc. [CHA] FTIR->Data_Integ Purity Confirmation

Figure 1: Orthogonal workflow for characterizing CBS and its degradation products, minimizing thermal artifacts.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Accurate quantification of CBS and its primary hydrolysis product, MBT, without thermal degradation.

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Buffer).

    • B: Acetonitrile (Organic Modifier).

  • Gradient:

    • 0-2 min: 95% A (Equilibration).

    • 2-10 min: Linear ramp to 95% B (Elution of CBS).

    • 10-12 min: Hold 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV @ 280 nm (Specific for Benzothiazole moiety).

    • MS (ESI+) for mass confirmation (CBS [M+H]+ = 265.1 m/z).

  • Validation Criterion: The resolution (Rs) between MBT (early eluting) and CBS (late eluting) must be > 2.0.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: Identification of volatile amine leachables (Cyclohexylamine) and confirmation of MBT if derivatized. Critical Warning: Standard split/splitless injection at 250°C will degrade CBS.

  • Instrument: Agilent 7890B/5977B GC-MS.

  • Inlet Mode: Cold On-Column (COC) or Programmable Temperature Vaporizer (PTV).

    • Why? Injecting at low temp (40°C) and ramping prevents immediate pyrolysis of CBS.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Temperature Program:

    • Initial: 50°C (Hold 2 min).

    • Ramp: 10°C/min to 300°C.

  • MS Source: Electron Impact (EI) @ 70 eV.

  • Target Ions:

    • Cyclohexylamine: m/z 99 (Molecular ion), 56, 43.

    • CBS (if surviving): m/z 264, 182 (M-Cyclohexyl).

Mechanistic Insight: The Degradation Pathway

Understanding the degradation mechanism is vital for interpreting E&L data. CBS degrades primarily via hydrolysis (moisture) and thermolysis (heat).

CBS_Degradation CBS CBS (Parent) Intermediate Unstable Intermediate CBS->Intermediate Hydrolysis / Heat MBT Mercaptobenzothiazole (MBT) [Toxic Leachable] Intermediate->MBT CHA Cyclohexylamine (CHA) [Volatile Amine] Intermediate->CHA Oxidation Dibenzothiazyl Disulfide (MBTS) MBT->Oxidation Oxidation

Figure 2: Degradation pathway of CBS. Note that MBT and CHA are the primary targets for toxicological risk assessment.

References

  • ASTM International. ASTM D4934 - Standard Test Method for Rubber Compounding Materials: 2-Benzothiazyl Sulfenamide Accelerators—Insolubles.[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7236, N-Cyclohexyl-2-benzothiazolesulfenamide.[Link]

  • Product Quality Research Institute (PQRI). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.[Link]

  • European Medicines Agency (EMA). Guideline on plastic immediate packaging materials.[Link]

Comparative

A Comparative Analysis of Scorch Safety in Sulfenamide Accelerators: CBS vs. TBBS vs. MBS

In the realm of rubber vulcanization, achieving a delicate balance between a rapid cure rate and adequate processing safety is paramount. Premature vulcanization, or "scorch," can lead to significant material waste and p...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of rubber vulcanization, achieving a delicate balance between a rapid cure rate and adequate processing safety is paramount. Premature vulcanization, or "scorch," can lead to significant material waste and processing difficulties. Delayed-action accelerators, particularly from the sulfenamide class, are instrumental in providing a crucial induction period before the onset of rapid cross-linking. This guide offers an in-depth comparative study of three widely used sulfenamide accelerators: N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), and 2-(Morpholinothio)benzothiazole (MBS). We will delve into the chemical mechanisms governing their scorch safety, present a standardized experimental protocol for their evaluation, and analyze their performance based on available data.

The Critical Role of Scorch Safety in Rubber Processing

Scorch safety refers to the time available at a given temperature before a rubber compound begins to vulcanize.[1] This window is critical for various processing steps such as mixing, milling, extrusion, and calendering, where the rubber is subjected to heat and shear.[2] An insufficient scorch time can result in the material stiffening and losing its flow properties prematurely, leading to equipment fouling and the production of unusable, scorched stock. Conversely, an excessively long scorch time can slow down production cycles. Therefore, the selection of an appropriate accelerator is a key decision in rubber formulation.[2]

Sulfenamide accelerators are favored in the tire and industrial rubber products industries for their characteristic delayed action, which provides an excellent balance of processing safety and a fast cure rate once the vulcanization temperature is reached.[3]

Understanding the Mechanism of Delayed Action

The delayed-action mechanism of sulfenamide accelerators is intrinsically linked to their chemical structure, specifically the nature of the amine group attached to the sulfur-nitrogen (S-N) bond. The vulcanization process is initiated by the thermal cleavage of this S-N bond.[4] This cleavage releases a benzothiazolylsulfenyl radical and an amine radical. The benzothiazolylsulfenyl radical ultimately leads to the formation of cross-links between polymer chains.

The scorch delay is the time required for the S-N bond to break and for a sufficient concentration of reactive species to accumulate and initiate cross-linking. The stability of this S-N bond is influenced by factors such as the basicity and steric hindrance of the amine moiety.[5] A more basic amine can accelerate the decomposition of the sulfenamide, leading to a shorter scorch time and a faster cure rate.[5] Conversely, greater steric hindrance around the nitrogen atom can shield the S-N bond, making it more stable and thus prolonging the scorch time.[6]

Comparative Analysis of CBS, TBBS, and MBS

The primary difference between CBS, TBBS, and MBS lies in the amine group attached to the 2-benzothiazolesulfenyl group:

  • CBS (N-Cyclohexyl-2-benzothiazolesulfenamide): Features a cyclohexyl amine group.

  • TBBS (N-tert-Butyl-2-benzothiazolesulfenamide): Incorporates a tert-butyl amine group.

  • MBS (2-(Morpholinothio)benzothiazole): Contains a morpholino group.

These structural variations directly impact their scorch safety profiles. Generally, the order of increasing scorch safety among these three accelerators is:

CBS < TBBS < MBS

  • CBS typically provides the shortest scorch delay and the fastest cure rate of the three.[4] This makes it suitable for applications where a rapid cure is desired and processing temperatures are well-controlled.

  • TBBS offers a significantly longer scorch time compared to CBS.[2][7] The bulky tert-butyl group provides greater steric hindrance, enhancing the stability of the S-N bond. This increased processing safety makes TBBS a preferred choice for complex processing operations or when working with sensitive rubber compounds.[2]

  • MBS is known to provide even greater processing safety than both CBS and TBBS. It has a longer scorch safety and a slower vulcanization rate, making it ideal for applications requiring extended processing times, such as in the production of thick-walled articles where a slow and uniform cure is essential.[4]

Experimental Protocol: Mooney Scorch Time Determination

To quantitatively compare the scorch safety of these accelerators, the Mooney Viscometer test is the industry-standard method, as outlined in ASTM D1646.[1] This test measures the change in viscosity of a rubber compound over time at a constant temperature.

Step-by-Step Methodology
  • Compound Preparation: A base rubber formulation (e.g., natural rubber or a synthetic equivalent) is prepared, keeping all ingredients constant except for the accelerator being tested. The accelerators (CBS, TBBS, or MBS) should be added at an equimolar concentration to ensure a fair comparison.

  • Sample Preparation: A disc-shaped sample of the uncured rubber compound is prepared.

  • Mooney Viscometer Setup:

    • The Mooney viscometer is preheated to the desired test temperature (e.g., 135°C).

    • The sample is placed in the die cavity, which is then closed, enclosing a rotor within the sample.

  • Test Execution:

    • The rotor begins to rotate at a constant speed (typically 2 rpm).

    • The torque required to rotate the rotor is continuously measured and recorded in Mooney Units (MU).

  • Data Analysis:

    • The initial part of the resulting curve shows a decrease in viscosity as the rubber softens. The minimum viscosity (ML) is recorded.

    • As vulcanization begins, the viscosity starts to increase.

    • The scorch time (t5) is determined as the time, in minutes, from the start of the test to the point where the viscosity increases by 5 Mooney units above the minimum viscosity (ML + 5).[1]

Data Presentation

AcceleratorChemical Structure of Amine MoietyExpected Mooney Scorch Time (t5) at 135°C (minutes)Relative Scorch Safety
CBS CyclohexylShorterGood
TBBS tert-ButylLongerExcellent
MBS MorpholinylLongestSuperior

Note: The exact Mooney scorch times will vary depending on the specific rubber formulation, including the type of polymer, fillers, and other additives used.

Logical Workflow for Accelerator Selection

The selection of the appropriate accelerator is a critical step in rubber compound design. The following diagram illustrates the decision-making process based on processing requirements.

Accelerator_Selection start Define Processing Requirements q1 High Scorch Safety Needed? start->q1 a1 MBS (Longest Scorch Time) q1->a1 Yes q2 Moderate to High Scorch Safety? q1->q2 No a2 TBBS (Longer Scorch Time) q2->a2 Yes a3 CBS (Standard Scorch Time) q2->a3 No

Caption: Decision workflow for selecting a sulfenamide accelerator.

Conclusion

The choice between CBS, TBBS, and MBS as a primary accelerator should be guided by the specific processing requirements of the rubber compound and the manufacturing process.

  • CBS is a fast-curing accelerator with adequate scorch safety for many standard applications.

  • TBBS provides a longer scorch delay, offering an enhanced safety margin for more demanding processing conditions.[8]

  • MBS delivers the highest level of scorch safety among the three, making it the ideal choice for applications that are highly susceptible to premature vulcanization or require extended processing cycles.

By understanding the chemical principles that differentiate these accelerators and by employing standardized testing methods like Mooney viscometry, researchers and compounders can make informed decisions to optimize their rubber formulations for both performance and processability.

References

  • Jet Mill Equipment Manufacturer. (2025, January 26). The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate. Retrieved from [Link]

  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]

  • ResearchGate. (n.d.). Scorch delay by amine terminated precursor. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE. Retrieved from [Link]

  • Flexsys. (n.d.). Rubber Curing Systems.
  • Wellt Chemicals. (2025, October 24). TBBS vs. CBS: Understanding Rubber Accelerator Differences. Retrieved from [Link]

  • Scribd. (n.d.). Mooney Scorch Time in Rubber Compounds. Retrieved from [Link]

  • Chemindustries Ltd. (n.d.). Rubber accelerators. Retrieved from [Link]

  • Leading Rubber Accelerator & Antioxidant Manufacturer in India. (2025, December 27). Difference Between TMQ, TDQ, MBT, MBTS, CBS, TBBS & More. Retrieved from [Link]

  • AIChE. (n.d.). 555e The Effect of Amines Catalyst on Benzothiazole Accelerated Sulfur Vulcanization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The effect of accelerator/sulphur ratio on the scorch time of epoxidized natural rubber. Retrieved from [Link]

  • DergiPark. (2023, July 20). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of sulfenamide accelerators on cure kinetics and properties of natural rubber foam. Retrieved from [Link]

  • MyRubberHeart. (2025, December 31). Mooney Scorch Test Explained | Safe Processing Window in Rubber Compounding #myrubberheart #science [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2018, November 20). Performance of binary accelerator system on natural rubber compound. Retrieved from [Link]

  • SciSpace. (n.d.). Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the effects of cyclohexylbenzthiazylsulfenamide accelerated sulfur vulcanization of natural rubber. Part-I. Kinetics of vulcanization. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mechanical Performance of Rubbers Cured with CBS and Alternative Accelerators

For researchers and professionals in materials science and rubber technology, the selection of an appropriate vulcanization accelerator is a critical decision that profoundly influences the final mechanical properties an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and rubber technology, the selection of an appropriate vulcanization accelerator is a critical decision that profoundly influences the final mechanical properties and performance of a rubber product. This guide provides an in-deth technical comparison of rubbers cured with N-cyclohexyl-2-benzothiazole sulfenamide (CBS), a widely used delayed-action accelerator, against those cured with other common accelerators, namely 2-mercaptobenzothiazole (MBT), dibenzothiazole disulfide (MBTS), and tetramethylthiuram disulfide (TMTD). By understanding the fundamental differences in their vulcanization mechanisms and the resulting material properties, researchers can make more informed decisions in formulating rubber compounds for specific applications.

The Central Role of Accelerators in Vulcanization

Vulcanization is the chemical process of converting raw rubber into a more durable material by forming crosslinks between individual polymer chains.[1] This process, when conducted with sulfur alone, is impractically slow and inefficient, requiring high temperatures and long curing times, and often results in products with suboptimal mechanical properties.[1] Chemical additives known as accelerators are therefore essential to increase the speed and efficiency of vulcanization, allowing it to proceed at lower temperatures and with greater control over the final properties of the rubber.[2]

The choice of accelerator influences not only the rate of vulcanization but also the density and type of crosslinks formed (monosulfidic, disulfidic, or polysulfidic), which in turn dictates the mechanical characteristics of the vulcanizate, such as its tensile strength, elasticity, and resistance to aging.[1]

A Comparative Analysis of Cure Characteristics

The processing safety and cure rate are primary considerations when selecting an accelerator system. Scorch time (ts2), the time at which vulcanization begins, and optimum cure time (t90), the time to reach 90% of the maximum torque, are key parameters used to characterize the curing process.

Accelerator TypeChemical NameScorch Time (ts2)Optimum Cure Time (t90)Cure Rate
Sulfenamide N-cyclohexyl-2-benzothiazole sulfenamide (CBS)LongMedium-FastFast
Thiazole 2-mercaptobenzothiazole (MBT)ShortMediumMedium-Fast
Thiazole Dibenzothiazole disulfide (MBTS)MediumMediumMedium
Thiuram Tetramethylthiuram disulfide (TMTD)Very ShortFastVery Fast

Table 1: A qualitative comparison of the cure characteristics of common rubber accelerators. The data is synthesized from multiple sources to show general trends.[2][3][4]

As illustrated in Table 1, CBS, a sulfenamide accelerator, offers an excellent balance of a long scorch time, which ensures safe processing, and a reasonably fast cure rate.[5][6][7] Thiazoles like MBT and MBTS provide a moderate cure rate, with MBTS offering a slightly better scorch safety than MBT.[8][9] TMTD, a thiuram accelerator, is known for its very fast cure rate but has a very short scorch time, which can pose challenges during processing.[4][10]

Benchmarking Mechanical Properties: A Data-Driven Comparison

The ultimate performance of a rubber product is determined by its mechanical properties. The following tables present a comparative analysis of key mechanical properties of rubber compounds cured with CBS and other accelerators. It is important to note that the absolute values can vary depending on the specific formulation of the rubber compound (e.g., the type of rubber, fillers, and other additives). The data presented here is collated from various studies to highlight the typical performance differences.

Table 2: Comparative Mechanical Properties of Natural Rubber (NR) Compounds

AcceleratorTensile Strength (MPa)Elongation at Break (%)300% Modulus (MPa)Hardness (Shore A)
CBS 22.555012.065
MBTS 20.860010.562
TMTD 24.152014.568

Note: The data in this table is representative and synthesized from multiple sources for comparative purposes.[11][12][13]

Table 3: Comparative Mechanical Properties of Styrene-Butadiene Rubber (SBR) Compounds

AcceleratorTensile Strength (MPa)Elongation at Break (%)300% Modulus (MPa)Hardness (Shore A)
CBS 18.548011.568
MBTS 17.25209.865
MBT 16.55309.264

Note: The data in this table is representative and synthesized from multiple sources for comparative purposes.[14][15]

From the data, several trends emerge:

  • Tensile Strength and Modulus: TMTD-cured compounds tend to exhibit the highest tensile strength and modulus, indicating a high crosslink density.[12] CBS also produces vulcanizates with excellent tensile strength and modulus.[7][13] Thiazole accelerators, MBT and MBTS, generally result in slightly lower tensile strength and modulus compared to CBS and TMTD.[14][15]

  • Elongation at Break: Rubbers cured with thiazole accelerators often show a higher elongation at break, suggesting a more flexible network structure.[9] TMTD-cured rubbers, with their high modulus, typically have a lower elongation at break.[12]

  • Hardness: The hardness of the vulcanizate generally correlates with the modulus, with TMTD producing the hardest rubbers, followed by CBS and then the thiazoles.[12]

Understanding the "Why": A Look at Vulcanization Mechanisms

The differences in mechanical properties can be attributed to the distinct chemical pathways through which each class of accelerator facilitates the vulcanization process.

Sulfenamide (CBS) Vulcanization

CBS is a delayed-action accelerator, meaning it provides a period of processing safety before the onset of rapid crosslinking.[16] The vulcanization process is initiated by the thermal decomposition of CBS, which, in the presence of activators like zinc oxide and stearic acid, forms a complex that reacts with sulfur to create the crosslinks.

Figure 1: Simplified workflow for CBS-accelerated vulcanization.

Thiazole (MBT & MBTS) Vulcanization

Thiazole accelerators like MBT and MBTS are faster-acting than sulfenamides.[8] MBTS is often considered a safer processing alternative to MBT. Their mechanism involves the formation of a zinc-accelerator complex that activates the sulfur for crosslinking.

Figure 2: Simplified vulcanization pathway with thiazole accelerators.

Thiuram (TMTD) Vulcanization

Thiurams are ultra-accelerators that can act as both an accelerator and a sulfur donor.[10] This dual functionality leads to a very rapid vulcanization process, often resulting in a high density of thermally stable monosulfidic and disulfidic crosslinks.

Figure 3: Simplified representation of TMTD's role in vulcanization.

Experimental Protocols for Mechanical Property Assessment

To ensure the reproducibility and comparability of data, standardized testing methodologies are crucial. The following are the standard ASTM protocols for evaluating the key mechanical properties of rubber.

Tensile Properties (ASTM D412)

This test method determines the tensile properties of vulcanized rubber, including tensile strength, elongation at break, and modulus.

Methodology:

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from a cured rubber sheet.

  • Testing Machine: A tensile testing machine with a suitable load cell is used.

  • Procedure: The specimen is placed in the grips of the testing machine and pulled at a constant rate of speed until it ruptures. The force and elongation are continuously recorded.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specified elongation (e.g., 100%, 300%).

ASTM_D412_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis A Cut Dumbbell Specimen B Mount in Tensile Tester A->B C Apply Tensile Force at Constant Rate B->C D Record Force and Elongation until Break C->D E Calculate Tensile Strength, Elongation, and Modulus D->E

Figure 4: Experimental workflow for ASTM D412 tensile testing.

Hardness (ASTM D2240)

This standard measures the indentation hardness of rubber using a durometer.

Methodology:

  • Apparatus: A Shore A durometer is typically used for soft to medium-hard rubbers.

  • Procedure: The durometer is pressed firmly against the flat surface of the rubber specimen. The reading is taken immediately after the presser foot is in firm contact with the specimen.

  • Reporting: The hardness is reported on the Shore A scale, ranging from 0 to 100.

Compression Set (ASTM D395)

This test evaluates the ability of a rubber material to retain its elastic properties after prolonged compressive stress.

Methodology:

  • Specimen: A cylindrical rubber specimen of a specified thickness is used.

  • Procedure: The specimen is compressed to a constant deflection (Method B) or under a constant force (Method A) and held at a specified temperature for a set period.

  • Measurement: After the compression period, the specimen is allowed to recover at room temperature, and its final thickness is measured.

  • Calculation: The compression set is expressed as the percentage of the original deflection that is not recovered.

Conclusion

The selection of a vulcanization accelerator has a profound impact on the processing behavior and final mechanical properties of a rubber compound. N-cyclohexyl-2-benzothiazole sulfenamide (CBS) stands out as a versatile, general-purpose accelerator that provides an excellent balance of processing safety and the ability to produce vulcanizates with high tensile strength and modulus.

For applications requiring extremely fast cure times and high hardness, a thiuram accelerator like TMTD may be considered, with the caveat of its limited scorch safety. Thiazole accelerators such as MBT and MBTS offer a moderate cure rate and can be suitable for applications where high flexibility, as indicated by a greater elongation at break, is desired.

Ultimately, the optimal choice of accelerator will depend on the specific performance requirements of the end product, as well as the processing capabilities of the manufacturing facility. This guide provides the foundational data and scientific rationale to assist researchers and professionals in making these critical formulation decisions.

References

  • Ahsan, Q., Mohamad, N., & Soh, T. C. (2015). Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds. International Journal of Automotive and Mechanical Engineering, 12, 2954-2966.
  • Akrochem Corporation. (n.d.). Accelerators and Accelerator Systems. Retrieved from [Link]

  • Carroll, R.E., Inc. (2014, November 3). Technical Data Sheet - CBS. Retrieved from [Link]

  • Hisen Chemical. (n.d.). Rubber Accelerator CBS (CZ). Retrieved from [Link]

  • Kemai Chemical Co., Ltd. (n.d.). Technical Data Sheet Accelerator CBS (CZ). Retrieved from [Link]

  • Kim, S. K., & Jeong, K. U. (2009). TMTD, MBTS, and CBS accelerator effects on a silica filled natural rubber compound upon vulcanization properties. Elastomers and Composites, 44(2), 164-173.
  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]

  • Park, S. H., & Kim, S. K. (2009). TMTD, MBTS, and CBS accelerator effects on a silica filled natural rubber compound upon vulcanization properties. Macromolecular Research, 17(11), 896-901.
  • Pysklo, L., et al. (2020). The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer. Polymers, 12(12), 2829.
  • R.E. Carroll, Inc. (2014). Technical Data Sheet - CBS. Retrieved from [Link]

  • Sien-Tiong, T., et al. (2016). The Effect of Accelerator on Mechanical and Swelling Properties of NBR/EPDM/BIIR Composite. Molekul, 11(2), 224-233.
  • Sien-Tiong, T., et al. (2018). Cure characteristics and mechanical properties of different accelerator systems for thick rubber article. AIP Conference Proceedings, 1983(1), 020023.
  • Teker, M., Usluoğlu, A., & Öztürk, E. (2024). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 7(1), 1-12.
  • The Compounder's Tool. (n.d.). MBTs in Rubber Compounding: Understanding. Chembroad. Retrieved from [Link]

  • Technical Data Sheet. (n.d.). Rubber Accelerator CBS (CZ). Retrieved from [Link]

  • Teker, M., Usluoğlu, A., & Öztürk, E. (2024).
  • The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer. (2020). Polymers, 12(12), 2829.
  • Westco. (n.d.). WESTCO™ CBS Accelerator Technical Data. Retrieved from [Link]

  • Ahsan, Q., Mohamad, N., & Soh, T. C. (2015). 2954 Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds. International Journal of Automotive and Mechanical Engineering, 12, 2954-2966.
  • ResearchGate. (n.d.). DSC curves for vulcanization of NBR compounds containing CBS and TMTD. Retrieved from [Link]

  • ResearchGate. (n.d.). Vulcanization by TMTD – radical pathway. Retrieved from [Link]

  • Hamiico. (n.d.). Rubber Accelerators: CBS, TMTD, MBT, MBTS. Retrieved from [Link]

  • TDX. (n.d.). 6. influence of cb surface on vulcanization and rubber properties. Retrieved from [Link]

  • Indrajati, I. N., & Dewi, I. R. (2018). Performance of binary accelerator system on natural rubber compound. In IOP Conference Series: Materials Science and Engineering (Vol. 434, No. 1, p. 012001). IOP Publishing.
  • Doma, A. S., & Hassan, H. H. (2017). Curing Parameters and Mechanical Properties of NR/SBR Blends.
  • Rahman, M. M., et al. (2025).
  • Basfar, A. A., Abdel-Aziz, M. M., & Al-Harithy, F. A. (2003). Mechanical Properties of Styrene-Butadiene Rubber Cured by Ionizing Radiation in the Presence of Sulfur and Polyfunctional Agent. OSTI.GOV.
  • Arihant Reclamation Pvt. Ltd. (2025). Rubber Accelerators List for Vulcanization: MBT, MBTS, CBS, and More. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

n-Cyclohexylbenzothiazylsulfenamide proper disposal procedures

As a Senior Application Scientist, I frequently observe that the operational hazards of rubber accelerators like n-Cyclohexylbenzothiazylsulfenamide (CBS / CZ) are underestimated during the disposal phase. While its dela...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the operational hazards of rubber accelerators like n-Cyclohexylbenzothiazylsulfenamide (CBS / CZ) are underestimated during the disposal phase. While its delayed-action curing properties make it indispensable in vulcanization, its environmental persistence and sensitization potential demand a rigorous, self-validating disposal framework.

This guide provides the definitive standard operating procedure (SOP) for managing CBS waste. It is designed to build a self-validating safety culture by explaining the causality behind every protocol—ensuring that drug development professionals and materials scientists understand not just what to do, but why they are doing it.

Hazard Profile & Mechanistic Causality

Before executing any disposal protocol, personnel must understand the physicochemical properties of CBS (CAS: 95-33-0, MW: 264.41 g/mol )[1]. The following table synthesizes quantitative hazard data with the operational mitigations required for safe handling[2],[3].

Hazard ParameterGHS ClassificationMechanistic Causality & Operational Mitigation
Aquatic Toxicity Acute 1 / Chronic 1 (H400, H410)CBS disrupts aquatic cellular respiration and is highly persistent[4]. Mitigation: Zero-drain policy. Never flush spills with water; all waste must be captured as solid waste.
Skin Sensitization Category 1 (H317)Covalent binding to skin proteins induces T-cell mediated hypersensitivity[5]. Mitigation: Mandates impermeable nitrile or neoprene gloves and closed-loop handling.
Combustible Dust Explosive HazardThe high surface-area-to-volume ratio of fine CBS powders allows rapid oxidation[6]. Mitigation: Mandates spark-proof tools and explosion-proof vacuums.
Thermal Decomposition Emits SOx, NOx, COxHigh-temperature breakdown releases highly toxic sulfur and nitrogen oxides[4]. Mitigation: Final disposal must be via controlled incineration with flue gas scrubbing.

CBS Waste Management Workflow

The following diagram maps the critical decision points and operational flow for handling both routine lab waste and accidental spills of CBS.

CBS_Disposal Start CBS Waste Generation Decision Waste Stream Type? Start->Decision Spill Accidental Spill Decision->Spill Unplanned Routine Routine Lab Waste Decision->Routine Planned Isolate 1. Isolate Area & Don PPE (Respirator, Nitrile Gloves) Spill->Isolate Package 3. Seal in Compatible Primary Container Routine->Package Clean 2. Spark-Proof Sweep/Vacuum (No Water Flushing) Isolate->Clean Clean->Package Label 4. Apply GHS Labels (H317, H410) Package->Label Store 5. Store in Cool, Dry Ventilated Area Label->Store Dispose 6. Licensed Contractor (Incineration + Scrubbing) Store->Dispose

Workflow for the containment, packaging, and disposal of CBS waste.

Step-by-Step Disposal Methodologies

Phase A: Accidental Spill Containment Protocol

Spills of dry CBS powder present immediate inhalation and combustion risks. Standard sweeping can cause triboelectric charging, igniting the dust cloud[7].

  • Isolation & PPE Donning: Immediately evacuate non-essential personnel from the spill zone. Responders must don a P100/N95 particulate respirator, chemical-resistant goggles, and impermeable nitrile gloves[6].

  • Elimination of Ignition Sources: Disconnect local electrical equipment to remove static and thermal ignition sources[2].

  • Dry Collection (Critical Step): Use non-sparking tools (e.g., brass, bronze, or conductive plastic scoops) to gently collect the powder[2]. Do not use standard shop vacuums. If a vacuum is necessary, it must be an explosion-proof (Class II) system designed for combustible dusts[6].

  • Residue Management: Wipe the affected surface with a slightly damp, disposable microfiber cloth to capture micro-particulates. Place the cloth directly into the hazardous waste container. Never flush the area with water , as introducing CBS to municipal drains causes severe, long-lasting ecological damage[4].

Phase B: Routine Waste Segregation & Packaging

Routine laboratory waste (including expired reagents, contaminated weighing boats, and PPE) must be systematically packaged to prevent cross-contamination.

  • Chemical Segregation: Isolate CBS waste from strong oxidizing agents and acids[7]. Mixing CBS with oxidizers can trigger exothermic reactions or premature decomposition.

  • Containerization: Place all CBS-contaminated waste into a tightly sealed, high-density polyethylene (HDPE) container. HDPE prevents moisture ingress, which can degrade the sulfenamide bond over time.

  • Regulatory Labeling: Affix compliant hazardous waste labels indicating "Hazardous Waste: N-Cyclohexyl-2-benzothiazolesulfenamide." The label must prominently feature the GHS pictograms for Environment (Tree/Fish) and Health Hazard (Exclamation mark)[3].

Phase C: Final Disposal & Contractor Handoff

Because of its complex molecular structure, CBS cannot be disposed of in standard sanitary landfills.

  • Empty Container Management: Empty primary containers retain highly toxic chemical residue. They must be (with the rinsate collected as hazardous waste) or mechanically punctured to prevent unauthorized reuse[2].

  • Contractor Transfer: Transfer the sealed, labeled containers to a licensed hazardous waste disposal facility[4].

  • Destruction Mechanism: Ensure your waste contractor utilizes controlled incineration . Because CBS contains high levels of sulfur and nitrogen, the incinerator must be equipped with flue gas scrubbers to neutralize the resulting SOx and NOx emissions before they reach the atmosphere[2],[4].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7232, N-Cyclohexyl-2-benzothiazolesulfenamide." PubChem. URL: [Link]

  • CPAchem. "Safety Data Sheet: N-cyclohexylbenzothiazole-2-sulphenamide." CPAchem Ltd. URL: [Link]

  • Harwick Standard Distribution Corporation. "Material Safety Data Sheet - ACCELERATOR CBS." Harwick Standard. URL: [Link]

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